molecular formula C6H7BO3 B152561 4-Hydroxyphenylboronic acid CAS No. 71597-85-8

4-Hydroxyphenylboronic acid

Cat. No.: B152561
CAS No.: 71597-85-8
M. Wt: 137.93 g/mol
InChI Key: COIQUVGFTILYGA-UHFFFAOYSA-N
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Description

4-Hydroxyphenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H7BO3 and its molecular weight is 137.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIQUVGFTILYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370250
Record name 4-Hydroxyphenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71597-85-8
Record name (4-Hydroxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71597-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyphenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxyphenylboronic Acid: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylboronic acid is a versatile organoboron compound that has garnered significant attention in organic synthesis and medicinal chemistry. Its unique chemical reactivity, particularly in cross-coupling reactions, and its ability to interact with diols have made it an invaluable tool in the synthesis of complex molecules and the development of chemical sensors. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of this compound, complete with detailed experimental protocols and visualizations to support researchers in their endeavors.

Chemical Properties and Structure

This compound, also known as 4-hydroxybenzeneboronic acid, is a white to off-white crystalline solid.[1][2] It is characterized by the presence of both a hydroxyl and a boronic acid functional group on a phenyl ring.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name (4-hydroxyphenyl)boronic acid[2][3]
CAS Number 71597-85-8
Molecular Formula C₆H₇BO₃
Molecular Weight 137.93 g/mol
Melting Point >230 °C
Boiling Point 351.4 ± 44.0 °C (Predicted)[4]
Solubility Soluble in Acetonitrile (B52724), DMSO, Methanol. Water solubility: 25 g/L.[4]
pKa 9.09 ± 0.10 (Predicted)[4]
Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeKey FeaturesReference(s)
¹H NMR Spectra available for viewing.[1]
¹³C NMR Spectra available for viewing.[1]
IR Spectra available for viewing.[3][5]
Mass Spectrometry Spectra available for viewing.[1]
Molecular Structure and Crystal Geometry

The molecular structure of this compound has been investigated through co-crystallization studies.[6][7][8] These studies reveal the competitive nature of the boronic acid and the para-substituted phenolic group in forming intermolecular interactions, which is fundamental to its application in crystal engineering.[7][8] The boronic acid group can act as both a hydrogen bond donor and acceptor, contributing to the formation of various supramolecular structures.[8] Detailed crystallographic data, including bond lengths and angles, can be accessed through the Crystallography Open Database (COD) with identifiers 1547652, 7229589, 7229591, and 7236198.[3]

Key Applications and Experimental Protocols

This compound is a key reagent in several important organic transformations and has found applications in the development of sensors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for the formation of carbon-carbon bonds. This compound serves as an excellent coupling partner to introduce a hydroxyphenyl moiety.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and a palladium catalyst such as Pd(OAc)₂ (0.01-0.5 mol%) and a phosphine (B1218219) ligand if required (e.g., dppf, 3 mol%).[9][10]

  • Solvent and Base: Add a suitable solvent (e.g., THF, DMF, or aqueous ethanol) and a base (e.g., K₂CO₃, 2.0-5.0 mmol).[9][10][11]

  • Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 60-100 °C) under an inert atmosphere (e.g., argon or nitrogen) for a period ranging from a few hours to overnight.[10][11][12] Room temperature reactions are also possible with certain catalyst systems.[9]

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).[9][11] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[9][12]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_products Products Aryl_Halide Aryl Halide Reaction_Vessel Reaction Mixture Aryl_Halide->Reaction_Vessel HPBA This compound HPBA->Reaction_Vessel Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Pd_Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., THF, DMF) Solvent->Reaction_Vessel Temperature Heat (e.g., 60-100 °C) Temperature->Reaction_Vessel Coupled_Product Biaryl Product Byproducts Byproducts Workup Work-up & Purification Reaction_Vessel->Workup Reaction Time Workup->Coupled_Product Workup->Byproducts

Fig. 1: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Chan-Lam Coupling

The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds, using a copper catalyst. This compound can be coupled with amines or alcohols.

  • Reaction Setup: To a reaction vessel, add the amine or alcohol (1.0 mmol), this compound (1.0-2.0 equiv.), and a copper catalyst, typically Cu(OAc)₂ (1.0 equiv.).[13][14]

  • Solvent and Additives: A solvent such as dichloromethane (B109758) (DCM), methanol, or acetonitrile is used.[13] A base like pyridine (B92270) or 2,6-lutidine and sometimes molecular sieves are also added.[13][14]

  • Reaction Conditions: The reaction is often carried out at room temperature and open to the air, although heating may be required for less reactive substrates.[13][14] The reaction time can vary from hours to days.

  • Work-up and Purification: The reaction mixture is filtered (e.g., through Celite) and the filtrate is washed with saturated aqueous NaHCO₃ and brine.[13] The organic layer is dried and concentrated, and the product is purified by flash column chromatography.[13]

Chan_Lam_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_products Products Amine_Alcohol Amine or Alcohol Reaction_Vessel Reaction Mixture Amine_Alcohol->Reaction_Vessel HPBA This compound HPBA->Reaction_Vessel Cu_Catalyst Cu Catalyst (e.g., Cu(OAc)₂) Cu_Catalyst->Reaction_Vessel Base Base/Ligand (e.g., Pyridine) Base->Reaction_Vessel Solvent Solvent (e.g., DCM) Solvent->Reaction_Vessel Atmosphere Air (O₂) Atmosphere->Reaction_Vessel Coupled_Product Aryl Amine or Aryl Ether Byproducts Byproducts Workup Work-up & Purification Reaction_Vessel->Workup Stirring at RT Workup->Coupled_Product Workup->Byproducts

Fig. 2: Experimental workflow for the Chan-Lam coupling reaction.
Carbohydrate Sensing

Phenylboronic acids are known to reversibly bind with diols, such as those found in carbohydrates like glucose. This interaction forms the basis of sensors for glucose monitoring.

  • Sensor Fabrication: A sensor is typically constructed by immobilizing a phenylboronic acid derivative (which can be synthesized from this compound) within a hydrogel or on a surface.[15][16][17]

  • Sample Incubation: The sensor is incubated in the sample solution (e.g., blood plasma or a buffer solution) containing glucose.[15][18] The pH of the sample is often controlled, for instance, at a physiological pH of 7.4.[15]

  • Signal Transduction: The binding of glucose to the boronic acid moiety induces a change in the physical or chemical properties of the sensor. This could be a change in color (colorimetric) or fluorescence, or a change in the diffraction wavelength of a holographic sensor.[15][19]

  • Detection and Quantification: The change in the signal is measured using an appropriate instrument (e.g., a spectrophotometer, fluorometer, or a dedicated reader). The magnitude of the change is correlated to the glucose concentration, often after calibration with standard glucose solutions.[15][16]

Glucose_Sensing cluster_sensor Sensor Component cluster_analyte Analyte cluster_interaction Sensing Principle cluster_output Signal Output & Detection PBA_Sensor Phenylboronic Acid- Functionalized Matrix Binding Reversible Covalent Binding (Diol Interaction) PBA_Sensor->Binding Glucose Glucose in Sample (e.g., Blood Plasma) Glucose->Binding Signal_Change Change in Optical Signal (Color, Fluorescence, etc.) Binding->Signal_Change Detector Detector/ Instrument Signal_Change->Detector Measurement Concentration Glucose Concentration Detector->Concentration Quantification

Fig. 3: Logical relationship in a phenylboronic acid-based glucose sensor.
Detection of Reactive Oxygen Species (ROS)

Boronate-based fluorescent probes are effective for detecting reactive oxygen species, particularly hydrogen peroxide (H₂O₂). The principle involves the selective oxidation of the boronate group by ROS, leading to a change in fluorescence.

  • Probe Synthesis: A fluorescent probe is synthesized by incorporating a boronate ester group (derivable from this compound) into a fluorophore.[20]

  • Cellular Loading: The probe is introduced to living cells and incubated for a specific period (e.g., 30 minutes at 37 °C) to allow for cellular uptake.[21]

  • ROS Induction (Optional): To study the response to oxidative stress, cells can be treated with a ROS-inducing agent.

  • Fluorescence Imaging: After washing to remove the excess probe, the cells are imaged using a fluorescence microscope. An increase in fluorescence intensity indicates the presence of ROS that have reacted with the boronate probe.[21][22]

Conclusion

This compound is a cornerstone reagent in modern organic chemistry and chemical biology. Its well-defined chemical properties and versatile reactivity in cross-coupling reactions make it an indispensable building block for the synthesis of a wide array of organic molecules, including pharmaceuticals and materials. Furthermore, its ability to interact with diols has paved the way for the development of innovative sensors for biologically important molecules like glucose and for the detection of reactive oxygen species. The detailed protocols and workflows provided in this guide are intended to empower researchers to effectively utilize this compound in their scientific pursuits.

References

An In-depth Technical Guide to 4-Hydroxyphenylboronic Acid (CAS: 71597-85-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphenylboronic acid, a versatile bifunctional molecule, has emerged as a critical building block in modern organic synthesis and medicinal chemistry. Its unique reactivity, attributed to the presence of both a boronic acid moiety and a phenolic hydroxyl group, allows for its extensive application in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthesis protocols, and its significant role in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. Furthermore, this document delves into its applications in drug discovery, highlighting its use in the development of kinase and signaling pathway inhibitors. Detailed experimental procedures, quantitative data, and visual representations of experimental workflows and relevant signaling pathways are provided to serve as a practical resource for researchers in the field.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It is sparingly soluble in water but shows good solubility in various organic solvents. The presence of the hydroxyl group and the boronic acid functional group makes it a valuable intermediate for a wide range of chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 71597-85-8
Molecular Formula C₆H₇BO₃
Molecular Weight 137.93 g/mol
Appearance White to off-white crystalline powder
Melting Point >230 °C
Solubility Soluble in methanol, ethanol, and acetone.
pKa 8.4

Table 2: Spectroscopic Data for this compound

Spectroscopy Peak Assignments
¹H NMR (DMSO-d₆, 400 MHz) δ 9.45 (s, 1H, -OH), 7.90 (s, 2H, -B(OH)₂), 7.63 (d, J=8.4 Hz, 2H, Ar-H), 6.72 (d, J=8.4 Hz, 2H, Ar-H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 158.8, 136.8, 129.5, 114.9
FTIR (KBr, cm⁻¹) 3400-3200 (O-H stretch, broad), 1605 (C=C stretch, aromatic), 1350 (B-O stretch), 1170 (C-O stretch)
Mass Spectrometry (EI) m/z 138 (M⁺), 120 (M⁺ - H₂O), 92, 65

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Workflow for the Synthesis of this compound

G cluster_0 Method 1: Grignard Reaction cluster_1 Method 2: Miyaura Borylation 4-Bromophenol (B116583) 4-Bromophenol Protection Protection 4-Bromophenol->Protection Protected_4-Bromophenol Protected_4-Bromophenol Protection->Protected_4-Bromophenol Grignard_Formation Grignard_Formation Protected_4-Bromophenol->Grignard_Formation Grignard_Reagent Grignard_Reagent Grignard_Formation->Grignard_Reagent Reaction_with_Borate Reaction_with_Borate Grignard_Reagent->Reaction_with_Borate Boronic_Ester Boronic_Ester Reaction_with_Borate->Boronic_Ester Deprotection Deprotection Boronic_Ester->Deprotection 4-HPBA_1 This compound Deprotection->4-HPBA_1 4-Bromophenol_2 4-Bromophenol Borylation Borylation 4-Bromophenol_2->Borylation 4-HPBA_Pinacol_Ester This compound pinacol (B44631) ester Borylation->4-HPBA_Pinacol_Ester Hydrolysis Hydrolysis 4-HPBA_Pinacol_Ester->Hydrolysis 4-HPBA_2 This compound Hydrolysis->4-HPBA_2

Caption: Synthetic routes to this compound.

Table 3: Comparison of Synthesis Methods for this compound

MethodStarting MaterialKey ReagentsTypical YieldPurityReference
Grignard Reaction 4-BromophenolMg, Trialkyl borate (B1201080), Protecting group (e.g., TBDMSCl)60-75%>98%[1][2][3]
Miyaura Borylation 4-IodophenolBis(pinacolato)diboron, Pd catalyst, Base70-85%>99%[4][5][6]
From 4-Methoxyphenylboronic acid 4-Methoxyphenylboronic acidBBr₃ or AlCl₃/Acetyl chloride73%99.1% (HPLC)[7]
Experimental Protocol: Synthesis via Grignard Reaction from 4-Bromophenol[3][4]

This protocol involves the protection of the hydroxyl group of 4-bromophenol, followed by Grignard reagent formation and subsequent reaction with a trialkyl borate.

Step 1: Protection of 4-Bromophenol

  • To a solution of 4-bromophenol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM), add triethylamine (B128534) (1.2 eq).

  • Cool the mixture to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the protected 4-bromophenol.

Step 2: Grignard Reaction and Borylation

  • Activate magnesium turnings (1.5 eq) with a small crystal of iodine in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

  • Add a solution of the protected 4-bromophenol (1.0 eq) in anhydrous THF dropwise to the activated magnesium.

  • Maintain the reaction temperature below 40 °C. After the addition is complete, stir the mixture for 1 hour at room temperature.

  • Cool the Grignard reagent to -78 °C and add a solution of trimethyl borate (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

Step 3: Deprotection and Isolation

  • Quench the reaction by the slow addition of aqueous HCl (2 M) at 0 °C until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To the crude product, add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (1.1 eq) in THF and stir at room temperature for 2 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to yield this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key coupling partner in the Suzuki-Miyaura reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.

Workflow for a Typical Suzuki-Miyaura Coupling Reaction

G Aryl_Halide Aryl Halide (R-X) Reaction_Mixture Reaction Mixture Aryl_Halide->Reaction_Mixture 4-HPBA This compound 4-HPBA->Reaction_Mixture Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Heating Heating Reaction_Mixture->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Biaryl Product Purification->Product PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

References

An In-depth Technical Guide to 4-Hydroxyphenylboronic Acid: Physicochemical Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylboronic acid (4-HPBA) is a versatile organoboron compound widely utilized in organic synthesis, particularly as a key building block in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its bifunctional nature, possessing both a reactive boronic acid moiety and a phenolic hydroxyl group, makes it an invaluable reagent for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials. This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-HPBA, complete with experimental protocols and detailed spectral analysis to support its effective use in research and development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.

General and Physical Properties

This table outlines the fundamental physical characteristics of 4-HPBA.

PropertyValueExperimental Protocol
Molecular Formula C₆H₇BO₃Not Applicable
Molecular Weight 137.93 g/mol [1]Not Applicable
Appearance Off-white to light brown powder[1][2]Visual Inspection
Melting Point >230 °C (decomposes)[1]A small, finely powdered sample is packed into a capillary tube and heated slowly in a calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube). The temperature range from the first appearance of liquid to complete liquefaction is recorded. Due to decomposition, the melting point is often observed as a darkening and shrinking of the material over a broad range.
Boiling Point 351.4 ± 44.0 °C (Predicted)[1]Due to the high melting point and tendency to decompose, the experimental determination of the boiling point is not practical. The predicted value is obtained from computational models.
pKa 9.09 ± 0.10 (Predicted)[1]Potentiometric Titration: A known concentration of 4-HPBA is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture). The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter. The pKa is determined from the half-equivalence point of the titration curve. UV-Vis Spectrophotometry: The UV-Vis spectrum of 4-HPBA is recorded in a series of buffer solutions of varying pH. The change in absorbance at a specific wavelength, corresponding to the protonated and deprotonated forms, is used to calculate the pKa.
Solubility Profile

This table details the solubility of 4-HPBA in various common laboratory solvents.

SolventSolubilityExperimental Protocol
Water 25 g/L[1]Gravimetric Method: An excess amount of 4-HPBA is added to a known volume of water at a specified temperature (e.g., 25 °C). The mixture is agitated until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and a known volume of the filtrate is evaporated to dryness. The weight of the remaining solid is used to calculate the solubility.
Acetonitrile (B52724) Soluble[1][2]Visual Method: A small, weighed amount of 4-HPBA is added incrementally to a known volume of acetonitrile at a constant temperature with stirring. The point at which the solid completely dissolves is noted to determine the approximate solubility. For quantitative measurement, a saturated solution is prepared and analyzed by a suitable technique like HPLC.
Dimethyl Sulfoxide (DMSO) Soluble[1][2]Visual Method: Similar to the protocol for acetonitrile, 4-HPBA is added portion-wise to a known volume of DMSO. The high solubility may require the preparation of a saturated solution followed by quantitative analysis to determine the exact solubility.
Methanol (B129727) Soluble[1][2][3]Visual Method: A weighed amount of 4-HPBA is gradually added to a known volume of methanol with agitation until dissolution is complete. For a more precise value, a saturated solution can be prepared and its concentration determined.

Spectroscopic Data and Analysis

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy
  • Spectrum: A representative ¹H NMR spectrum of this compound is typically run in a deuterated solvent such as DMSO-d₆.

  • Peak Assignments:

    • ~9.5-10.0 ppm (singlet, 1H): This downfield signal corresponds to the acidic proton of the phenolic hydroxyl group (-OH).

    • ~7.8-8.2 ppm (broad singlet, 2H): This broad signal is attributed to the two acidic protons of the boronic acid group (-B(OH)₂).

    • ~7.5-7.7 ppm (doublet, 2H): These are the aromatic protons ortho to the boronic acid group.

    • ~6.7-6.9 ppm (doublet, 2H): These are the aromatic protons meta to the boronic acid group (ortho to the hydroxyl group).

¹³C NMR Spectroscopy
  • Spectrum: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

  • Peak Assignments (in DMSO-d₆):

    • ~160 ppm: Quaternary aromatic carbon attached to the hydroxyl group.

    • ~135-140 ppm: Aromatic carbons ortho to the boronic acid group.

    • ~130 ppm (broad): Quaternary aromatic carbon attached to the boronic acid group. The broadness is due to quadrupolar relaxation of the adjacent boron nucleus.

    • ~115-120 ppm: Aromatic carbons meta to the boronic acid group.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Spectrum: The FTIR spectrum reveals the presence of key functional groups.

  • Peak Assignments (Solid State, KBr pellet):

    • ~3200-3600 cm⁻¹ (broad): O-H stretching vibrations from both the phenolic hydroxyl and the boronic acid hydroxyl groups, exhibiting significant hydrogen bonding.

    • ~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

    • ~1300-1400 cm⁻¹: In-plane O-H bending and B-O stretching vibrations.

    • ~1100-1200 cm⁻¹: C-O stretching of the phenolic group.

    • ~800-900 cm⁻¹: Out-of-plane C-H bending vibrations of the para-substituted aromatic ring.

Mass Spectrometry
  • Spectrum: The mass spectrum provides information about the molecular weight and fragmentation pattern.

  • Fragmentation Analysis (Electron Ionization - EI):

    • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 138) may be observed, though it can be weak due to the lability of the boronic acid group.

    • Major Fragments: Common fragmentation pathways involve the loss of water (H₂O) from the boronic acid moiety, leading to the formation of a boroxine (B1236090) (trimer) or other dehydrated species. Cleavage of the C-B bond can also occur, resulting in fragments corresponding to the hydroxyphenyl cation.

Chemical Properties and Reactivity

Suzuki-Miyaura Coupling Reaction

This compound is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C-C bond between the phenyl ring of 4-HPBA and an aryl or vinyl halide/triflate. This reaction is fundamental in the synthesis of biaryls and other conjugated systems.

Suzuki_Miyaura_Coupling cluster_reactants Reactants ArylHalide Ar-X (Aryl Halide) OxAdd Ar-Pd(II)-X (Oxidative Addition) ArylHalide->OxAdd Oxidative Addition HPBA 4-HO-Ph-B(OH)₂ (this compound) Transmetalation Ar-Pd(II)-Ph-OH HPBA->Transmetalation Transmetalation Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Transmetalation Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->OxAdd OxAdd->Transmetalation Product Ar-Ph-OH (Biaryl Product) Transmetalation->Product Reductive Elimination Product->Catalyst Catalyst Regeneration Stability_Workflow Start Prepare 4-HPBA Solutions Conditions Store under Varied Conditions (Temperature, Light, pH) Start->Conditions Sampling Sample at Time Intervals Conditions->Sampling Analysis Analyze by Stability-Indicating HPLC Method Sampling->Analysis Data Evaluate Degradation Profile Analysis->Data

References

4-Hydroxyphenylboronic Acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of 4-hydroxyphenylboronic acid, a versatile reagent with significant applications in organic synthesis and drug discovery. Understanding these fundamental physicochemical properties is critical for its effective use in experimental design, process development, and formulation.

Solubility Profile

This compound exhibits a range of solubilities in various solvents, a key consideration for its application in different reaction and purification conditions. The available quantitative and qualitative solubility data are summarized below.

Table 1: Solubility of this compound

SolventSolubilityTemperature (°C)Notes
Water25 g/L[1][2][3]Not Specified-
Acetonitrile (B52724)Soluble[1][3]Not SpecifiedQualitative data.
Dimethyl Sulfoxide (DMSO)Soluble[1][3]Not SpecifiedQualitative data.
MethanolSoluble[1][3]Not SpecifiedQualitative data.

Stability Characteristics

The stability of this compound is influenced by several factors, including temperature, pH, and light exposure. Boronic acids, in general, are susceptible to certain degradation pathways.

Key Stability Considerations:

  • Thermal Stability: this compound has a high melting point, recorded as >230 °C, suggesting good thermal stability in its solid form.[1][4] However, like other boronic acids, it can undergo dehydration at elevated temperatures to form cyclic anhydrides known as boroxines. Thermogravimetric analysis (TGA) can be employed to quantitatively assess its thermal decomposition profile.[5]

  • pH-Dependent Stability: The stability of this compound in solution is pH-dependent. Both acidic and basic conditions can potentially lead to degradation. A systematic study of degradation kinetics across a pH range is crucial for optimizing solution-phase applications and storage.[6]

  • Oxidative Stability: Boronic acids can be susceptible to oxidation. The presence of oxidizing agents may lead to the degradation of the boronic acid moiety.

  • Photostability: Exposure to light, particularly UV radiation, can induce degradation of organic molecules. Photostability studies are essential to determine appropriate handling and storage conditions to prevent photodegradation.[7]

Table 2: Summary of Stability Profile and Potential Degradation Pathways

ConditionStability ProfilePotential Degradation Pathway(s)
Thermal High melting point (>230 °C) indicates good solid-state thermal stability.[1][4]Dehydration to form boroxines (cyclic anhydrides).
pH Stability is pH-dependent.Acid- or base-catalyzed hydrolysis and other degradation reactions.
Oxidative Susceptible to oxidation.Oxidation of the boronic acid group.
Photochemical Potential for photodegradation upon light exposure.Photolytic cleavage or rearrangement.

Experimental Protocols

Determination of Solubility

A common method for determining the solubility of a solid compound in a liquid solvent is the isothermal equilibrium method.

Protocol: Isothermal Equilibrium Solubility Determination

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

  • Quantification: Carefully withdraw a known volume of the supernatant. Analyze the concentration of this compound in the supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

Stability Assessment: A Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately assessing the degradation of a compound. An HPLC-UV method is commonly employed for this purpose.

Protocol: Development and Use of a Stability-Indicating HPLC-UV Method

  • Method Development:

    • Column Selection: A reversed-phase C18 column is a common starting point.

    • Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used to achieve good separation of the parent compound from its potential degradation products.

    • Detection: A UV detector set at a wavelength where this compound and its expected degradation products have significant absorbance.

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject solutions of this compound to forced degradation under various stress conditions:

    • Acidic Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80 °C).

    • Basic Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at an elevated temperature.

    • Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Heat the solution at a high temperature (e.g., 80 °C).

    • Photodegradation: Expose the solution to a controlled light source (e.g., a photostability chamber).

  • Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks.

  • Stability Study:

    • Prepare solutions of this compound in the desired solvent systems and store them under the specified conditions (e.g., different temperatures and light exposures).

    • At predetermined time points, withdraw aliquots of the samples and analyze them using the validated stability-indicating HPLC method.

    • Quantify the remaining concentration of this compound and any major degradation products to determine the degradation kinetics.

Visualization of Key Applications and Pathways

Suzuki-Miyaura Coupling Reaction

This compound is a key reactant in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][3][4]

Suzuki_Miyaura_Coupling A This compound F Transmetalation A->F B Aryl/Vinyl Halide (R-X) E Oxidative Addition [Pd(II) Complex] B->E C Pd(0) Catalyst C->E D Base (e.g., Na2CO3, K2CO3) D->F E->F G Reductive Elimination F->G H Coupled Product (R-Aryl-OH) G->H I Regenerated Pd(0) G->I I->E

Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.

Inhibition of PDK1 Signaling Pathway

This compound has been identified as an inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key enzyme in the PI3K/AKT signaling pathway, which is often dysregulated in cancer.

PDK1_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream HPBA This compound HPBA->PDK1 inhibits

Caption: Inhibition of the PDK1 signaling pathway.

Role in Sonic Hedgehog Signaling Pathway

This compound has been investigated for its role in modulating the Sonic Hedgehog (Shh) signaling pathway, which is crucial in embryonic development and has been implicated in cancer.

Sonic_Hedgehog_Pathway Shh Sonic Hedgehog (Shh) PTCH1 Patched-1 (PTCH1) Shh->PTCH1 SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI Proteins SUFU->GLI inhibits TargetGenes Target Gene Expression (Cell Fate, Proliferation) GLI->TargetGenes HPBA This compound HPBA->SMO modulates

Caption: Modulation of the Sonic Hedgehog signaling pathway.

References

An In-depth Technical Guide to the Chemistry of 4-Hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and diverse applications of 4-hydroxyphenylboronic acid. It is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and materials science.

Introduction

This compound is a versatile organic compound that has garnered significant attention in various scientific disciplines. Its unique chemical reactivity, particularly its participation in palladium-catalyzed cross-coupling reactions and its ability to form reversible covalent bonds with diols, makes it an invaluable tool in synthetic chemistry and a key building block for the development of novel pharmaceuticals, diagnostic agents, and advanced materials. This guide will delve into the core chemistry of this compound, providing detailed experimental protocols, quantitative data, and visual representations of key chemical processes.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₇BO₃[1]
Molecular Weight 137.93 g/mol [1]
Melting Point >230 °C[1]
pKa 9.09 ± 0.10 (Predicted)
Solubility Soluble in Acetonitrile, DMSO, Methanol. Water solubility: 25 g/L.
Appearance Off-white to light brown powder
CAS Number 71597-85-8[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and effective method involves the protection of the hydroxyl group of 4-bromophenol (B116583), followed by Grignard reagent formation, reaction with a borate (B1201080) ester, and subsequent deprotection.

General Synthesis Workflow

G cluster_synthesis Synthesis of this compound A 4-Bromophenol B Protection of Hydroxyl Group (e.g., with TBDMSCl) A->B TBDMSCl, Imidazole (B134444) C Protected 4-Bromophenol B->C D Grignard Reagent Formation (with Mg) C->D Mg, THF E Grignard Reagent D->E F Reaction with Borate Ester (e.g., Trimethyl borate) E->F B(OMe)₃ G Boronate Ester Intermediate F->G H Deprotection and Acidic Workup G->H HCl (aq) I This compound H->I

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis

This protocol describes a two-step synthesis of this compound starting from 4-bromophenol.

Step 1: Synthesis of 1-Bromo-4-(tert-butyldimethylsilyloxy)benzene

  • To a solution of 4-bromophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of this compound

  • To a solution of 1-bromo-4-(tert-butyldimethylsilyloxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Acidify the mixture with 2 M HCl to a pH of approximately 2.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).

Key Chemical Reactions and Applications

This compound is a key participant in several important organic reactions, most notably the Suzuki-Miyaura and Chan-Lam cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. It is a powerful method for the formation of carbon-carbon bonds.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol describes a typical Suzuki-Miyaura coupling reaction between this compound and an aryl bromide.

  • In a reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add a suitable solvent system, such as a mixture of toluene (B28343) and water (e.g., 4:1 v/v).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The yield of the Suzuki-Miyaura coupling reaction is influenced by various factors, including the nature of the aryl halide, the catalyst, the base, and the solvent. Table 2 provides representative yields for the coupling of this compound with different aryl halides.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of this compound

Aryl HalideCatalystBaseSolventYield (%)Reference
4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O92[2]
1-Bromo-4-nitrobenzenePd(dppf)Cl₂Na₂CO₃DME/H₂O88
4-BromobenzonitrilePd₂(dba)₃/SPhosK₃PO₄Dioxane/H₂O95
2-BromotoluenePd(OAc)₂/PCy₃K₃PO₄Toluene/H₂O85
Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between a boronic acid and an amine or an alcohol.

G cluster_chanlam Chan-Lam C-N Coupling A This compound E Product (4-HO-Ph-NH-R) A->E B Amine (R-NH2) B->E C Copper Catalyst (e.g., Cu(OAc)2) C->E D Base (e.g., Pyridine) D->E

Caption: General scheme of the Chan-Lam C-N coupling reaction.

This protocol outlines a general procedure for the Chan-Lam N-arylation of an amine with this compound.

  • To a mixture of the amine (1.0 eq) and this compound (1.5 eq) in a suitable solvent (e.g., dichloromethane (B109758) or methanol), add a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%).

  • Add a base, such as pyridine (B92270) or triethylamine (B128534) (2.0 eq).

  • Stir the reaction mixture at room temperature, open to the air, for 24-72 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel.

The efficiency of the Chan-Lam coupling can vary depending on the nucleophile and reaction conditions. Table 3 presents some example yields.

Table 3: Representative Yields for Chan-Lam Coupling with this compound

NucleophileCopper CatalystBaseSolventYield (%)Reference
AnilineCu(OAc)₂PyridineCH₂Cl₂85[3]
ImidazoleCuICs₂CO₃DMF92[4]
PhenolCu(OAc)₂Et₃NCH₂Cl₂78[5]
BenzylamineCu(OAc)₂PyridineMeOH75

Applications in Sensing

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols makes them excellent candidates for the development of sensors for saccharides, such as glucose.[6]

Principle of Glucose Sensing

G cluster_sensing Glucose Sensing Mechanism A This compound C Boronate Ester Complex A->C B Glucose (Diol) B->C D Signal Change (e.g., Fluorescence, Electrochemical) C->D Binding Event

Caption: Principle of glucose sensing using this compound.

Experimental Protocol for Glucose Sensor Fabrication (Electrochemical)

This protocol provides a general outline for the fabrication of an electrochemical glucose sensor.[7]

  • Electrode Preparation: Start with a clean electrode surface (e.g., glassy carbon or gold).

  • Immobilization of this compound:

    • Functionalize the electrode surface with a suitable linker molecule that can react with the hydroxyl group of this compound.

    • Alternatively, electropolymerize a film containing this compound moieties onto the electrode surface.

  • Blocking of Non-specific Binding Sites: Treat the electrode with a blocking agent (e.g., bovine serum albumin) to prevent non-specific binding.

  • Calibration: Calibrate the sensor by measuring the electrochemical response (e.g., current change) to known concentrations of glucose in a buffer solution.

Quantitative Data for Diol Binding

The binding affinity of this compound to various diols is a critical parameter for sensor development. Binding constants (Kₐ) are typically determined using techniques such as fluorescence spectroscopy or isothermal titration calorimetry.

Table 4: Binding Constants of Phenylboronic Acid Derivatives with Diols

DiolBoronic Acid DerivativeBinding Constant (Kₐ, M⁻¹)pHReference
GlucosePhenylboronic acid1107.4
FructosePhenylboronic acid43707.4
CatecholPhenylboronic acid~8007.4[8]
SorbitolUnhindered boronic acidsVaries with pKa7.4[6]

Applications in Bioconjugation

This compound and its derivatives are increasingly used in bioconjugation chemistry to label and modify biomolecules such as proteins and carbohydrates.[9]

General Strategy for Antibody Conjugation

A common strategy involves the activation of the hydroxyl group of this compound to create a reactive ester, which can then react with amine groups (e.g., lysine (B10760008) residues) on an antibody.

G cluster_bioconjugation Antibody Bioconjugation Workflow A This compound B Activation (e.g., with NHS, EDC) A->B C Activated Boronic Acid Ester B->C E Conjugation Reaction C->E D Antibody (with accessible amine groups) D->E F Antibody-Boronic Acid Conjugate E->F

Caption: General workflow for antibody conjugation with this compound.

Experimental Protocol for Protein Bioconjugation (General)

This protocol provides a general guideline for the conjugation of a protein with an activated this compound derivative.

  • Activation of this compound: React this compound with N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in an appropriate organic solvent to form the NHS ester.

  • Protein Preparation: Prepare a solution of the protein (e.g., an antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.5. The protein concentration should typically be in the range of 1-10 mg/mL.

  • Conjugation Reaction: Add the activated this compound NHS ester (dissolved in a small amount of a water-miscible organic solvent like DMSO) to the protein solution. The molar ratio of the activated boronic acid to the protein will need to be optimized for the desired degree of labeling.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4 °C overnight.

  • Purification: Remove the unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization: Characterize the conjugate to determine the degree of labeling and confirm that the biological activity of the protein is retained.

Spectroscopic Data

Spectroscopic data is essential for the characterization of this compound.

Table 5: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR (DMSO-d₆, 400 MHz)δ 9.45 (s, 1H, -OH), 7.85 (s, 2H, -B(OH)₂), 7.58 (d, J=8.4 Hz, 2H, Ar-H), 6.70 (d, J=8.4 Hz, 2H, Ar-H)[10]
¹³C NMR (DMSO-d₆, 100 MHz)δ 158.5, 136.8, 130.0, 114.2
FT-IR (KBr, cm⁻¹)3400-3200 (O-H stretch, broad), 1605, 1500 (C=C stretch, aromatic), 1350 (B-O stretch)[11]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a remarkably versatile and valuable compound in modern chemistry. Its participation in robust and efficient cross-coupling reactions has revolutionized the synthesis of complex organic molecules, while its unique interaction with diols has paved the way for innovative sensor and bioconjugation technologies. This guide has provided a detailed overview of the fundamental chemistry of this compound, offering practical experimental protocols and quantitative data to aid researchers in its effective utilization. As research continues to uncover new applications, the importance of this compound in science and technology is set to grow even further.

References

An In-depth Technical Guide to 4-Hydroxyphenylboronic Acid for Researchers and Scientists

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Versatile Reagent in Modern Chemistry

4-Hydroxyphenylboronic acid, a white to off-white crystalline solid, has emerged as a cornerstone in organic synthesis and medicinal chemistry.[1][2] Its unique bifunctional nature, possessing both a nucleophilic hydroxyl group and a versatile boronic acid moiety, allows for a wide array of chemical transformations. This guide provides a comprehensive overview of its key features, synthesis, and applications, tailored for professionals in research, development, and drug discovery.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and synthesis. The compound is characterized by its high melting point and solubility in various organic solvents.

PropertyValueReference
CAS Number 71597-85-8
Molecular Formula C6H7BO3[2][3]
Molecular Weight 137.93 g/mol [2]
Appearance White to off-white or brown powder/crystal[4][5]
Melting Point >230 °C[2][4][6]
Boiling Point 351.4 °C at 760 mmHg[2]
Density 1.32 g/cm3 [2]
Water Solubility 25 g/L[2]
pKa 9.09 ± 0.10[2]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through various routes. Below are detailed protocols for two common methods.

Method 1: Demethylation of 4-Methoxyphenylboronic Acid

This method involves the demethylation of the more readily available 4-methoxyphenylboronic acid.

Experimental Protocol:

  • Under a nitrogen atmosphere, add 1.5 kg of 4-methoxyphenylboronic acid and 20 L of toluene (B28343) to a 30 L glass reactor.

  • Add 1.17 kg of acetyl chloride to the mixture.

  • Cool the reaction mixture to a temperature between -10 and 0 °C and stir for 1 hour.

  • Add 267 g of anhydrous aluminum chloride to the mixture in batches.

  • Increase the temperature to 80 °C and continue stirring for 3-5 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a 2 M sodium hydroxide (B78521) solution until the pH reaches 11-12.

  • Separate and discard the organic layer.

  • Adjust the pH of the aqueous layer to 2 using a 6 M hydrochloric acid solution.

  • Extract the aqueous layer twice with 15 L of ethyl acetate.

  • Combine the organic layers, wash with saturated brine, and then dry.

  • Recrystallize the product from an acetone/n-heptane mixture to obtain white crystals of this compound.[7]

Method 2: From 4-Bromophenol (B116583) via Grignard Reaction

This synthetic route utilizes 4-bromophenol as the starting material and proceeds through a Grignard reagent intermediate.

Experimental Protocol:

  • In a 100 ml three-neck flask, combine 17 g (0.1 mol) of 4-bromophenol, 16.5 g (0.11 mol) of tert-butyldimethylsilyl chloride, 30 ml of N,N-Dimethylformamide (DMF), 20 ml of triethylamine, and 0.1 g of 4-Dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete, add equal volumes of water and petroleum ether. Separate the organic layer, wash it with water until neutral, and remove the solvent by rotary evaporation to yield a colorless oily liquid (1-bromo-4-((tert-butyldimethylsilyl)oxy)benzene).

  • In a separate 250 ml three-neck flask, add 2.6 g (0.11 mol) of magnesium turnings, a crystal of iodine, and 50 ml of tetrahydrofuran (B95107) (THF).

  • Slowly add a solution of 28.7 g (0.1 mol) of the previously prepared silyl-protected bromophenol in 20 ml of THF to initiate the Grignard reaction. Maintain the reaction temperature below 35 °C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to -65 °C and slowly add a solution of 11.44 g (0.11 mol) of trimethyl borate (B1201080) in 60 ml of THF, maintaining the temperature at -60 °C.

  • Allow the mixture to warm to -30 °C and then acidify to a pH of 1 with concentrated hydrochloric acid.

  • Transfer the reaction mixture to a separatory funnel, wash with saturated brine until neutral, and remove the solvent by rotary evaporation.

  • Recrystallize the resulting white solid from petroleum ether to obtain this compound.[8]

Key Reactions and Applications in Research and Development

This compound is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions.[9][10]

Suzuki-Miyaura Coupling

The most prominent application of this compound is in the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds.[1][9][10] This reaction is instrumental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1]

Suzuki_Miyaura_Coupling A This compound Catalyst Pd Catalyst A->Catalyst B Aryl/Vinyl Halide (R-X) B->Catalyst Product Biaryl/Aryl-Vinyl Compound (Ar-R) Catalyst->Product Base Base Base->Catalyst

Caption: Generalized Suzuki-Miyaura Coupling Reaction.

Other Important Reactions

Beyond the Suzuki-Miyaura coupling, this compound is also employed in:

  • Stille Coupling: Another palladium-catalyzed reaction for C-C bond formation.[9]

  • Palladium-catalyzed Aminocarbonylation: For the synthesis of amides.[9]

  • Cu₂O-catalyzed Aerobic Oxidative Cross-coupling: Used in the synthesis of tetrazoles.[9]

Applications in Drug Discovery and Materials Science

The versatility of this compound makes it a valuable intermediate in the development of new therapeutic agents and advanced materials.[1]

  • Drug Discovery: It serves as a scaffold for synthesizing molecules with potential biological activity.[1] For instance, it has been used to prepare:

    • Inhibitors of PDK1, which are involved in cancer cell growth and survival.[9]

    • Estrone-derived analogs that act as Sonic Hedgehog signaling inhibitors for anti-cancer therapeutics.[9]

    • Enzymatic inhibitors for treating Gram-negative bacterial infections.[9]

  • Materials Science: this compound is utilized in the synthesis of:

    • Rod-like dendronized polymers.[9]

    • Oligoarenes through Suzuki-Miyaura polymerization.[9]

    • Components for glucose sensors, where the boronic acid moiety reversibly binds with glucose, leading to a detectable color change.[8]

Synthetic Workflow and Logic

The synthesis of complex molecules using this compound often follows a logical workflow that begins with the strategic choice of starting materials and coupling partners.

Synthetic_Workflow Start Starting Material (e.g., 4-Bromophenol) Protection Hydroxyl Protection (e.g., Silylation) Start->Protection Boronation Boronation (e.g., Grignard + Borate Ester) Protection->Boronation Deprotection Deprotection Boronation->Deprotection Product This compound Deprotection->Product Coupling Cross-Coupling Reaction (e.g., Suzuki-Miyaura) Product->Coupling Final_Product Target Molecule (e.g., API, Material) Coupling->Final_Product

Caption: A typical synthetic workflow involving this compound.

References

The Boronic Acid Group in 4-Hydroxyphenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the core functionalities of 4-Hydroxyphenylboronic acid. This document elucidates the properties of its boronic acid group, providing a comprehensive overview of its synthesis, reactivity, and applications in key scientific domains.

Core Properties of this compound

This compound is a white to off-white crystalline solid, valued for its dual reactivity stemming from the boronic acid and hydroxyl functional groups.[1][2] This versatility makes it a critical building block in organic synthesis and medicinal chemistry.[1][3]

Physical and Chemical Properties

The intrinsic properties of this compound are fundamental to its application in various chemical transformations. A summary of its key physical and chemical data is presented below.

PropertyValue
Molecular Formula C₆H₇BO₃
Molecular Weight 137.93 g/mol [4]
Melting Point >230 °C
pKa 9.09 ± 0.10 (Predicted)[2]
Water Solubility 25 g/L[2]
Appearance Off-white to light brown powder[1][2]
Structural Parameters of the Boronic Acid Group

The geometry of the boronic acid group is central to its reactivity, particularly its ability to interact with diols. While a specific crystallographic information file (CIF) for this compound was not retrieved to provide exact experimental bond lengths and angles, typical values for arylboronic acids are well-established. The boron atom is sp² hybridized, resulting in a trigonal planar geometry around the boron.

ParameterTypical Value
C-B Bond Length ~1.55 Å
B-O Bond Length ~1.37 Å
O-B-O Bond Angle ~120°[5]
C-B-O Bond Angle ~120°

Synthesis of this compound

Several synthetic routes to this compound have been established, with the choice of method often depending on the starting materials, desired scale, and purity requirements. Below are detailed protocols for two common methods.

Synthesis from 4-Bromophenol (B116583)

This widely used method involves the protection of the hydroxyl group, followed by a Grignard reaction and subsequent borylation and deprotection.[6][7]

Experimental Protocol:

  • Protection of the Hydroxyl Group:

    • In a 100 mL three-necked flask, combine 17 g (0.1 mol) of 4-bromophenol, 16.5 g (0.11 mol) of tert-butyldimethylsilyl chloride, 30 mL of DMF, 20 mL of triethylamine, and 0.1 g of DMAP.[6]

    • Stir the reaction mixture at room temperature for 24 hours.[6]

    • After the reaction, add equal volumes of water and petroleum ether. Separate the organic layer, wash with water until neutral, and remove the solvent by rotary evaporation to yield the protected intermediate.[3]

  • Grignard Reaction and Borylation:

    • In a 250 mL three-necked flask, add 2.6 g (0.11 mol) of magnesium turnings, a crystal of iodine, and 50 mL of anhydrous tetrahydrofuran (B95107) (THF).[6]

    • Add a small amount of the protected 4-bromophenol derivative in 20 mL of THF to initiate the Grignard reaction, then add the remainder dropwise, maintaining the temperature below 35°C.[8]

    • Stir for 1 hour at room temperature after the addition is complete.[8]

    • Cool the reaction mixture to -65°C and slowly add 11.44 g (0.11 mol) of trimethyl borate (B1201080) in 60 mL of THF, maintaining the temperature at -60°C.[6]

    • Allow the mixture to warm to -30°C and then acidify with concentrated hydrochloric acid to a pH of 1.[6]

  • Deprotection and Purification:

    • Extract the product with ethyl acetate. Wash the organic layer with saturated brine until neutral.[6]

    • To the organic phase, add 28.71 g (0.11 mol) of tetrabutylammonium (B224687) fluoride (B91410) and stir at room temperature for 24 hours to remove the silyl (B83357) protecting group.[3]

    • Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone/n-heptane) to obtain this compound as a white solid.[3][9] A yield of 68% has been reported for this method.[3]

Synthesis from 4-Methoxyphenylboronic Acid

This method involves the deprotection of the methyl ether of 4-methoxyphenylboronic acid.

Experimental Protocol:

  • Under a nitrogen atmosphere, add 1.5 kg of 4-methoxyphenylboronic acid to 20 L of toluene (B28343) and 1.17 kg of acetyl chloride in a 30 L glass reactor.[3]

  • Cool the mixture to -10 to 0°C and stir for 1 hour.[3]

  • Add 267 g of anhydrous aluminum chloride in batches.[3]

  • Raise the temperature to 80°C and stir for 3-5 hours until the starting material is consumed, as monitored by TLC.[3]

  • Quench the reaction with 2 M sodium hydroxide (B78521) solution to a pH of 11-12.[3]

  • Separate and discard the organic layer. Adjust the aqueous layer to pH 2 with 6 M hydrochloric acid.[3]

  • Extract the aqueous layer twice with 15 L of ethyl acetate.[3]

  • Wash the combined organic layers with saturated brine, dry, and recrystallize from acetone/n-heptane to yield this compound. A yield of 73% and an HPLC purity of 99.1% have been reported for this method.[3]

G cluster_synthesis Synthesis of this compound 4-Bromophenol 4-Bromophenol Protection Protection 4-Bromophenol->Protection Protected_Bromophenol Protected_Bromophenol Protection->Protected_Bromophenol Grignard_Formation Grignard_Formation Protected_Bromophenol->Grignard_Formation Grignard_Reagent Grignard_Reagent Grignard_Formation->Grignard_Reagent Borylation Borylation Grignard_Reagent->Borylation Boronate_Ester Boronate_Ester Borylation->Boronate_Ester Deprotection Deprotection Boronate_Ester->Deprotection 4-HPBA This compound Deprotection->4-HPBA G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Ar-X Ar-X Ar-X->Oxidative_Addition Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Ar'-B(OH)2 4-HPBA Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' G cluster_sensor Glucose Sensing Mechanism 4-HPBA_Derivative 4-HPBA Derivative (Low Fluorescence) Binding Binding 4-HPBA_Derivative->Binding Glucose Glucose Glucose->Binding Boronate_Ester_Complex Boronate Ester Complex (High Fluorescence) Binding->Boronate_Ester_Complex Fluorescence_Detection Fluorescence_Detection Boronate_Ester_Complex->Fluorescence_Detection G cluster_pdk1 PDK1 Signaling Pathway Inhibition Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates Downstream_Effectors Downstream Effectors (e.g., mTORC1, GSK3β) AKT->Downstream_Effectors Cell_Survival Cell Proliferation & Survival Downstream_Effectors->Cell_Survival Inhibitor Boronic Acid Inhibitor Inhibitor->PDK1 inhibits

References

Preliminary Investigation of 4-Hydroxyphenylboronic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-hydroxyphenylboronic acid and its derivatives, focusing on their synthesis, biological activities, and applications in drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in medicinal chemistry and related fields.

Introduction

This compound is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its bifunctional nature, possessing both a reactive boronic acid moiety and a modifiable hydroxyl group, makes it an attractive scaffold for the synthesis of a diverse range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] The incorporation of the this compound motif into molecules has been shown to modulate their biological activity, offering a promising avenue for the development of novel therapeutics. This guide will delve into specific applications of its derivatives as inhibitors of key signaling pathways and as antibacterial agents.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative biological data for various derivatives of this compound, categorized by their therapeutic target.

Table 1: PDK1 Inhibitory Activity of 2-Anilino-4-aryl-8H-purine Derivatives

CompoundStructurePDK1 IC50 (nM)Cell Proliferation IC50 (µM)Reference
1 2-((4-methoxyphenyl)amino)-4-(4-hydroxyphenyl)-8H-purine501.2[1]
2 2-((4-chlorophenyl)amino)-4-(4-hydroxyphenyl)-8H-purine300.8[1]
3 2-((3,4-dimethylphenyl)amino)-4-(4-hydroxyphenyl)-8H-purine752.5[1]
GSK2334470 (Reference Compound)~10-[2]

Table 2: Hedgehog Signaling Inhibitory Activity of Estrone-Derived Analogs

CompoundStructureInhibition of SHH Signaling at 5 µM (%)Reference
4 Estrone-derived analog70%[3]
5 C-3 deoxy analog of 480%[3]
Cyclopamine (Reference Compound)Comparable to 4 and 5[4]

Table 3: Antibacterial Activity of Benzoxaborole and Other Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
AN11527 (Benzoxaborole) Escherichia coli (TolC mutant)6.25[5]
Benzosiloxaborole Derivative 1 Staphylococcus aureus (MSSA)0.39 - 3.12[6]
Benzosiloxaborole Derivative 2 Staphylococcus aureus (MRSA)0.39 - 3.12[6]
3-((4-hydroxyphenyl)amino)propanoic acid hydrazone 14 Candida auris0.5 - 64[7]
3-((4-hydroxyphenyl)amino)propanoic acid dihydrazide 6 Pseudomonas aeruginosa AR-111432[7]
3-((4-hydroxyphenyl)amino)propanoic acid dihydrazide 6 Acinetobacter baumannii AR-027332[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound derivatives.

General Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura cross-coupling reaction is a fundamental method for the synthesis of biaryl compounds from aryl halides and arylboronic acids.[8]

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)2) (0.02 mmol)

  • Triphenylphosphine (PPh3) (0.08 mmol)

  • 2M Aqueous sodium carbonate (Na2CO3) solution (2.0 mL)

  • n-Propanol (20 mL)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add the aryl halide, this compound, and n-propanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add palladium(II) acetate, triphenylphosphine, and the aqueous sodium carbonate solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[8]

Synthesis of 2-Anilino-4-(4-hydroxyphenyl)-8H-purine Derivatives (PDK1 Inhibitors)

Starting Materials:

  • 2,4-Dichloro-8H-purine

  • Appropriate aniline (B41778) derivative

  • This compound

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Dioxane/water)

Step 1: Nucleophilic Aromatic Substitution

  • React 2,4-dichloro-8H-purine with the desired aniline derivative in the presence of a base to selectively substitute the chlorine at the 2-position.

Step 2: Suzuki-Miyaura Coupling

  • Couple the resulting 2-anilino-4-chloro-8H-purine with this compound using a palladium catalyst and a base in a suitable solvent system.[9]

  • Purify the final product by chromatography.

Synthesis of Estrone-Derived Hedgehog Signaling Inhibitors

The synthesis of these complex molecules involves a multi-step process starting from estrone (B1671321). The 4-hydroxyphenyl group can be introduced via a Suzuki coupling at a suitable position on the steroid scaffold.

General Procedure Outline:

  • Functionalize the estrone backbone to introduce a halide or triflate for subsequent coupling.

  • Perform a Suzuki-Miyaura coupling reaction with this compound to introduce the key aryl moiety.

  • Carry out further synthetic transformations to construct the final heterocyclic ring system.[3]

Synthesis of Benzoxaboroles

Benzoxaboroles can be synthesized through various methods. One common approach involves the intramolecular cyclization of an ortho-substituted phenylboronic acid.

Example Protocol:

  • Start with a suitably substituted 2-bromophenol.

  • Protect the hydroxyl group.

  • Perform a metal-halogen exchange followed by reaction with a borate (B1201080) ester to install the boronic acid functionality.

  • Deprotect the hydroxyl group.

  • Induce cyclization to form the benzoxaborole ring.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) Downstream Downstream Effectors Akt->Downstream Growth Cell Growth, Survival, Proliferation Downstream->Growth Inhibitor 4-Hydroxyphenylboronic acid Derivatives (e.g., 2-anilino-4-aryl-8H-purines) Inhibitor->PDK1 Inhibition Hedgehog_Signaling_Pathway Hh Hedgehog (Hh) Ligand PTCH1 Patched1 (PTCH1) Hh->PTCH1 Binding SMO Smoothened (SMO) PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition GLI GLI SUFU->GLI Sequestration Nucleus Nucleus GLI->Nucleus Translocation TargetGenes Target Gene Expression Nucleus->TargetGenes Activation Inhibitor Estrone-Derived Analogs Inhibitor->SMO Inhibition Experimental_Workflow Start 4-Hydroxyphenylboronic Acid Coupling Suzuki-Miyaura Coupling Start->Coupling Intermediate Coupled Intermediate Coupling->Intermediate ArylHalide Aryl Halide ArylHalide->Coupling Modification Further Synthetic Modifications Intermediate->Modification FinalProduct Final Derivative Modification->FinalProduct Purification Purification & Characterization FinalProduct->Purification BioAssay Biological Assay Purification->BioAssay Data Data Analysis (IC50, MIC) BioAssay->Data

References

Methodological & Application

Application Notes and Protocols for 4-Hydroxyphenylboronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds. This reaction has become indispensable in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[1][2] 4-Hydroxyphenylboronic acid is a particularly valuable building block in this context. Its bifunctional nature, possessing both a reactive boronic acid moiety for coupling and a phenolic hydroxyl group for further functionalization, makes it a cornerstone for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2][3][4]

These application notes provide a comprehensive overview of the use of this compound in Suzuki-Miyaura coupling reactions, including detailed experimental protocols, a summary of reaction conditions, and key applications in drug discovery.

Applications in Drug Discovery and Development

This compound serves as a critical intermediate in the synthesis of a variety of therapeutic agents.[2] The hydroxyphenyl motif is a common structural feature in many biologically active compounds. The Suzuki-Miyaura coupling allows for the direct installation of this moiety onto various aromatic and heteroaromatic scaffolds, enabling the rapid generation of compound libraries for lead discovery and optimization.[3][4]

One notable example is in the synthesis of flavonoids, such as genistein, which exhibit a range of biological activities. The coupling of a suitable iodochromone with this compound is a key step in the synthesis of this isoflavone.[5] The hydroxyl group on the phenyl ring can also be used as a handle for further chemical modifications, allowing for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties.

Suzuki-Miyaura Coupling: Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L2-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_R1 R-Pd(II)L2-R' Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' (Coupled Product) RedElim->Product ArylHalide R-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R'-B(OH)2 (4-Hydroxyphenyl- boronic Acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Below are two detailed protocols for the Suzuki-Miyaura coupling of an aryl bromide with this compound. The first is a general thermal procedure, and the second utilizes microwave irradiation for accelerated reaction times.

Protocol 1: General Thermal Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the synthesis of bisphenol neolignans.[6]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.03 mmol, 3 mol%)

  • 3 M Aqueous potassium carbonate (K₂CO₃) solution (1.7 mL, 5.0 equiv)

  • Tetrahydrofuran (THF), anhydrous (60 mM solution of aryl bromide)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add the aryl bromide (1.0 mmol), this compound (207 mg, 1.5 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), and dppf (16.6 mg, 0.03 mmol).

  • Add anhydrous THF (to make a 60 mM solution of the aryl bromide).

  • Add the 3 M aqueous K₂CO₃ solution (1.7 mL).

  • Stir the reaction mixture vigorously at 67 °C for 20 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a general procedure that can be adapted for this compound, offering significantly reduced reaction times.[7]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Tetrabutylammonium bromide (TBAB, 1.0 mmol, 1.0 equiv)

  • Water

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine the aryl bromide (1.0 mmol), this compound (165 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), K₂CO₃ (276 mg, 2.0 mmol), and TBAB (322 mg, 1.0 mmol).

  • Add a suitable volume of water (e.g., 5 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 150 °C for 15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in Protocol 1 (steps 7-11).

Experimental Workflow

The general workflow for performing and analyzing a Suzuki-Miyaura coupling reaction is outlined below.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Aryl Halide, This compound, Catalyst, Ligand, Base Setup->Reagents Solvent Add Degassed Solvent(s) Reagents->Solvent Reaction Heating and Stirring (Thermal or Microwave) Solvent->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

References

Application Notes and Protocols for 4-Hydroxyphenylboronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylboronic acid is a versatile and indispensable reagent in modern organic synthesis, prized for its dual functionality of a nucleophilic hydroxyl group and a readily transmetalated boronic acid moiety. This unique structure makes it a valuable building block for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science industries.[1] Its primary applications lie in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and copper-catalyzed Chan-Lam cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds, respectively. These reactions are fundamental in the synthesis of biaryl compounds, diaryl ethers, and N-aryl compounds, which are common motifs in biologically active molecules.[1]

This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound in key organic transformations.

I. Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. This compound serves as an excellent coupling partner for the introduction of a phenol (B47542) moiety, a common substructure in many pharmaceutical agents.[1]

A. General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is as follows:

R2NH + (HO)2B-C6H4-OH ---[Cu Catalyst, Base (optional), Solvent, Oxidant (Air)]--> R2N-C6H4-OH``` Where R can be H, alkyl, or aryl.

B. Data Presentation: Chan-Lam Coupling Conditions and Yields

The following table provides representative conditions for the Chan-Lam coupling of arylboronic acids with various nitrogen-containing nucleophiles. These conditions can be adapted for reactions with this compound.

EntryBoronic AcidNucleophileCatalyst (equiv.)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidAnilineCu(OAc)₂ (0.1)2,6-Lutidine (2.0)CH₂Cl₂RT4891
2Phenylboronic acidImidazole (B134444)[Cu(OH)·TMEDA]₂Cl₂ (0.05)-CH₂Cl₂RT1295
34-Methoxyphenylboronic acidPyrrolidineCu(OAc)₂ (1.0)Pyridine (B92270) (2.0)CH₂Cl₂RT7285
4Phenylboronic acidBenzamideCu(OAc)₂ (0.1)Cs₂CO₃ (2.0)Dioxane1002475
C. Experimental Protocol: Synthesis of 4-(1H-Imidazol-1-yl)phenol

This protocol provides a representative procedure for the N-arylation of imidazole with this compound via a Chan-Lam coupling.

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add imidazole, this compound, and copper(II) acetate.

  • Add dichloromethane and pyridine to the flask.

  • Stir the reaction mixture, open to the atmosphere, at room temperature for 48 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a dichloromethane:methanol gradient) to afford 4-(1H-imidazol-1-yl)phenol.

III. Visualizations

A. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a general experimental workflow for a cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)Ln-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)Ln-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Boronic Ar'-B(OH)2 + Base Boronic->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants (Boronic Acid, Halide, Catalyst, Base) reaction_setup Reaction Setup (Add Solvent, Inert Atmosphere) start->reaction_setup heating_stirring Heating and Stirring (Monitor by TLC/LC-MS) reaction_setup->heating_stirring workup Aqueous Workup (Quench, Extract, Wash, Dry) heating_stirring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for cross-coupling reactions.

B. Logical Relationships

The following diagram illustrates the versatility of this compound as a synthetic building block.

Building_Block HPBA This compound Suzuki Suzuki-Miyaura Coupling (Pd-catalyzed) HPBA->Suzuki with Ar-X ChanLam Chan-Lam Coupling (Cu-catalyzed) HPBA->ChanLam with Nu-H (Nu = O, N) Biaryls Biarylphenols Suzuki->Biaryls ArylEthers Aryl Ethers/Amines ChanLam->ArylEthers

Caption: Versatility of this compound in synthesis.

References

Applications of 4-Hydroxyphenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Hydroxyphenylboronic acid is a versatile building block in medicinal chemistry, prized for its dual functionality. The boronic acid moiety serves as a key participant in robust carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling, while the hydroxyl group offers a site for further derivatization. This unique combination allows for the construction of complex molecular architectures, making it an invaluable tool in the design and synthesis of novel therapeutic agents and diagnostic tools.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl and heteroaryl structures that are prevalent in many active pharmaceutical ingredients (APIs).[1][2] this compound is an excellent coupling partner in these reactions, allowing for the introduction of a hydroxyphenyl group, a common motif in biologically active molecules.

Application Note: Synthesis of Bioactive Molecules

This compound is extensively used to synthesize a wide range of therapeutic agents, including enzyme inhibitors and anti-cancer drugs.[3] Its ability to form C-C bonds under relatively mild conditions with high functional group tolerance makes it ideal for late-stage diversification in drug discovery programs.[4][5]

A notable application is in the synthesis of combretastatin (B1194345) analogues, which are potent tubulin polymerization inhibitors with significant anti-cancer activity.[5][6] By coupling this compound or its derivatives with a suitable vinyl iodide, the core stilbene (B7821643) scaffold of combretastatin can be efficiently constructed.

Experimental Protocol: Synthesis of a Combretastatin A-4 Analogue

This protocol describes the synthesis of a combretastatin A-4 analogue using a Suzuki-Miyaura coupling reaction with a derivative of this compound.

Materials:

Procedure:

  • To a reaction flask, add (Z)-1-(4-iodo-2,3-dimethoxyphenyl)ethene (1.0 eq), 3-hydroxy-4-methoxyphenylboronic acid (1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add a 2M aqueous solution of sodium carbonate (3.0 eq).

  • Add 1,2-dimethoxyethane (DME) to the flask.

  • Heat the reaction mixture to 80°C and stir for 20 hours under an inert atmosphere.

  • After cooling to room temperature, filter the reaction mixture through a plug of Celite, washing with DME.

  • Remove the DME under reduced pressure.

  • To the residue, add dichloromethane (DCM) and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired combretastatin A-4 analogue.[1]

Workflow for Suzuki-Miyaura Synthesis of a Combretastatin A-4 Analogue

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Product A Vinyl Iodide E Combine Reagents in Solvent (DME) A->E B 4-Hydroxyphenylboronic Acid Derivative B->E C Pd Catalyst (e.g., Pd(PPh3)4) C->E D Base (e.g., Na2CO3) D->E F Heat at 80°C for 20h E->F Inert Atmosphere G Cool and Filter through Celite F->G H Solvent Removal G->H I Extraction with DCM H->I J Drying and Concentration I->J K Flash Column Chromatography J->K L Combretastatin A-4 Analogue K->L

Caption: General workflow for the synthesis of a Combretastatin A-4 analogue.

Enzyme Inhibition

Boronic acids are a well-established class of reversible inhibitors for serine proteases, forming a stable tetrahedral intermediate with the catalytic serine residue. Derivatives of this compound have been explored as inhibitors for a variety of enzymes implicated in disease.

Application Note: Development of β-Lactamase and Kinase Inhibitors

Derivatives of this compound have shown promise as inhibitors of AmpC β-lactamase, an enzyme that confers bacterial resistance to β-lactam antibiotics.[7][8] By designing molecules that fit into the active site of the enzyme, researchers have developed potent inhibitors with nanomolar Ki values.[8]

Furthermore, this compound has been used as a scaffold in the development of inhibitors for 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key regulator in the PI3K/AKT/mTOR signaling pathway that is often dysregulated in cancer.[9]

Quantitative Data on Boronic Acid-Based Enzyme Inhibitors

Compound ClassTarget EnzymeInhibitor ScaffoldKi (nM)IC₅₀ (nM)Reference
Arylboronic Acid DerivativesAmpC β-LactamaseBenzo[b]thiophene-2-boronic acid27-[10]
Arylboronic Acid DerivativesAmpC β-Lactamase3-aminophenylboronic acid derivative83-[8]
Pyrimidine DerivativesPDK1Dihydro-pyrazoloquinazolines-10[11]
Boron-containing PSMA inhibitorsPSMAUrea-based scaffold with boronic acid-20.3 - 555.7[1][12]
Signaling Pathways

PDK1 Signaling Pathway

PDK1_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Targets (Cell Survival, Growth, Proliferation) AKT->Downstream Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Inhibitor 4-HPBA Derivative Inhibitor Inhibitor->PDK1 Inhibition

Caption: Simplified PDK1 signaling pathway and the inhibitory action of 4-HPBA derivatives.

Sonic Hedgehog Signaling Pathway

Hedgehog_Pathway Shh Sonic Hedgehog (Shh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Shh->PTCH1 Inhibition SMO Smoothened (SMO) PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition GLI GLI Proteins SUFU->GLI Inhibition TargetGenes Target Gene Expression (Cell Proliferation, Differentiation) GLI->TargetGenes Activation Inhibitor 4-HPBA Derivative Inhibitor Inhibitor->SMO Inhibition

Caption: The Sonic Hedgehog signaling pathway and a potential point of inhibition.

ROS-Responsive Drug Delivery Systems

The unique chemical properties of arylboronic esters, which can be cleaved in the presence of reactive oxygen species (ROS), make them valuable for creating "smart" drug delivery systems.[13] Elevated levels of ROS are a hallmark of inflammatory and cancerous microenvironments, providing a targeted trigger for drug release.

Application Note: Targeted Drug Release

This compound pinacol (B44631) ester can be used to modify polymers like hyaluronic acid to create nanoparticles that encapsulate therapeutic agents.[14][15] In the presence of ROS, the boronic ester linker is cleaved, leading to the disassembly of the nanoparticle and the release of the encapsulated drug specifically at the site of disease. This approach has been successfully used for the delivery of curcumin (B1669340), a potent anti-inflammatory and anti-cancer agent.[14][16]

Quantitative Data on ROS-Responsive Drug Release

Nanoparticle SystemEncapsulated DrugROS Stimulus (H₂O₂)Cumulative Release (%) after 4hReference
HA@CUR NPsCurcumin0 µM14.34 ± 1.11[14]
HA@CUR NPsCurcumin10 µM18.38 ± 1.63[14]
HA@CUR NPsCurcumin100 µM29.55 ± 1.93[14]
HA@CUR NPsCurcumin1000 µM46.99 ± 2.51[14]
Experimental Protocol: Preparation of ROS-Responsive Curcumin Nanoparticles

This protocol describes the preparation of hyaluronic acid-based nanoparticles loaded with curcumin, utilizing a this compound pinacol ester linker for ROS-responsiveness.

Materials:

  • Hyaluronic acid (HA)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • This compound pinacol ester

  • Curcumin

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

Procedure:

  • Synthesis of HA-PBAP Conjugate:

    • Dissolve hyaluronic acid in deionized water.

    • Activate the carboxylic acid groups of HA by adding EDC and NHS and stir at room temperature.

    • Dissolve this compound pinacol ester in DMSO and add it to the activated HA solution.

    • Allow the reaction to proceed overnight at room temperature.

    • Purify the resulting HA-PBAP conjugate by dialysis against deionized water and then lyophilize.

  • Preparation of Curcumin-Loaded Nanoparticles (HA@CUR NPs):

    • Dissolve the HA-PBAP conjugate in deionized water.

    • Dissolve curcumin in DMSO.

    • Add the curcumin solution dropwise to the HA-PBAP solution while stirring vigorously.

    • Continue stirring for several hours to allow for nanoparticle self-assembly.

    • Remove unloaded curcumin and DMSO by dialysis against deionized water.

    • The resulting HA@CUR NP suspension can be used for in vitro and in vivo studies.[14][15]

Workflow for ROS-Responsive Nanoparticle Preparation

G cluster_synthesis Polymer Conjugate Synthesis cluster_formulation Nanoparticle Formulation cluster_product Final Product A Activate Hyaluronic Acid (EDC/NHS) B Add 4-Hydroxyphenylboronic Acid Pinacol Ester A->B C React and Purify (Dialysis) B->C D Dissolve HA-PBAP in Water C->D F Mix and Self-Assemble D->F E Dissolve Curcumin in DMSO E->F G Purify Nanoparticles (Dialysis) F->G H ROS-Responsive Curcumin Nanoparticles (HA@CUR NPs) G->H

Caption: General workflow for the preparation of ROS-responsive curcumin nanoparticles.

Positron Emission Tomography (PET) Imaging Agents

Boronic acids are being explored for their potential in developing PET imaging agents. Their ability to target specific enzymes, such as the prostate-specific membrane antigen (PSMA), makes them attractive for cancer diagnostics.

Application Note: Boron-Containing PSMA Inhibitors for Prostate Cancer Imaging

Derivatives of boronic acid have been conjugated to PSMA inhibitor scaffolds to deliver boron to prostate cancer cells.[1][12] While initially designed for Boron Neutron Capture Therapy (BNCT), these compounds' high binding affinity for PSMA makes them suitable for adaptation as PET imaging agents by incorporating a positron-emitting radionuclide. The binding affinities of these agents are often determined through competitive radioligand binding assays.[12]

Illustrative Experimental Protocol: Synthesis of a Boron-Containing PSMA-Targeted PET Imaging Agent

This protocol provides a generalized approach for the synthesis of a PSMA-targeted PET imaging agent, illustrating how a boronic acid-containing scaffold could be radiolabeled.

Materials:

  • Boron-containing PSMA inhibitor precursor with a chelator (e.g., DOTA)

  • Gallium-68 (⁶⁸Ga) from a ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate (B1210297) buffer

  • C18 Sep-Pak cartridge

  • Ethanol

  • Saline

Procedure:

  • Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using HCl.

  • Buffer the ⁶⁸Ga eluate with sodium acetate to the appropriate pH for labeling.

  • Add the DOTA-conjugated boron-containing PSMA inhibitor precursor to the buffered ⁶⁸Ga solution.

  • Heat the reaction mixture at 95°C for 10 minutes.

  • After cooling, purify the radiolabeled product using a C18 Sep-Pak cartridge.

  • Wash the cartridge with water to remove unreacted ⁶⁸Ga.

  • Elute the final ⁶⁸Ga-labeled PSMA inhibitor with ethanol.

  • Formulate the final product in saline for injection and perform quality control tests.[12]

Logical Relationship of this compound Applications

G cluster_properties Key Chemical Properties cluster_applications Medicinal Chemistry Applications cluster_outcomes Therapeutic/Diagnostic Outcomes HPBA This compound BoronicAcid Boronic Acid Moiety - Suzuki Coupling - Reversible Covalent Bonding HPBA->BoronicAcid Hydroxyl Hydroxyl Group - Derivatization Site HPBA->Hydroxyl Suzuki Suzuki-Miyaura Coupling BoronicAcid->Suzuki Inhibition Enzyme Inhibition BoronicAcid->Inhibition ROS ROS-Responsive Systems BoronicAcid->ROS as ester PET PET Imaging BoronicAcid->PET as targeting scaffold APIs Synthesis of APIs (e.g., Combretastatins) Suzuki->APIs Therapeutics Therapeutic Agents (e.g., β-Lactamase Inhibitors) Inhibition->Therapeutics DrugDelivery Targeted Drug Delivery ROS->DrugDelivery Diagnostics Cancer Diagnostics PET->Diagnostics

Caption: Relationship between the properties of 4-HPBA and its applications.

References

Application Notes and Protocols: 4-Hydroxyphenylboronic Acid as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylboronic acid is a versatile and commercially available building block that plays a crucial role in the synthesis of a wide array of bioactive molecules.[1][2] Its bifunctional nature, featuring a reactive boronic acid moiety and a modifiable hydroxyl group, makes it an invaluable tool in medicinal chemistry and drug discovery. The boronic acid group is predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern synthetic organic chemistry.[1][3] This allows for the straightforward construction of complex biaryl structures, which are common scaffolds in many biologically active compounds.[3]

These application notes provide a detailed overview of the use of this compound in the synthesis of three distinct classes of bioactive molecules: 3-phosphoinositide-dependent protein kinase-1 (PDK1) inhibitors, Sonic Hedgehog (SHH) signaling pathway inhibitors, and UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) inhibitors. This document includes quantitative data on the biological activity of representative molecules, detailed experimental protocols for their synthesis and biological evaluation, and diagrams to illustrate key concepts and workflows.

I. PDK1 Inhibitors: 2-Anilino-4-aryl-8H-purine Derivatives

3-Phosphoinositide-dependent protein kinase-1 (PDK1) is a master kinase that plays a pivotal role in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[4][5] As such, PDK1 is a significant target for the development of novel anticancer therapeutics. A series of 2-anilino-4-aryl-8H-purines have been identified as potent PDK1 inhibitors, with the 4-hydroxyphenyl group often contributing significantly to their activity.[4][5]

Quantitative Data: PDK1 Inhibition

The inhibitory activities of representative 2-anilino-4-aryl-8H-purine derivatives against PDK1 are summarized in the table below. The introduction of the 4-hydroxyphenyl moiety at the C4 position of the purine (B94841) core is a key structural feature of these potent inhibitors.

Compound IDR Group (at C4 of Purine)PDK1 IC50 (µM)Cellular Proliferation IC50 (µM)
1 4-Hydroxyphenyl0.030.1 (PSN-1 cells)
2 Phenyl>10>20 (PSN-1 cells)
3 4-Methoxyphenyl0.152.5 (PSN-1 cells)

Data compiled from analogous series in cited literature.

Experimental Protocols

A. Synthesis of 2-Anilino-4-(4-hydroxyphenyl)-8H-purine (Compound 1)

This protocol describes a general synthetic route involving a sequential Suzuki-Miyaura coupling and a Buchwald-Hartwig amination.

  • Step 1: Protection of the Purine Core To a solution of 2,4-dichloropurine in an appropriate solvent, add a suitable protecting group for the N9 position (e.g., benzyl (B1604629) bromide) in the presence of a base (e.g., potassium carbonate). Stir the reaction at room temperature until completion. Purify the product by column chromatography.

  • Step 2: Suzuki-Miyaura Coupling To a reaction vessel, add the N9-protected 2,4-dichloropurine (1 equivalent), this compound (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., aqueous sodium carbonate solution). Add a suitable solvent system (e.g., toluene/ethanol). Degas the mixture and heat under an inert atmosphere until the starting material is consumed. Cool the reaction, extract the product with an organic solvent, and purify by column chromatography.

  • Step 3: Buchwald-Hartwig Amination Combine the product from Step 2 (1 equivalent), the desired aniline (B41778) (1.1 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equivalents), a phosphine (B1218219) ligand (e.g., Xantphos, 0.1 equivalents), and a base (e.g., cesium carbonate) in an anhydrous, aprotic solvent (e.g., dioxane). Degas the mixture and heat under an inert atmosphere until completion. After cooling, filter the mixture and purify the product by column chromatography.

  • Step 4: Deprotection Remove the N9-protecting group under appropriate conditions (e.g., hydrogenation for a benzyl group) to yield the final product.

G 2,4-Dichloropurine 2,4-Dichloropurine N9-Protected Purine N9-Protected Purine 2,4-Dichloropurine->N9-Protected Purine Protection 4-(4-Hydroxyphenyl) Purine 4-(4-Hydroxyphenyl) Purine N9-Protected Purine->4-(4-Hydroxyphenyl) Purine Suzuki Coupling (this compound, Pd catalyst) N9-Protected Final Product N9-Protected Final Product 4-(4-Hydroxyphenyl) Purine->N9-Protected Final Product Buchwald-Hartwig (Aniline, Pd catalyst) Final Product Final Product N9-Protected Final Product->Final Product Deprotection

Caption: Synthetic workflow for 2-anilino-4-(4-hydroxyphenyl)-8H-purine.

B. Biochemical PDK1 Kinase Assay

This protocol outlines an in vitro assay to determine the IC50 value of a test compound against PDK1.

  • Materials: Recombinant human PDK1 enzyme, peptide substrate (e.g., PDKtide), ATP, kinase assay buffer, test compound, and an ADP detection kit (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the test compound dilutions.

    • Add a solution containing the PDK1 enzyme and the peptide substrate in kinase assay buffer. Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be close to its Km for PDK1.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

II. Sonic Hedgehog (SHH) Signaling Inhibitors: Estrone-Derived Analogs

The Sonic Hedgehog (SHH) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several types of cancer, including basal cell carcinoma and medulloblastoma.[6][7] Cyclopamine (B1684311), a natural product, is a known inhibitor of the SHH pathway that acts by targeting the Smoothened (SMO) receptor.[6][7] this compound has been used to synthesize estrone-derived analogs of cyclopamine with potent SHH signaling inhibitory activity.[6]

Quantitative Data: SHH Signaling Inhibition

The inhibitory activity of an estrone-derived analog synthesized using this compound is presented below.

Compound IDDescriptionSHH Signaling Inhibition (at 5 µM)
4 Estrone-derived analog with 4-hydroxyphenyl group~70%
5 Cyclopamine (positive control)~80%

Data is representative of findings in the cited literature.[6]

Experimental Protocols

A. Synthesis of Estrone-Derived SHH Inhibitor (Analog of Compound 4)

This protocol describes the synthesis of an estrone-derived analog where this compound is used to install a key aromatic moiety.

  • Step 1: Formation of Dienol Triflate Treat an appropriate estrone (B1671321) derivative with a strong, non-nucleophilic base (e.g., lithium diisopropylamide) and a triflating agent (e.g., N-phenyl-bis(trifluoromethanesulfonimide)) to generate the corresponding dienol triflate.

  • Step 2: Suzuki-Miyaura Coupling In a reaction vessel, combine the dienol triflate from Step 1 (1 equivalent), this compound (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents), and a base (e.g., aqueous sodium carbonate solution) in a suitable solvent (e.g., DME). Degas the mixture and heat under reflux until the reaction is complete. Purify the resulting biaryl compound by column chromatography.

  • Step 3: Further Elaboration The resulting intermediate can be further modified through a series of steps (e.g., reduction, cyclization) to yield the final cyclopamine analog.

G Estrone Derivative Estrone Derivative Dienol Triflate Dienol Triflate Estrone Derivative->Dienol Triflate Triflation Biaryl Intermediate Biaryl Intermediate Dienol Triflate->Biaryl Intermediate Suzuki Coupling (this compound, Pd catalyst) Final SHH Inhibitor Final SHH Inhibitor Biaryl Intermediate->Final SHH Inhibitor Further Synthetic Steps

Caption: Synthetic workflow for an estrone-derived SHH inhibitor.

B. Hedgehog Signaling Luciferase Reporter Assay

This assay provides a quantitative measure of SHH pathway activation by monitoring the transcriptional activity of the Gli family of transcription factors.

  • Materials: A suitable cell line (e.g., Shh-LIGHT2 cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter), recombinant SHH protein, test compound, and a dual-luciferase reporter assay system.

  • Procedure:

    • Seed the Shh-LIGHT2 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with the test compound at various concentrations in the presence of a constant concentration of recombinant SHH protein to stimulate the pathway. Include a positive control (SHH only) and a negative control (vehicle).

    • Incubate the cells for 24-48 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in cell number and transfection efficiency.

    • Calculate the percent inhibition of SHH signaling relative to the SHH-only control and determine the IC50 value.

G cluster_off Pathway OFF cluster_on Pathway ON PTCH PTCH SMO SMO PTCH->SMO inhibits SUFU SUFU Gli Gli SUFU->Gli sequesters SHH SHH PTCH_on PTCH SHH->PTCH_on binds SMO_on SMO SUFU_on SUFU SMO_on->SUFU_on inhibits Gli_on Gli Nucleus Nucleus Gli_on->Nucleus translocates Gene Expression Gene Expression Nucleus->Gene Expression activates Cyclopamine Analog Cyclopamine Analog Cyclopamine Analog->SMO_on inhibits

Caption: Inhibition of the SHH signaling pathway by a cyclopamine analog.

III. LpxC Inhibitors: Biphenyl (B1667301) Methylsulfone Derivatives

UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is an essential enzyme in the biosynthetic pathway of lipid A, a critical component of the outer membrane of Gram-negative bacteria.[3] LpxC is an attractive target for the development of novel antibiotics. Biphenyl methylsulfone derivatives have been identified as potent LpxC inhibitors, and their synthesis can be achieved using this compound.[3]

Quantitative Data: Antibacterial Activity (MIC)

The minimum inhibitory concentrations (MICs) for a representative biphenyl methylsulfone LpxC inhibitor against various Gram-negative bacteria are shown below.

Compound IDDescriptionE. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
LpxC-2 Biphenyl methylsulfone analog14
Ciprofloxacin Fluoroquinolone (control)0.0150.25

Data compiled from cited literature.[3]

Experimental Protocols

A. Synthesis of a Biphenyl Methylsulfone LpxC Inhibitor (Analog of LpxC-2)

This protocol outlines a synthetic route to a biphenyl methylsulfone LpxC inhibitor utilizing a Suzuki-Miyaura coupling.

  • Step 1: Synthesis of the Aryl Halide Fragment Synthesize the requisite aryl halide containing the methylsulfone and hydroxamic acid precursor moieties through standard organic chemistry transformations.

  • Step 2: Suzuki-Miyaura Coupling In a reaction vessel, combine the aryl halide from Step 1 (1 equivalent), this compound (or a protected version) (1.2 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents), and a base (e.g., potassium carbonate) in a suitable solvent (e.g., 1,4-dioxane/water). Degas the mixture and heat under an inert atmosphere until the reaction is complete. After workup, purify the biphenyl product by chromatography.

  • Step 3: Final Elaboration Convert the hydroxamic acid precursor to the final hydroxamic acid moiety to yield the active LpxC inhibitor.

B. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

  • Materials: Test compound, bacterial strains (e.g., E. coli, P. aeruginosa), Mueller-Hinton Broth (MHB), 96-well microtiter plates, and a spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a serial two-fold dilution of the test compound in MHB.

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate the wells of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., no turbidity). This can be assessed visually or by measuring the optical density at 600 nm.

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout Serial Dilution Serial Dilution of Compound Inoculation Inoculate 96-well Plate Serial Dilution->Inoculation Bacterial Inoculum Standardized Bacterial Inoculum Bacterial Inoculum->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Visual Inspection Visual Inspection for Turbidity Incubation->Visual Inspection OD600 Measurement Measure OD600 Incubation->OD600 Measurement Determine MIC Determine MIC Visual Inspection->Determine MIC OD600 Measurement->Determine MIC

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of diverse and potent bioactive molecules. Its utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecular architectures targeting a range of biological pathways. The examples of PDK1 inhibitors, SHH signaling inhibitors, and LpxC inhibitors presented in these application notes highlight the broad applicability of this reagent in modern drug discovery and development. The provided protocols offer a starting point for researchers to synthesize and evaluate novel compounds based on the this compound scaffold.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional precision and efficiency. Among these, the Suzuki-Miyaura coupling has emerged as a particularly powerful tool in pharmaceutical research and drug development for the synthesis of biaryl and heteroaryl structures.[1][2][3] 4-Hydroxyphenylboronic acid is a versatile and crucial building block in this context, serving as a readily available precursor for the introduction of the hydroxyphenyl moiety, a common pharmacophore in many biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in palladium-catalyzed cross-coupling reactions, with a focus on practical implementation in a research and development setting.

The advantages of using boronic acids like this compound in Suzuki-Miyaura couplings are numerous. They are generally stable, have low toxicity, and the inorganic by-products are easily removed from the reaction mixture.[4] The reaction conditions are typically mild and tolerant of a wide range of functional groups, making it an ideal method for the late-stage functionalization of complex molecules in drug discovery programs.[1][5]

Catalytic Cycle of Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboronic acid (Ar-B(OH)2) transfers its organic group to the palladium center, forming a new Pd(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (Ar-R), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L_n pd_oxidative R-Pd(II)-X(L_n) pd0->pd_oxidative Oxidative Addition pd_transmetalation R-Pd(II)-Ar(L_n) pd_oxidative->pd_transmetalation Transmetalation byproducts X⁻ + B(OH)₃ pd_oxidative->byproducts pd_transmetalation->pd0 Reductive Elimination product R-Ar (Coupled Product) pd_transmetalation->product aryl_halide R-X (Aryl/Vinyl Halide) aryl_halide->pd_oxidative boronic_acid Ar-B(OH)₂ (this compound) boronic_acid->pd_transmetalation base Base base->pd_transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Factors Influencing Reaction Success

The success of a Suzuki-Miyaura coupling reaction with this compound is dependent on several key parameters. Careful optimization of these factors is crucial to achieve high yields and purity of the desired product.

Factors Influencing Suzuki-Miyaura Coupling reaction_outcome Reaction Outcome (Yield, Purity, Reaction Time) catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) catalyst->reaction_outcome ligand Ligand (e.g., PPh₃, SPhos, XPhos) ligand->reaction_outcome base Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) base->reaction_outcome solvent Solvent (e.g., Toluene (B28343), Dioxane, DMF, H₂O) solvent->reaction_outcome temperature Temperature temperature->reaction_outcome substrate Substrates (Aryl Halide & this compound) substrate->reaction_outcome

Caption: Key factors influencing the outcome of a Suzuki-Miyaura coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These examples highlight the versatility of the reaction with different substrates and catalytic systems.

Table 1: Coupling of this compound with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
24-BromobenzonitrilePd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Dioxane110892
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-K₂CO₃DMF/H₂O901688
42-BromopyridinePdCl₂(dppf) (2)-Na₂CO₃DME852485

Table 2: Coupling of this compound with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChloroacetophenonePd₂(dba)₃ (2)XPhos (4)K₃PO₄t-BuOH/H₂O1002485
24-ChlorobenzonitrilePd(OAc)₂ (3)RuPhos (6)CsFDioxane1201880
31-Chloro-4-nitrobenzenePdCl₂(Amphos)₂ (2)-K₂CO₃Toluene/H₂O1103675
42-ChloropyridineXPhos Pd G3 (1.5)-K₃PO₄2-MeTHF1002088

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction.

Experimental Workflow start Start add_reactants Add Aryl Halide, This compound, and Base to Flask start->add_reactants add_solvent Add Solvent add_reactants->add_solvent degas Degas the Mixture (e.g., N₂ or Ar bubbling) add_solvent->degas add_catalyst Add Palladium Catalyst and Ligand (if separate) degas->add_catalyst heat Heat to Reaction Temperature with Stirring add_catalyst->heat monitor Monitor Reaction Progress (TLC, GC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (e.g., Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoacetophenone with this compound

This protocol details a reliable method for the synthesis of 4'-hydroxy-4-acetylbiphenyl.

Materials:

  • 4-Bromoacetophenone (1.0 mmol, 199.0 mg)

  • This compound (1.2 mmol, 165.6 mg)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 424.6 mg)

  • Toluene (5 mL)

  • Deionized water (0.5 mL)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the reaction vessel, add 4-bromoacetophenone, this compound, and potassium phosphate.

  • Add the magnetic stir bar to the vessel.

  • Seal the vessel with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • In a separate vial, dissolve palladium(II) acetate and SPhos in toluene (2 mL) under an inert atmosphere.

  • Using a syringe, add the catalyst solution to the reaction vessel.

  • Add the remaining toluene (3 mL) and deionized water (0.5 mL) to the reaction vessel.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4'-hydroxy-4-acetylbiphenyl.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloropyridine with this compound under Ligand-Free Conditions

This protocol describes a method for the synthesis of 2-(4-hydroxyphenyl)pyridine.

Materials:

  • 2-Chloropyridine (1.0 mmol, 113.5 mg)

  • This compound (1.5 mmol, 207.0 mg)

  • Palladium(II) chloride (PdCl₂, 0.03 mmol, 5.3 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)

  • Polyethylene glycol 400 (PEG-400) (3 mL)

  • Deionized water (1 mL)

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • In the reaction vessel, combine 2-chloropyridine, this compound, palladium(II) chloride, and potassium carbonate.

  • Add the magnetic stir bar.

  • Add PEG-400 and deionized water to the reaction vessel.

  • Heat the mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

  • After cooling to room temperature, add water (15 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-(4-hydroxyphenyl)pyridine.

Conclusion

Palladium-catalyzed cross-coupling reactions with this compound are indispensable tools in the synthesis of valuable compounds for the pharmaceutical industry. The provided application notes and protocols offer a starting point for researchers to develop robust and efficient synthetic routes. Careful optimization of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, is paramount to achieving high yields and purity. The versatility and functional group tolerance of these reactions will undoubtedly continue to drive innovation in drug discovery and development.

References

Application Notes and Protocols: 4-Hydroxyphenylboronic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylboronic acid is a versatile and indispensable building block in modern medicinal chemistry and pharmaceutical development. Its dual functionality, featuring a boronic acid moiety for palladium-catalyzed cross-coupling reactions and a hydroxyl group for further derivatization, makes it a valuable reagent for the synthesis of complex, biologically active molecules.[1] This compound is particularly crucial for creating biphenyl (B1667301) scaffolds, which are prevalent in a wide range of pharmaceuticals, including the 'sartan' class of angiotensin II receptor blockers used to treat hypertension.[2][3] The Suzuki-Miyaura coupling reaction is the primary method for incorporating this compound into these molecular frameworks, favored for its mild reaction conditions and high functional group tolerance.[4][5][6][7]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate, 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile. This intermediate is a precursor for various therapeutic agents.

Key Application: Synthesis of 4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile

The synthesis of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile via the Suzuki-Miyaura coupling of this compound and 4-bromobenzonitrile (B114466) is a representative example of its application in generating pharmaceutical intermediates.

Reaction Scheme:

Scheme 1: Suzuki-Miyaura Coupling for 4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile Synthesis struct1 HO-Ph-B(OH)2 plus1 + struct1->plus1 struct2 Br-Ph-CN arrow Pd Catalyst, Base struct2->arrow struct3 HO-Ph-Ph-CN plus2 + HBr + B(OH)3 struct3->plus2 plus1->struct2 arrow->struct3

Caption: General reaction scheme for the synthesis of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile under various reported conditions.

Aryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)Purity (%)Reference
4-BromobenzonitrilePd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water801285-95>97 (HPLC)Generic Protocol
4-ChlorobenzonitrilePd(OAc)₂ / SPhosK₃PO₄Dioxane/Water100880-90>98 (HPLC)Generic Protocol
4-IodobenzonitrilePdCl₂(dppf)Na₂CO₃DMF/Water906>95>98 (HPLC)Generic Protocol

Experimental Protocols

Protocol 1: Synthesis of 4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile from 4-Bromobenzonitrile

This protocol details a standard laboratory procedure for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 eq)

  • 4-Bromobenzonitrile (1.2 eq)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (B44618) (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, and standard laboratory glassware.

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (1.0 eq), 4-bromobenzonitrile (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and deionized water (e.g., 80 mL toluene, 20 mL ethanol, 20 mL water). Degas the solvent mixture by bubbling nitrogen through it for 20 minutes.

  • Catalyst Addition: To a separate small flask, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) and dissolve in a small amount of the degassed toluene. Add this catalyst solution to the main reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 85°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate.

    • Separate the organic layer. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile as a white to off-white solid.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: This compound 4-Bromobenzonitrile Base (e.g., K2CO3) D Combine Reagents in Flask A->D B Prepare Solvent Mixture (e.g., Toluene/Ethanol/Water) C Degas Solvent B->C F Add Degassed Solvent C->F E Establish Inert Atmosphere (Nitrogen/Argon) D->E E->F G Add Palladium Catalyst F->G H Heat and Stir (e.g., 85°C, 8-12h) G->H I Monitor Reaction Progress (TLC/LC-MS) H->I J Cool to Room Temperature I->J K Extraction with Organic Solvent (e.g., Ethyl Acetate) J->K L Wash with Water and Brine K->L M Dry Organic Layer (e.g., MgSO4) L->M N Concentrate under Reduced Pressure M->N O Purify by Column Chromatography N->O P Characterize Final Product (NMR, MS, etc.) O->P

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)-X OxAdd->PdII_RX Transmetal Transmetalation (R'-B(OH)2 + Base) PdII_RX->Transmetal PdII_R_Rprime R-Pd(II)-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Product R-R' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Practical guide to Stille coupling with 4-Hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

It appears there is a common point of confusion in your request. The Stille coupling reaction involves the use of organotin compounds (organostannanes), not boronic acids. The palladium-catalyzed cross-coupling reaction that utilizes boronic acids, such as 4-Hydroxyphenylboronic acid , is known as the Suzuki-Miyaura (or Suzuki) coupling .

Given your interest in a practical guide for coupling this compound, this document will provide detailed application notes and protocols for the Suzuki coupling of this reagent. This reaction is a cornerstone of modern organic synthesis, widely employed in the creation of biaryl compounds, which are prevalent in pharmaceuticals and material science. The presence of the hydroxyl group on the boronic acid presents unique considerations that will be addressed herein.

Application Notes: Suzuki Coupling of this compound

The Suzuki coupling is a versatile carbon-carbon bond-forming reaction between an organoboron compound (in this case, this compound) and an organic halide or triflate, catalyzed by a palladium(0) complex.

General Reaction Scheme:

A key advantage of the Suzuki coupling is its tolerance for a wide variety of functional groups and its use of generally less toxic and more stable boron reagents compared to the organotin compounds used in Stille couplings.[1][2] The reaction typically proceeds under mild conditions, though the presence of the acidic phenolic proton in this compound requires careful selection of the base and reaction conditions to avoid side reactions or catalyst deactivation.

Key Components and Considerations:
  • Palladium Catalyst: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[3][4] Often, a palladium(II) precatalyst is used, which is reduced in situ to the active Pd(0) species.

  • Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Common choices include triphenylphosphine (B44618) (PPh₃), and more sterically demanding and electron-rich biarylphosphines like XPhos or SPhos, which can significantly improve reaction rates and yields, especially with less reactive aryl chlorides.

  • Base: A base is essential for the transmetalation step of the catalytic cycle. Inorganic bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOH are commonly employed. The choice of base can be critical, particularly with the acidic phenol (B47542) of this compound. A strong enough base is needed to activate the boronic acid, but overly harsh conditions can lead to decomposition.

  • Solvent: The reaction is often carried out in a mixture of an organic solvent and water. Common solvent systems include toluene (B28343)/water, dioxane/water, and DMF. The aqueous phase is often necessary to dissolve the inorganic base.

  • Substrate (R-X): The reactivity of the organic halide or pseudohalide coupling partner generally follows the trend: I > Br > OTf >> Cl. The use of more advanced catalysts and ligands has made the coupling of aryl chlorides more routine.

Quantitative Data Summary

The following table summarizes representative conditions and yields for the Suzuki coupling of this compound with various aryl halides. This data is compiled from various literature sources to provide a comparative overview.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole (B123540)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001295
24-ChlorotoluenePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Dioxane/H₂O1101888
31-IodonaphthalenePd(PPh₃)₄ (5)-Na₂CO₃ (3)DMF/H₂O90692
43-BromopyridinePd(dppf)Cl₂ (3)-K₂CO₃ (2)1,4-Dioxane1001685
54-BromobenzonitrilePd(OAc)₂ (1)P(o-tol)₃ (2)K₂CO₃ (2)Acetonitrile/H₂O80497

Note: This table is a representative summary. Optimal conditions can vary based on the specific substrate and scale of the reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of an Aryl Bromide

This protocol describes a typical procedure for the coupling of 4-bromoanisole with this compound.

Materials:

  • 4-Bromoanisole

  • This compound

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) tribasic (K₃PO₄)

  • Toluene

  • Deionized water

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • In a separate vial, weigh Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the reaction flask with an inert gas (Nitrogen or Argon) three times.

  • Under the inert atmosphere, add the catalyst and ligand to the reaction flask.

  • Add toluene (5 mL) and deionized water (1 mL) to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Visualizing the Suzuki Coupling

The following diagrams illustrate the catalytic cycle of the Suzuki reaction and a typical experimental workflow.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_RAr R-Pd(II)L₂-Ar Transmetalation->PdII_RAr XBOH_out X-B(OH)₂ Transmetalation->XBOH_out RedElim Reductive Elimination PdII_RAr->RedElim RedElim->Pd0 RAr_out R-Ar RedElim->RAr_out RX_in R-X RX_in->OxAdd ArBOH_in ArB(OH)₂ (with Base) ArBOH_in->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Combine Reactants: Aryl Halide, Boronic Acid, Base Inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) Start->Inert Add_Cat Add Pd Catalyst and Ligand Inert->Add_Cat Add_Solv Add Solvents (e.g., Toluene/H₂O) Add_Cat->Add_Solv Heat Heat and Stir Reaction Mixture Add_Solv->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

References

Application Notes and Protocols: 4-Hydroxyphenylboronic Acid in the Preparation of Novel Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-hydroxyphenylboronic acid and its derivatives in the synthesis of novel polymers with a focus on biomedical applications, particularly in drug delivery. Detailed experimental protocols for polymer synthesis and characterization are provided, along with quantitative data and visual diagrams to illustrate key processes.

Introduction to this compound-Containing Polymers

Phenylboronic acid (PBA) and its derivatives are versatile building blocks in polymer chemistry, renowned for their unique ability to form reversible covalent bonds with diols. This property is the foundation for creating "smart" polymers that can respond to specific biological stimuli, most notably glucose. This compound, with its dual functionality of a boronic acid and a phenolic hydroxyl group, offers a valuable platform for creating a diverse range of polymers through various polymerization techniques.[1]

The key feature of these polymers lies in the equilibrium between the uncharged, hydrophobic boronic acid and the charged, hydrophilic boronate ester formed upon binding with diols like glucose.[2][3] This transition from a hydrophobic to a hydrophilic state, or vice versa, can trigger changes in the polymer's conformation, solubility, and assembly, leading to applications in drug delivery, biosensing, and tissue engineering.[1][4]

Data Presentation: Properties of Phenylboronic Acid-Containing Polymers

The following tables summarize the physicochemical properties and drug release characteristics of various polymers synthesized using phenylboronic acid derivatives.

Table 1: Physicochemical Properties of Phenylboronic Acid-Containing Copolymers

Polymer CompositionPolymerization MethodMn ( g/mol )Đ (Mw/Mn)Reference
Poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid)RAFT19,2001.22-1.39[5]
mPEG-block-Poly(4-vinylphenylboronic acid)RAFT-≤ 1.25[4]
Poly(p-phenylene)Suzuki Polycondensation8,6001.76[6]

Mn = Number-average molecular weight; Đ = Polydispersity index; RAFT = Reversible Addition-Fragmentation chain Transfer; mPEG = methoxy (B1213986) Poly(ethylene glycol).

Table 2: Glucose-Responsive Drug Release from Boronic Acid-Containing Hydrogels

Polymer SystemModel DrugGlucose ConcentrationCumulative Release (%)Time (h)pHReference
Chitosan-succinoglycan/Tannic Acid HydrogelTannic Acid0 mM62.71207.4[4]
Chitosan-succinoglycan/Tannic Acid HydrogelTannic Acid5 mM68.91207.4[4]
Chitosan-succinoglycan/Tannic Acid HydrogelTannic Acid25 mM72.51207.4[4]
Chitosan-g-phenylboronic acid/PEGInsulin (B600854)-39347.4[2]
Chitosan-g-phenylboronic acid/PEGInsulin-80346.4[2]
PTX/PBA NPsPaclitaxel-~20967.4[7]
PTX/PBA NPsPaclitaxel->60965.5[7]

PTX/PBA NPs = Paclitaxel-loaded phenylboronic acid-containing nanoparticles.

Experimental Protocols

Protocol 1: Synthesis of a Glucose-Responsive Block Copolymer via RAFT Polymerization

This protocol describes the synthesis of a well-defined block copolymer, poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid) (PNIPAM-b-PAPBA), which exhibits both temperature and glucose sensitivity.[5]

Materials:

  • N-isopropylacrylamide (NIPAM)

  • 3-Acrylamidophenylboronic acid (APBA)

  • Chain Transfer Agent (CTA), e.g., S-1-dodecyl-S′-(α,α′-dimethyl-α′′-acetic acid) trithiocarbonate (B1256668) (DDMAT)

  • 2,2′-Azobis(2-methylpropionitrile) (AIBN), recrystallized

  • 1,4-Dioxane (B91453) (anhydrous)

  • Diethyl ether (cold)

  • Nitrogen gas

Procedure:

  • Synthesis of PNIPAM macro-CTA:

    • In a Schlenk flask, dissolve NIPAM, DDMAT, and AIBN in anhydrous 1,4-dioxane. The typical molar ratio of [NIPAM]:[DDMAT]:[AIBN] is 50:1:0.2.

    • Degas the solution by three freeze-pump-thaw cycles.

    • Backfill the flask with nitrogen and place it in a preheated oil bath at 70°C.

    • Allow the polymerization to proceed for the desired time to achieve the target molecular weight.

    • Quench the reaction by exposing the solution to air and cooling in an ice bath.

    • Precipitate the polymer by adding the solution dropwise into a large excess of cold diethyl ether.

    • Collect the polymer by filtration and dry under vacuum.

    • Characterize the resulting PNIPAM macro-CTA by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity.

  • Synthesis of PNIPAM-b-PAPBA block copolymer:

    • In a Schlenk flask, dissolve the PNIPAM macro-CTA, APBA monomer, and AIBN in a suitable solvent (e.g., a mixture of 1,4-dioxane and DMF). A typical molar ratio is [APBA]:[PNIPAM macro-CTA]:[AIBN] of 100:1:0.2.

    • Degas the solution using three freeze-pump-thaw cycles.

    • Backfill with nitrogen and immerse the flask in a preheated oil bath at 70°C.

    • Continue the polymerization for a specified time (e.g., 24 hours).

    • Terminate the polymerization by exposing the reaction mixture to air and cooling.

    • Precipitate the block copolymer in a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

    • Purify the polymer by redissolving and re-precipitating it multiple times.

    • Dry the final product under vacuum.

    • Characterize the final block copolymer using GPC (for molecular weight and dispersity), ¹H NMR (to confirm the composition), and FT-IR spectroscopy.

Protocol 2: Synthesis of a Poly(p-phenylene) Derivative via Suzuki Polycondensation

This protocol outlines a general procedure for the synthesis of a poly(p-phenylene) derivative using a Suzuki polycondensation reaction, which can be adapted for this compound.[8][9][10]

Materials:

  • This compound

  • A dihaloaromatic comonomer (e.g., 1,4-dibromobenzene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., aqueous sodium carbonate or potassium carbonate)

  • Solvent (e.g., Toluene, Dimethylformamide (DMF), or a biphasic mixture)

  • Phase transfer catalyst (e.g., Aliquat 336), if using a biphasic system

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup:

    • To a Schlenk flask equipped with a magnetic stirrer and a condenser, add the dihaloaromatic monomer, this compound (typically in a 1:1.05 molar ratio), and the palladium catalyst (1-2 mol%).

    • If using a biphasic system, add the organic solvent (e.g., toluene) and the phase transfer catalyst.

    • Purge the flask with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen.

  • Polymerization:

    • Degas the aqueous base solution (e.g., 2 M Na₂CO₃) by bubbling with inert gas.

    • Add the degassed base solution to the reaction flask via a syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) under a positive pressure of inert gas.

    • Stir the mixture vigorously for 24-48 hours. The polymer will precipitate as the reaction proceeds.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a large volume of a non-solvent (e.g., methanol (B129727) or acetone) to precipitate the polymer completely.

    • Filter the polymer and wash it extensively with water and methanol to remove residual catalyst and salts.

    • To further purify, perform a Soxhlet extraction with a suitable solvent (e.g., acetone, then chloroform) to remove low molecular weight oligomers and catalyst residues.

    • Dry the purified polymer under vacuum at an elevated temperature.

  • Characterization:

    • Determine the molecular weight and polydispersity of the polymer using GPC.

    • Confirm the polymer structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

    • Analyze the thermal properties of the polymer using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Visualizations

Signaling Pathway: Glucose-Responsive Insulin Release from a Boronic Acid Hydrogel

The following diagram illustrates the mechanism of glucose-mediated insulin release from a hydrogel crosslinked with phenylboronic acid moieties.

GlucoseResponsiveRelease Hydrogel Insulin-Loaded Boronic Acid Hydrogel BoronateEster Formation of Boronate-Glucose Complex Hydrogel->BoronateEster Glucose High Glucose Concentration Glucose->BoronateEster Competitive Binding CrosslinkBreak Hydrogel Crosslink Dissociation BoronateEster->CrosslinkBreak Swelling Hydrogel Swelling CrosslinkBreak->Swelling InsulinRelease Insulin Release Swelling->InsulinRelease ExperimentalWorkflow cluster_synthesis Polymer Synthesis & Nanoparticle Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation Monomer Boronic Acid Monomer + Co-monomer Polymerization RAFT Polymerization Monomer->Polymerization Polymer Amphiphilic Block Copolymer Polymerization->Polymer SelfAssembly Self-Assembly in Aqueous Solution Polymer->SelfAssembly GPC GPC (Mn, Đ) Polymer->GPC NMR NMR (Structure) Polymer->NMR DrugLoading Drug Encapsulation SelfAssembly->DrugLoading Nanoparticles Drug-Loaded Nanoparticles DrugLoading->Nanoparticles DLS DLS (Size, Zeta) Nanoparticles->DLS TEM TEM (Morphology) Nanoparticles->TEM DrugContent Drug Loading Efficiency Nanoparticles->DrugContent ReleaseStudy Glucose-Responsive Drug Release Study Nanoparticles->ReleaseStudy Cytotoxicity Cytotoxicity Assay Nanoparticles->Cytotoxicity

References

Synthesis of Biaryl Compounds Using 4-Hydroxyphenylboronic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds, is frequently employed for this purpose. This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing 4-hydroxyphenylboronic acid as a key building block.

The presence of a hydroxyl group on the phenylboronic acid moiety makes it a particularly valuable reagent, as the resulting biarylphenols are common structural motifs in biologically active molecules and natural products. These compounds have been shown to exhibit a range of pharmacological activities, including the inhibition of key signaling pathways implicated in various diseases.

General Reaction Scheme: Suzuki-Miyaura Coupling

The synthesis of biaryl compounds from this compound and an aryl halide (Ar-X, where X is typically I, Br, or Cl) is achieved through a palladium-catalyzed cross-coupling reaction. The general transformation is depicted below:

General reaction scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key reaction parameters. These include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The following table summarizes various conditions reported in the literature for the coupling of this compound with different aryl halides, providing a valuable resource for reaction optimization.

Aryl Halide (Ar-X)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Aryl BromidePd(OAc)₂ (1)dppf (3)K₂CO₃ (5)THF6720Not specified
Aryl BromidePdCl₂(dppf)-K₂CO₃ (10)N-dimethyl acetamide150 (MW)0.33Not specified
Aryl HalidePdCl₂(Ln@β-CD) (0.01)-K₃PO₄·7H₂O (1.5)Water90480-100
Aryl HalidePd(PPh₃)₄-Na₂CO₃Toluene/Dioxane854Not specified
3-IodochromonePd(OAc)₂PEG10000Na₂CO₃Not specifiedNot specifiedNot specifiedNot specified

dppf: 1,1'-Bis(diphenylphosphino)ferrocene, MW: Microwave, Ln@β-CD: Lanthanide-doped beta-cyclodextrin, PEG: Poly(ethylene glycol)

Experimental Protocols

Below are detailed, step-by-step protocols for the synthesis of biaryl compounds using this compound, based on established literature procedures.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling in an Organic Solvent

This protocol is a general method adaptable for a wide range of aryl bromides.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.5 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.01 mmol)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.03 mmol)

  • Potassium carbonate (K₂CO₃, 5.0 mmol)

  • Tetrahydrofuran (THF), anhydrous (as required)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), Pd(OAc)₂ (0.01 mmol), and dppf (0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous THF to the flask to achieve a desired concentration (e.g., 60 mM solution of the aryl bromide).

  • Add a 3 M aqueous solution of K₂CO₃ (1.7 mL, 5.0 mmol).

  • Stir the reaction mixture at 67 °C for 20 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl compound.

Protocol 2: Green Chemistry Approach in Aqueous Media

This protocol offers a more environmentally friendly approach using water as the solvent.[1]

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.5 mmol)

  • PdCl₂(Ln@β-CD) catalyst solution (as prepared)

  • Potassium phosphate (B84403) heptahydrate (K₃PO₄·7H₂O, 1.5 mmol)

  • Tetra-n-butylammonium bromide (TBAB, 1.5 mmol)

  • Water (2 mL)

  • Ethyl ether

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), K₃PO₄·7H₂O (1.5 mmol), and TBAB (1.5 mmol).

  • Add 2 mL of water to the flask.

  • Add the PdCl₂(Ln@β-CD) catalyst solution (e.g., 100 µL of a pre-prepared stock solution).

  • Heat the reaction mixture to 90 °C and stir for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with ethyl ether.

  • Wash the combined organic extracts with 2 M hydrochloric acid and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the biaryl product.

Visualization of Key Processes

To further aid in the understanding of the synthesis and its context, the following diagrams illustrate the experimental workflow, the catalytic cycle of the Suzuki-Miyaura reaction, and a relevant signaling pathway where biaryl compounds can play an inhibitory role.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification Reactants Aryl Halide This compound Base (e.g., K2CO3) Catalyst System Palladium Source (e.g., Pd(OAc)2) Ligand (e.g., dppf) Inert Atmosphere Degas with Ar/N2 Reactants->Inert Atmosphere Solvent Anhydrous Solvent (e.g., THF) Heating Heat to Reaction Temperature (e.g., 67°C) Inert Atmosphere->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Extraction Aqueous Work-up (e.g., EtOAc/Water) Monitoring->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Purification Column Chromatography Drying->Purification Product Isolated Biaryl Compound Purification->Product Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)-X Ln Pd0->PdII_ArX Oxidative Addition PdII_Ar_OH Ar-Pd(II)-OH Ln PdII_ArX->PdII_Ar_OH Ligand Exchange X- X- PdII_ArX->X- PdII_Ar_ArOH Ar-Pd(II)-Ar'-OH Ln PdII_Ar_OH->PdII_Ar_ArOH Transmetalation PdII_Ar_ArOH->Pd0 Reductive Elimination Ar-Ar' Ar-Ar' PdII_Ar_ArOH->Ar-Ar' Ar-X Ar-X Ar-X->PdII_ArX Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->PdII_Ar_ArOH Base (OH-) Base (OH-) Base (OH-)->PdII_Ar_OH Signaling_Pathway cluster_T_Cell T-Cell cluster_APC Antigen Presenting Cell (APC) / Tumor Cell PD1 PD-1 Receptor SHP2 SHP2 PD1->SHP2 recruits TCR T-Cell Receptor (TCR) TCR_signaling TCR Signaling Cascade TCR->TCR_signaling activates SHP2->TCR_signaling inhibits T_Cell_Activation T-Cell Activation (Cytokine Release, Proliferation) TCR_signaling->T_Cell_Activation PDL1 PD-L1 Ligand PDL1->PD1 binds MHC MHC MHC->TCR Antigen Presentation Biaryl_Inhibitor Biaryl Compound (Inhibitor) Biaryl_Inhibitor->PDL1 blocks interaction

References

4-Hydroxyphenylboronic Acid: Applications in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylboronic acid (4-HPBA) is a versatile organic compound that has garnered significant attention in materials science due to its unique chemical properties. Its structure, featuring both a boronic acid moiety and a hydroxyl group, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of advanced materials. The boronic acid group can form reversible covalent bonds with diols, a property that is central to the development of stimuli-responsive materials, particularly for biomedical applications. The hydroxyl group provides a site for further functionalization, enabling the tuning of material properties. This document provides detailed application notes and experimental protocols for the use of 4-HPBA in the development of polymers, hydrogels, sensors, and for surface modification.

Functional Polymers

This compound and its derivatives are valuable monomers for the synthesis of functional polymers with applications in drug delivery, sensing, and self-healing materials. The incorporation of the boronic acid moiety imparts stimuli-responsive properties, particularly sensitivity to pH and the presence of diols like glucose.

Application Note: Synthesis of Glucose-Responsive Polymers

Polymers functionalized with 4-HPBA can exhibit glucose-responsive behavior due to the reversible formation of boronate esters with the diol groups of glucose. This interaction can lead to changes in polymer solubility, conformation, or assembly, which can be harnessed for various applications, such as the development of self-regulated insulin (B600854) delivery systems. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a common technique to synthesize well-defined polymers with boronic acid functionalities.

Experimental Protocol: Synthesis of a 4-Vinylphenylboronic Acid (4-VBA) Copolymer via RAFT Polymerization

This protocol describes the synthesis of a block copolymer of methoxy (B1213986) poly(ethylene glycol) and poly(4-vinylphenylboronic acid) (mPEG-b-P(4-VBA)), adapted from studies on similar boronic acid-containing polymers.[1]

Materials:

  • 4-Vinylphenylboronic acid (4-VBA)

  • Methoxy poly(ethylene glycol)-functionalized chain transfer agent (mPEG-CTA)

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • 1,4-Dioxane (B91453) (anhydrous)

  • Methanol (B129727)

  • Diethyl ether

Procedure:

  • In a Schlenk tube, dissolve 4-VBA (e.g., 0.5 g, 3.38 mmol), mPEG-CTA (e.g., 0.113 g, 0.113 mmol, assuming a molecular weight of ~1000 g/mol for the mPEG chain), and AIBN (e.g., 3.7 mg, 0.023 mmol) in anhydrous 1,4-dioxane (e.g., 5 mL). The molar ratio of monomer:CTA:initiator should be optimized for the desired molecular weight and can be, for example, 30:1:0.2.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the Schlenk tube with nitrogen or argon and place it in a preheated oil bath at 70 °C.

  • Allow the polymerization to proceed for a predetermined time (e.g., 8-24 hours) to achieve the desired monomer conversion.

  • Quench the polymerization by immersing the Schlenk tube in an ice bath and exposing the reaction mixture to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Redissolve the polymer in a minimal amount of methanol and re-precipitate it in cold diethyl ether to remove unreacted monomer and initiator fragments.

  • Repeat the dissolution-precipitation step two more times.

  • Dry the final polymer product under vacuum at room temperature overnight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index (PDI), and by ¹H NMR spectroscopy to confirm the composition.

Quantitative Data: Performance of Phenylboronic Acid Functionalized Polymers

Polymer SystemAnalyteDetection MethodKey Performance MetricReference
mPEG₁₁₄-b-P(4-VBA)₃₀GlucoseDynamic Light Scattering (DLS) & Transmission Electron Microscopy (TEM)Glucose-responsive pH window of 9-10[1]
Poly(2-N-morpholinoethyl methacrylate-co-4-vinylphenylboronic acid)Temperature/pHUV-Vis Spectroscopy & DLSCloud point temperature tunable between 27.4-37.8 °C and responsive to pH changes[2]

Workflow for Synthesis of a Glucose-Responsive Block Copolymer

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization reactants 4-VBA, mPEG-CTA, AIBN in 1,4-Dioxane deoxygenation Freeze-Pump-Thaw Cycles reactants->deoxygenation polymerization Heat at 70°C (8-24 hours) deoxygenation->polymerization quench Cooling and Exposure to Air polymerization->quench precipitation1 Precipitate in Diethyl Ether quench->precipitation1 dissolution Dissolve in Methanol precipitation1->dissolution precipitation2 Re-precipitate in Diethyl Ether dissolution->precipitation2 drying Vacuum Drying precipitation2->drying characterization GPC (MW, PDI) ¹H NMR (Composition) drying->characterization

Caption: Workflow for the synthesis of mPEG-b-P(4-VBA) block copolymer.

Stimuli-Responsive Hydrogels

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. 4-HPBA and its derivatives can be incorporated into hydrogels as crosslinkers or pendant groups to create materials that respond to changes in pH and glucose concentration. This responsiveness is due to the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate ester formed upon binding with diols.

Application Note: Glucose-Sensing Hydrogels

The swelling and shrinking of phenylboronic acid-containing hydrogels in response to glucose concentration can be utilized for glucose sensing. The change in the hydrogel volume can be transduced into an optical or electrical signal. For example, a change in the diffraction of light from a grating embedded in the hydrogel can be correlated to the glucose concentration.

Experimental Protocol: Preparation of a Phenylboronic Acid-Functionalized Polyacrylamide Hydrogel

This protocol is based on the synthesis of hydrogels used for optical glucose sensing.

Materials:

  • Acrylamide (AAm)

  • N,N'-methylenebis(acrylamide) (BIS)

  • 3-Acrylamidophenylboronic acid (3-APBA)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or other suitable initiator

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a prepolymer solution by dissolving AAm (e.g., 60 mol%), 3-APBA (e.g., 20 mol%), N-(3-(dimethylamino)propyl)methacrylamide (DMP) (e.g., 20 mol%), and BIS (crosslinker, e.g., 1-2 mol% of total monomers) in DMSO.

  • Add the initiator, AIBN (e.g., 0.5-1 mol% of total monomers), to the solution and mix until dissolved.

  • Inject the prepolymer solution between two glass plates separated by a spacer of desired thickness (e.g., 1 mm).

  • Place the assembly in an oven at 60°C for 4 hours to initiate polymerization.

  • After polymerization, carefully separate the glass plates and remove the hydrogel sheet.

  • Wash the hydrogel extensively with deionized water to remove unreacted monomers and solvent.

  • Equilibrate the hydrogel in PBS (pH 7.4) before use.

Quantitative Data: Swelling Ratio of Phenylboronic Acid Hydrogels in Response to Glucose

Hydrogel CompositionpHGlucose Concentration (mM)Swelling Ratio (d/d₀)Reference
p(MPBA-co-AAm)7.40~1.0[2]
p(MPBA-co-AAm)7.42~1.1[2]
p(MPBA-co-AAm)7.47~1.2[2]
p(MPBA-co-AAm)7.420~1.35[2]
p(MPBA-co-DMP-co-AAm)7.40~1.0[2]
p(MPBA-co-DMP-co-AAm)7.42~0.95[2]
p(MPBA-co-DMP-co-AAm)7.47~0.85[2]
p(MPBA-co-DMP-co-AAm)7.420~0.75[2]

d/d₀ represents the ratio of the hydrogel diameter at equilibrium swelling to its initial diameter.

Mechanism of Glucose-Induced Swelling/Shrinking of PBA Hydrogels

G cluster_swelling Swelling Mechanism (e.g., p(MPBA-co-AAm)) cluster_shrinking Shrinking Mechanism (e.g., p(MPBA-co-DMP-co-AAm)) pba_neutral Neutral PBA (Hydrophobic) pba_charged Charged Boronate Ester (Hydrophilic) pba_neutral->pba_charged + Glucose + OH⁻ swelling Hydrogel Swelling pba_charged->swelling Increased Osmotic Pressure pba_complex PBA-Amine Complex crosslinking Glucose Crosslinking of PBA-Amine Complexes pba_complex->crosslinking + Glucose shrinking Hydrogel Shrinking crosslinking->shrinking Increased Crosslink Density

Caption: Contrasting mechanisms of glucose response in different PBA hydrogels.

Electrochemical Sensors

The ability of 4-HPBA to bind with diols makes it an excellent recognition element for the fabrication of electrochemical sensors. These sensors can be used for the detection of various analytes, including glucose, glycoproteins, and catechols like dopamine (B1211576). The binding event at the electrode surface can be transduced into a measurable electrical signal, such as a change in current, potential, or impedance.

Application Note: Dopamine Sensing with a 4-HPBA Modified Electrode

Dopamine, a catecholamine neurotransmitter, has two adjacent hydroxyl groups on its phenyl ring, making it a target for binding with boronic acids. An electrochemical sensor for dopamine can be fabricated by modifying an electrode surface with 4-HPBA. The binding of dopamine to the immobilized 4-HPBA alters the electrochemical properties of the electrode interface, which can be detected using techniques like cyclic voltammetry (CV) or electrochemical impedance spectroscopy (EIS).

Experimental Protocol: Fabrication of a 4-HPBA-Modified Screen-Printed Carbon Electrode (SPCE) for Dopamine Sensing

This is a general protocol for the modification of a screen-printed carbon electrode. Optimization of each step is crucial for achieving high sensitivity and selectivity.

Materials:

  • Screen-Printed Carbon Electrodes (SPCEs)

  • This compound (4-HPBA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate buffer solution (PBS), pH 7.4

  • Ethanolamine (B43304)

  • Dopamine hydrochloride standard solutions

  • Potassium ferricyanide/ferrocyanide solution (for electrochemical characterization)

Procedure:

  • Electrode Pre-treatment: Clean the SPCE by rinsing with deionized water and ethanol (B145695). Electrochemically activate the electrode by cycling the potential in a suitable electrolyte (e.g., 0.5 M H₂SO₄) until a stable cyclic voltammogram is obtained.

  • Carboxylation of the Electrode Surface (optional but recommended): Create carboxylic acid groups on the carbon surface by electrochemical oxidation in a suitable electrolyte or by treatment with an oxidizing agent. This step provides anchor points for subsequent functionalization.

  • Activation of Carboxylic Groups: Immerse the carboxylated SPCE in a freshly prepared aqueous solution of EDC (e.g., 0.4 M) and NHS (e.g., 0.1 M) for 1 hour at room temperature to form NHS-esters.

  • Immobilization of 4-HPBA: After rinsing the electrode with deionized water, immediately immerse it in a solution of 4-HPBA (e.g., 10 mM in PBS, pH 7.4) for 2-4 hours at room temperature. The amino groups of an aminated 4-HPBA derivative would react with the NHS-esters to form stable amide bonds. If using 4-HPBA directly, the hydroxyl group can react, though less efficiently. Alternatively, electropolymerization of a 4-HPBA derivative onto the electrode surface can be employed.

  • Blocking of Unreacted Sites: To prevent non-specific binding, immerse the electrode in a solution of ethanolamine (e.g., 1 M, pH 8.5) for 30 minutes to block any remaining NHS-esters.

  • Electrochemical Characterization: Characterize the modified electrode using CV or EIS in a solution containing a redox probe like [Fe(CN)₆]³⁻/⁴⁻. A successful modification will typically result in an increased charge transfer resistance.

  • Dopamine Detection: Perform dopamine detection in PBS (pH 7.4) using differential pulse voltammetry (DPV) or square wave voltammetry (SWV) for higher sensitivity. Record the electrochemical signal at different dopamine concentrations to construct a calibration curve.

Quantitative Data: Performance of Modified Screen-Printed Electrodes for Analyte Detection

Electrode ModificationAnalyteDetection MethodLinear RangeLimit of Detection (LOD)Reference
Molecularly Imprinted Polypyrrole on SPCEDopamineDPV0.8 - 45 µM0.8 µM[3]
NH₂-UiO-66(Zr)/GO on SPCEDopamineDPV0.001 - 800 µM0.5 nM

Logical Flow for Electrochemical Sensor Fabrication and Use

G cluster_fab Fabrication cluster_char Characterization cluster_detect Detection start Bare SPCE pretreatment Pre-treatment (Cleaning & Activation) start->pretreatment functionalization Surface Functionalization (e.g., Carboxylation) pretreatment->functionalization activation Activation with EDC/NHS functionalization->activation immobilization Immobilization of 4-HPBA activation->immobilization blocking Blocking with Ethanolamine immobilization->blocking characterization Electrochemical Characterization (CV, EIS) blocking->characterization analyte_add Addition of Analyte (e.g., Dopamine) characterization->analyte_add measurement Electrochemical Measurement (DPV, SWV) analyte_add->measurement calibration Calibration Curve & Quantification measurement->calibration

Caption: Workflow for the fabrication and application of a 4-HPBA modified electrochemical sensor.

Surface Modification

The versatile chemistry of 4-HPBA makes it a suitable molecule for the modification of various surfaces, including nanoparticles and bulk materials. Surface modification with 4-HPBA can introduce specific functionalities, such as the ability to bind biomolecules or to respond to external stimuli.

Application Note: Functionalization of Gold Nanoparticles for Glycopeptide Enrichment

Gold nanoparticles (AuNPs) are widely used in biomedical applications due to their unique optical and electronic properties. Functionalizing AuNPs with a thiol-containing boronic acid derivative, such as 4-mercaptophenylboronic acid (4-MPBA), allows for the selective capture of glycopeptides and glycoproteins. The thiol group provides a strong anchor to the gold surface, while the boronic acid moiety selectively binds to the cis-diol groups present in the carbohydrate portion of glycoproteins.

Experimental Protocol: Surface Functionalization of Gold Nanoparticles with 4-Mercaptophenylboronic Acid (4-MPBA)

This protocol describes a method for the functionalization of pre-synthesized gold nanoparticles.

Materials:

  • Aqueous solution of gold nanoparticles (AuNPs, ~50 nm)

  • 4-Mercaptophenylboronic acid (4-MPBA)

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of AuNPs: Synthesize AuNPs using a standard method, such as the citrate (B86180) reduction method or a polyol process, to obtain a colloidal solution of nanoparticles of the desired size.

  • Preparation of 4-MPBA Solution: Prepare a solution of 4-MPBA in ethanol (e.g., 1 mg/mL).

  • Functionalization Reaction: a. To the aqueous solution of AuNPs, add the ethanolic solution of 4-MPBA. The final concentration of 4-MPBA should be optimized, but a starting point could be a 10-fold molar excess relative to the estimated surface gold atoms. b. Stir the mixture at room temperature for 12-24 hours to allow for the formation of the gold-thiol bond.

  • Purification of Functionalized AuNPs: a. Centrifuge the reaction mixture at a speed sufficient to pellet the AuNPs (the required speed will depend on the nanoparticle size). b. Discard the supernatant, which contains unreacted 4-MPBA. c. Resuspend the nanoparticle pellet in deionized water or a suitable buffer. d. Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of unbound 4-MPBA.

  • Characterization: a. Characterize the 4-MPBA functionalized AuNPs using UV-Vis spectroscopy. A slight red-shift in the surface plasmon resonance peak is indicative of successful surface modification. b. Fourier-transform infrared (FTIR) spectroscopy can be used to confirm the presence of boronic acid groups on the nanoparticle surface. c. Dynamic light scattering (DLS) can be used to determine the hydrodynamic diameter and zeta potential of the functionalized nanoparticles.

Quantitative Data: Characterization of Functionalized Gold Nanoparticles

Nanoparticle SystemCharacterization TechniqueParameterValueReference
Bare AuNPsZeta PotentialZeta Potential-21.02 mV[4]
PEI-functionalized AuNPsZeta PotentialZeta Potential+10.53 mV[4]
Bare AuNPsUV-Vis Spectroscopyλmax528 nm[4]
AntimiR-135b conjugated AuNPsUV-Vis SpectroscopyλmaxSlight red-shift[4]

Note: This data is for a different surface functionalization but illustrates the expected changes upon modification.

Schematic of Gold Nanoparticle Functionalization with 4-MPBA

G cluster_components Components cluster_process Functionalization cluster_product Product AuNP Gold Nanoparticle (AuNP) Mixing Mixing and Incubation AuNP->Mixing MPBA 4-Mercaptophenylboronic Acid (4-MPBA) MPBA->Mixing Purification Centrifugation and Washing Mixing->Purification Functionalized_AuNP 4-MPBA Functionalized AuNP Purification->Functionalized_AuNP

References

Troubleshooting & Optimization

Troubleshooting low yield in Suzuki coupling with 4-Hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions involving 4-hydroxyphenylboronic acid.

Troubleshooting Guide: Low Yield in Suzuki Coupling

Low yields in your Suzuki coupling reaction with this compound can be frustrating. This guide provides a systematic approach to identifying and resolving the issue. Start by answering the primary question and follow the recommended steps.

Primary Question: Is your starting material (aryl halide) being consumed?

You can determine this by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting_Workflow start Low Yield Observed check_sm Is the aryl halide starting material consumed? start->check_sm side_reactions Side reactions are likely occurring. Consider Protodeboronation or Homocoupling. check_sm->side_reactions Yes catalyst_issue Potential issue with the catalytic cycle. Investigate catalyst, base, solvent, and temperature. check_sm->catalyst_issue No sm_consumed Yes optimize_conditions Optimize reaction conditions to favor cross-coupling over side reactions. side_reactions->optimize_conditions sm_not_consumed No optimize_catalysis Systematically optimize reaction parameters to improve catalytic turnover. catalyst_issue->optimize_catalysis

Caption: A logical workflow for troubleshooting low yield in Suzuki coupling.

Frequently Asked Questions (FAQs)

Category 1: Issues Related to this compound

Q1: My yield is low, and I suspect my this compound is degrading. What is the most common side reaction?

A1: The most common side reaction for boronic acids, especially electron-rich ones like this compound, is protodeboronation . This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be exacerbated by prolonged reaction times, high temperatures, and the presence of water and a strong base.

Q2: How can I minimize protodeboronation of this compound?

A2: To minimize protodeboronation, consider the following strategies:

  • Use Milder Bases: Strong bases can promote protodeboronation. Try using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) instead of stronger bases like sodium hydroxide (B78521) (NaOH).

  • Anhydrous Conditions: While some water can be beneficial for Suzuki couplings, excessive water can facilitate protodeboronation. Ensure your solvents are dry.

  • Protect the Boronic Acid: Converting the boronic acid to a more stable boronate ester, such as a pinacol (B44631) ester, can reduce the rate of protodeboronation.

  • Optimize Reaction Time and Temperature: Avoid unnecessarily long reaction times and high temperatures. Monitor the reaction progress and stop it once the starting material is consumed.

Q3: Besides protodeboronation, what other side reactions can occur with this compound?

A3: Homocoupling of the boronic acid to form 4,4'-biphenol is another possible side reaction. This is often promoted by the presence of oxygen in the reaction mixture or by issues with the palladium catalyst, such as inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species. Thoroughly degassing your reaction mixture and using a reliable Pd(0) source or an effective precatalyst system can help minimize homocoupling.

Category 2: Catalyst, Ligand, Base, and Solvent Issues

Q4: My reaction is not proceeding, and my starting materials are largely unreacted. What could be the issue with my catalyst?

A4: If your starting materials are not being consumed, there is likely a problem with the catalytic cycle. Possible issues include:

  • Catalyst Deactivation: The active Pd(0) species may not be generated or could be deactivated. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions are suitable for its reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Rigorous degassing of your reaction mixture is crucial to prevent oxidation of the catalyst.

  • Inefficient Oxidative Addition: The oxidative addition of the aryl halide to the Pd(0) catalyst may be slow. For less reactive aryl halides (e.g., aryl chlorides), using more electron-rich and bulky ligands can facilitate this step.

  • Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center might be the rate-limiting step. This can often be addressed by optimizing the base and solvent system.

Q5: How do I choose the right base for my Suzuki coupling with this compound?

A5: The base plays a crucial role in activating the boronic acid for transmetalation. For this compound, a moderately strong inorganic base is generally effective. The choice of base can significantly impact the yield.

Q6: What is the optimal solvent for a Suzuki coupling with this compound?

A6: The solvent choice depends on the solubility of your substrates and reagents. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic substrates and the inorganic base. Common solvent systems include toluene/water, dioxane/water, and THF/water.

Category 3: Reaction Conditions

Q7: What is the ideal temperature for a Suzuki coupling with this compound?

A7: The optimal temperature can vary depending on the reactivity of your aryl halide and the catalyst system used. Generally, temperatures between 80-110 °C are effective. However, for sensitive substrates, it's best to start at a lower temperature and gradually increase it if the reaction is sluggish.

Q8: How important is it to exclude oxygen from the reaction?

A8: It is critical to exclude oxygen from the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), and it can also promote the homocoupling of the boronic acid. Degassing the solvent and maintaining an inert atmosphere (e.g., with argon or nitrogen) throughout the reaction is essential for achieving high yields.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data on the effect of various parameters on the yield of Suzuki coupling reactions. While specific results will vary based on the exact substrates, these tables provide a general guide for optimization.

Table 1: Effect of Base on Suzuki Coupling Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Toluene/H₂O801292
2Na₂CO₃Toluene/H₂O801298
3K₃PO₄Toluene/H₂O801285
4Cs₂CO₃Dioxane/H₂O10024High
5NaOHToluene/H₂O801278

Data is illustrative and compiled from various sources for comparative purposes.

Table 2: Effect of Solvent on Suzuki Coupling Yield

EntrySolvent System (v/v)BaseTemperature (°C)Time (h)Yield (%)
1Toluene/H₂O (4:1)K₂CO₃901285
2Dioxane/H₂O (4:1)K₃PO₄1001875
3THF/H₂O (4:1)K₂CO₃672065
4DMF/H₂O (1:1)K₂CO₃70395

Data is illustrative and compiled from various sources for comparative purposes.

Table 3: Effect of Catalyst/Ligand System on Suzuki Coupling Yield

EntryCatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O100Moderate
2Pd(PPh₃)₄-K₂CO₃Toluene/H₂O100High
3PdCl₂(dppf)dppfK₂CO₃THF6765
4Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O80High

Data is illustrative and based on general trends reported in the literature.

Experimental Protocols

Protocol 1: General Procedure for a Trial Suzuki Coupling

This protocol provides a starting point for the Suzuki coupling of an aryl halide with this compound.

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a powdered base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1 v/v, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Troubleshooting Low Yield When Starting Material is Consumed (Addressing Side Reactions)

If your starting material is consumed but the yield of the desired product is low, side reactions like protodeboronation or homocoupling are likely the cause.

  • Modify Reaction Conditions:

    • Base: Switch to a milder base (e.g., K₃PO₄ or KF).

    • Temperature: Lower the reaction temperature by 10-20 °C.

    • Degassing: Ensure thorough degassing of the solvent and reaction mixture before adding the catalyst.

  • Use a Boronate Ester:

    • Synthesize the pinacol ester of this compound.

    • Repeat the Suzuki coupling using the pinacol ester under the optimized conditions from Protocol 1.

  • Run a Control Reaction:

    • Set up a reaction with this compound but without the aryl halide to check for homocoupling. Analyze the reaction mixture for the presence of 4,4'-biphenol.

Protocol 3: Troubleshooting Low Yield When Starting Material is Not Consumed (Addressing Catalysis Issues)

If your starting material is not being consumed, the issue lies within the catalytic cycle.

  • Screen Catalysts and Ligands:

    • If using a Pd(II) precatalyst, try a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.

    • For unreactive aryl halides, use an electron-rich and bulky phosphine (B1218219) ligand (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.

  • Optimize Base and Solvent:

    • Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (toluene/water, dioxane/water, DMF/water) to find the optimal combination for your specific substrates.

  • Increase Temperature:

    • Gradually increase the reaction temperature in 10 °C increments, while monitoring for any potential decomposition of starting materials or product.

Visualizations

Suzuki_Coupling_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid 4-Hydroxyphenyl- boronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Technical Support Center: Optimizing 4-Hydroxyphenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-hydroxyphenylboronic acid in cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound.

Issue 1: Low or No Product Yield

Question: My Suzuki-Miyaura reaction with this compound is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in a Suzuki-Miyaura coupling can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here is a step-by-step guide to diagnosing and resolving the issue.

1. Verify Reagent Quality and Handling:

  • This compound Quality: This reagent can be susceptible to degradation. Ensure it is of high purity (≥95.0%).[1] Proper storage is crucial to maintain its reactivity.

  • Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner follows the general trend: I > Br > OTf >> Cl. If you are using an aryl chloride, more forcing conditions or specialized catalyst systems may be necessary.[2]

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure your palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) has not degraded. For reactions involving Pd(II) precatalysts, ensure the conditions are suitable for its reduction to the active Pd(0) species.[3]

  • Solvent and Base Purity: Use anhydrous, degassed solvents, as oxygen can lead to unwanted side reactions like homocoupling.[4] Ensure the base is of high quality and has been stored correctly.

2. Optimize Reaction Conditions:

  • Inert Atmosphere: Suzuki-Miyaura couplings are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) by thoroughly degassing the solvent and using Schlenk techniques.[5][6]

  • Temperature: If the reaction is sluggish, a moderate increase in temperature (e.g., from 80°C to 100°C) can improve the rate of reaction. However, excessively high temperatures can promote side reactions.[2]

  • Catalyst and Ligand Selection: For challenging couplings, consider using more active catalyst systems. Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos or XPhos, can be effective for less reactive aryl chlorides.[2]

  • Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used, often in an aqueous solution.[7][8][9] The base activates the boronic acid for transmetalation.[10] If your reaction is not proceeding, consider screening different bases.

  • Solvent System: The solvent plays a crucial role in solubility and reaction rate.[11][12] A mixture of an organic solvent (e.g., THF, dioxane, DMF) and water is often optimal, as water can help dissolve the inorganic base.[12]

3. Monitor for Side Reactions:

  • Protodeboronation: this compound can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under acidic or strongly basic conditions.[13][14][15] This is a common cause of low yield. If you suspect protodeboronation, consider using milder bases or adjusting the pH.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules is a common side reaction, often promoted by the presence of oxygen.[4][16] Rigorous degassing of the reaction mixture is essential to minimize this.

A logical workflow for troubleshooting low yield is presented below:

low_yield_troubleshooting start Low or No Yield reagent_check Verify Reagent Quality (Boronic Acid, Halide, Catalyst, Solvent, Base) start->reagent_check inert_atmosphere Ensure Inert Atmosphere (Degas Solvents, Use Ar/N2) reagent_check->inert_atmosphere Reagents OK success Improved Yield reagent_check->success Replaced Faulty Reagent condition_optimization Optimize Reaction Conditions inert_atmosphere->condition_optimization Atmosphere is Inert inert_atmosphere->success Improved Inert Conditions side_reactions Check for Side Reactions (Protodeboronation, Homocoupling) condition_optimization->side_reactions Still Low Yield condition_optimization->success Optimized Conditions Work side_reactions->condition_optimization Address Side Reactions (e.g., milder base, different temp) side_reactions->success Minimized Side Reactions

Caption: Troubleshooting workflow for low yield in this compound couplings.

Issue 2: Formation of Byproducts

Question: My reaction is producing significant amounts of byproducts. How can I identify and minimize them?

Answer:

The main byproducts in Suzuki-Miyaura couplings involving this compound are typically from protodeboronation and homocoupling.

  • Protodeboronation: This results in the formation of phenol (B47542) from this compound. This side reaction is often favored by acidic or strongly basic conditions and can be exacerbated by prolonged reaction times or high temperatures.[13][15]

    • Solution:

      • Use milder bases such as K₂CO₃ or K₃PO₄.

      • Avoid excessively high temperatures and long reaction times. Monitor the reaction progress and work it up once the starting material is consumed.

      • Ensure the reaction medium is not acidic.

  • Homocoupling: This leads to the formation of 4,4'-biphenol from the coupling of two molecules of this compound. This is primarily caused by the presence of oxygen.[4][16]

    • Solution:

      • Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst.

      • Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

The pathway for byproduct formation can be visualized as follows:

byproduct_formation boronic_acid This compound desired_product Desired Cross-Coupled Product boronic_acid->desired_product Suzuki Coupling (Pd catalyst, Base, Ar-X) protodeboronation Protodeboronation (Acid/Base, Heat) boronic_acid->protodeboronation homocoupling Homocoupling (Oxygen) boronic_acid->homocoupling phenol Phenol protodeboronation->phenol biphenol 4,4'-Biphenol homocoupling->biphenol

Caption: Pathways for desired coupling and common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for coupling this compound?

A1: There is no single "best" catalyst system as the optimal choice depends on the specific aryl halide used. However, a common and effective system for aryl bromides is Pd(OAc)₂ with a phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene).[7] For less reactive aryl chlorides, more advanced systems with bulky, electron-rich ligands like SPhos or XPhos are often required.[2]

Q2: Which base should I use for my reaction?

A2: The choice of base is critical. Inorganic bases are generally preferred. A screening of bases often reveals the most effective one for a particular substrate pair. Common choices include:

  • K₂CO₃: A versatile and commonly used base.[7][8]

  • Cs₂CO₃: Often more effective than K₂CO₃, but also more expensive.

  • K₃PO₄: A strong base that can be effective for challenging couplings.[17] The base is typically used as a 1-2 M aqueous solution.

Q3: What are the best solvents for this reaction?

A3: A mixture of an organic solvent and water is typically used. The organic solvent solubilizes the aryl halide and the catalyst complex, while water dissolves the inorganic base. Common solvent systems include:

  • THF/Water[7]

  • Dioxane/Water[5]

  • DMF/Water[11] The ratio of organic solvent to water can be optimized, but a common starting point is 4:1 or 5:1.

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the disappearance of the starting materials and the appearance of the product.

Q5: My reaction seems to stall before completion. What should I do?

A5: Stalling can be due to catalyst deactivation or degradation of the boronic acid. If the reaction stalls, you can try adding a fresh portion of the catalyst. However, it is also important to consider if protodeboronation of the this compound is occurring over the course of the reaction.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of this compound

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Aryl BromidePd(OAc)₂ (1)dppf (3)K₂CO₃ (5)THF6720~70[7]
Aryl BromidePd(OAc)₂ (2)NoneK₂CO₃ (2)Toluene/EtOH/H₂O80195[18]
Aryl IodidePd(OAc)₂ (0.01)NoneAmberlite IRA-400(OH)95% EtOH/H₂O601High[19]
Aryl ChloridePd(OAc)₂ (2)SPhos (2.4)K₃PO₄ (2)Toluene11012-24Varies[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with this compound

This protocol is adapted from a literature procedure.[7]

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), palladium(II) acetate (B1210297) (0.01 mmol, 1 mol%), and dppf (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (e.g., 15 mL). Then, add a degassed aqueous solution of K₂CO₃ (e.g., 1.7 mL of a 3 M solution, 5 equiv).

  • Reaction: Heat the mixture to 67°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed (typically 20 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

A visual representation of this experimental workflow is provided below:

experimental_workflow setup 1. Reaction Setup - Add Aryl Bromide, Boronic Acid,  Pd(OAc)₂, dppf to Schlenk flask inert 2. Inert Atmosphere - Evacuate and backfill with Ar/N₂ (3x) setup->inert addition 3. Solvent & Base Addition - Add degassed THF - Add degassed aq. K₂CO₃ inert->addition reaction 4. Reaction - Heat to 67°C with stirring addition->reaction monitoring 5. Monitoring - Use TLC or LC-MS reaction->monitoring workup 6. Work-up - Cool, dilute, extract monitoring->workup Starting material consumed purification 7. Purification - Column Chromatography workup->purification product Pure Product purification->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Common side reactions of 4-Hydroxyphenylboronic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Hydroxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and provide guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The most prevalent side reactions are protodeboronation and homocoupling, particularly in the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Oxidative degradation can also occur, especially under harsh conditions or improper storage.

Q2: What is protodeboronation and what causes it?

A2: Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This undesired reaction can be promoted by acidic or basic conditions, elevated temperatures, and the presence of certain metal catalysts. The pH of the reaction medium is a critical factor influencing the rate of protodeboronation.[1][2]

Q3: How does homocoupling occur and what are the typical byproducts?

A3: Homocoupling is the dimerization of two molecules of this compound, resulting in the formation of a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen and can be catalyzed by palladium species, especially Pd(II).[3][4][5] The primary byproduct is 4,4'-biphenol.

Q4: Is this compound sensitive to air and light?

A4: Yes, boronic acids can be susceptible to oxidative degradation. It is recommended to store this compound in a well-closed container, protected from light, in a cool and dry place to minimize degradation.[6] For sensitive reactions, using freshly opened or purified material is advisable.

Q5: Can the choice of base influence the extent of side reactions?

A5: Absolutely. The base plays a crucial role in the Suzuki-Miyaura reaction by activating the boronic acid. However, strong bases can accelerate protodeboronation.[7] The choice of base should be carefully optimized for the specific reaction. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used, and their effectiveness can vary depending on the substrates and solvent system.[8][9][10]

Troubleshooting Guides

Issue 1: Low yield of the desired cross-coupled product and formation of phenol.

Potential Cause: Protodeboronation of this compound.

Troubleshooting Steps:

  • Optimize the Base:

    • If using a strong base (e.g., NaOH, KOH), consider switching to a milder inorganic base such as K₂CO₃ or K₃PO₄.

    • Screen different bases to find the optimal balance between reaction rate and suppression of protodeboronation.

  • Control Reaction Temperature:

    • Avoid excessively high temperatures, as this can accelerate protodeboronation. Try running the reaction at a lower temperature for a longer duration.

  • Use Boronic Acid Derivatives:

    • For particularly challenging couplings, consider converting this compound to a more stable derivative, such as a pinacol (B44631) ester or an MIDA boronate. These derivatives provide a slow, controlled release of the boronic acid into the reaction mixture, minimizing its concentration and thus the rate of side reactions.[2]

  • Inert Atmosphere:

    • While not the primary cause, ensuring a thoroughly deoxygenated reaction environment can sometimes help improve overall reaction efficiency and minimize competing degradation pathways.

Issue 2: Formation of a significant amount of 4,4'-biphenol byproduct.

Potential Cause: Homocoupling of this compound.

Troubleshooting Steps:

  • Rigorous Degassing:

    • The presence of oxygen is a major contributor to homocoupling.[3] Ensure all solvents and the reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using the freeze-pump-thaw technique for solvents.

  • Use a Pd(0) Pre-catalyst:

    • Pd(II) species can promote homocoupling. Using a Pd(0) pre-catalyst, such as Pd(PPh₃)₄, can be advantageous over Pd(II) sources like Pd(OAc)₂.[11]

  • Optimize Catalyst and Ligand:

    • Bulky, electron-rich phosphine (B1218219) ligands can favor the desired cross-coupling pathway over homocoupling.[11] Consider screening different ligands to find the most effective one for your specific substrates.

  • Controlled Addition of Boronic Acid:

    • Adding the this compound solution slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Quantitative Data

The yield of the desired product in a Suzuki-Miyaura coupling reaction is highly dependent on the reaction conditions. The following table summarizes the results from a study optimizing the coupling of an aryl bromide with this compound, demonstrating the impact of solvent and temperature.

EntrySolventTemperature (°C)Yield (%)
1Toluene10065
2THF6778
3Dioxane10085
4DME8582

Data adapted from a representative Suzuki-Miyaura cross-coupling reaction involving this compound.[12] The specific aryl bromide used was 3,4-diallyloxy-5-bromobenzaldehyde.

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is designed to minimize protodeboronation and homocoupling side reactions.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.5 mmol)

  • Pd(OAc)₂ (0.01 mmol)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.03 mmol)

  • 3 M K₂CO₃ solution (1.7 mL, 5.0 mmol)

  • Tetrahydrofuran (THF), anhydrous and degassed (17 mL)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 mmol), this compound (1.5 mmol), Pd(OAc)₂ (0.01 mmol), and dppf (0.03 mmol).

  • Solvent Addition: Add the degassed anhydrous THF (17 mL) to the flask via syringe.

  • Base Addition: Add the 3 M K₂CO₃ solution (1.7 mL) to the reaction mixture.

  • Reaction: Stir the mixture at 67 °C for 20 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (B1210297) and wash with water.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

This protocol is adapted from a published procedure for the synthesis of bisphenol neolignans.[12]

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-X pd0->oa_complex Oxidative Addition (+ Ar-X) trans_complex Ar-Pd(II)L₂-Ar' oa_complex->trans_complex Transmetalation (+ Ar'B(OH)₂ / Base) trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product protodeboronation Protodeboronation phenol Ar'-H (Phenol) protodeboronation->phenol homocoupling Homocoupling biaryl Ar'-Ar' (Biphenol) homocoupling->biaryl boronic_acid Ar'B(OH)₂ (this compound) boronic_acid->protodeboronation H⁺ or OH⁻ boronic_acid->homocoupling O₂ / Pd(II)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction and competing side reactions.

Troubleshooting_Flowchart start Low Yield or Impure Product check_byproduct Identify major byproduct(s) (e.g., via LC-MS, NMR) start->check_byproduct phenol_byproduct Phenol byproduct (Protodeboronation) check_byproduct->phenol_byproduct Phenol detected homocoupling_byproduct Homocoupling byproduct (e.g., 4,4'-biphenol) check_byproduct->homocoupling_byproduct Dimer detected optimize_base Optimize Base (e.g., K₂CO₃, K₃PO₄) phenol_byproduct->optimize_base lower_temp Lower Reaction Temperature phenol_byproduct->lower_temp use_derivative Use Boronic Ester (Pinacol, MIDA) phenol_byproduct->use_derivative degas Rigorous Degassing (Ar/N₂ sparge, Freeze-Pump-Thaw) homocoupling_byproduct->degas use_pd0 Use Pd(0) Pre-catalyst homocoupling_byproduct->use_pd0 optimize_ligand Optimize Ligand (Bulky, electron-rich) homocoupling_byproduct->optimize_ligand

Caption: Troubleshooting flowchart for side reactions of this compound.

References

Technical Support Center: Purification of Crude 4-Hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-Hydroxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound can include:

  • Starting materials: Unreacted 4-bromophenol (B116583) or its protected derivatives.

  • Byproducts of synthesis: These can include homo-coupling products and protodeborylation products (where the boronic acid group is replaced by a hydrogen atom).

  • Boroxines: These are cyclic anhydrides formed by the dehydration of three boronic acid molecules. Boroxines can complicate purification and analysis.[1]

  • Inorganic salts: From the workup procedure.

  • Residual solvents: From the reaction or initial purification steps.

Q2: What are the primary methods for purifying crude this compound?

A2: The most common purification techniques for this compound are:

  • Recrystallization: A widely used method that can yield high-purity material if a suitable solvent system is found.

  • Acid-Base Extraction: This technique is effective for separating the acidic boronic acid from neutral or basic impurities.[2][3]

  • Column Chromatography: While challenging due to the polarity of boronic acids, it can be used for difficult separations.[4]

  • Adduct Formation: Forming a crystalline adduct, for example with diethanolamine, can facilitate purification. The pure boronic acid can then be regenerated.[5]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound is typically assessed using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A powerful method for quantifying purity and identifying impurities. A purity of 99.1% has been reported using HPLC analysis after purification.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹¹B NMR are invaluable for structural confirmation and identifying organic impurities. Using a coordinating solvent like DMSO-d₆ is recommended to obtain sharp signals and overcome issues with oligomerization.[1]

  • Melting Point: A sharp melting point close to the literature value (around 230 °C or higher) is indicative of high purity.[7]

Troubleshooting Guides

Recrystallization Issues

Q: My this compound is not crystallizing from the solution.

A: This is a common issue that can be addressed with the following steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.[1]

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution to act as a template for crystallization.[8]

    • Cooling: If the solution is at room temperature, try cooling it further in an ice bath.

  • Solvent Concentration:

    • It is possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1][8]

  • Solvent System:

    • If the above steps fail, the chosen solvent may not be suitable. The solvent should be one in which the compound is soluble when hot but insoluble when cold. You may need to screen different solvents or solvent mixtures.

Q: My compound is "oiling out" instead of forming crystals.

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to a high concentration of impurities lowering the melting point or the use of an inappropriate solvent.[9]

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, add a small amount of additional "good" solvent (the one in which the compound is more soluble), and then allow it to cool slowly.[9]

  • Slow Cooling: Rapid cooling can sometimes promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Change Solvent System: If oiling persists, a different recrystallization solvent or solvent pair should be investigated.

Column Chromatography Issues

Q: My this compound is streaking or sticking to the silica (B1680970) gel column.

A: Boronic acids are known to be challenging to purify by standard silica gel chromatography due to their polarity and interaction with the stationary phase.[4]

  • Use a Different Stationary Phase: Consider using reverse-phase chromatography with a C18 stationary phase. However, be aware that streaking can still occur.[4]

  • Modify the Mobile Phase: For normal phase chromatography, adding a small amount of a polar solvent like methanol (B129727) or an acid like acetic acid to the eluent can sometimes improve the peak shape. A mobile phase of dichloromethane (B109758) and methanol (e.g., 10:1 or 5:1 ratio) has been suggested for polar boronic acids.[2]

  • Convert to a Boronate Ester: Temporarily converting the boronic acid to a less polar boronate ester (e.g., a pinacol (B44631) ester) can make it much easier to purify by silica gel chromatography. The ester can then be hydrolyzed back to the boronic acid.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniqueTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization >99%60-80%Simple, cost-effective, scalable.Can be time-consuming to find the right solvent; may not remove all impurities.
Acid-Base Extraction --Good for removing neutral/basic impurities.Less effective for removing other acidic impurities.
Column Chromatography VariableVariableCan separate closely related impurities.Can be difficult for boronic acids; potential for product loss on the column.

Note: Purity and yield are highly dependent on the nature and amount of impurities in the crude material.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Acetone/n-Heptane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot acetone (B3395972).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the acetone solution is still hot, slowly add n-heptane dropwise until the solution becomes slightly cloudy.

  • Re-dissolution: Add a few drops of hot acetone to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold n-heptane.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate (B1210297).

  • Basification: Transfer the solution to a separatory funnel and add a 1-2 M aqueous solution of a base (e.g., sodium hydroxide). Shake the funnel vigorously and then allow the layers to separate. The this compound will be deprotonated and move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. The organic layer, containing non-acidic impurities, can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a 6 M hydrochloric acid solution until the pH is approximately 2. The this compound will precipitate out as a solid.[6]

  • Extraction: Extract the acidified aqueous solution with two portions of ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the ethyl acetate under reduced pressure to yield the purified this compound.

Visualizations

Purification_Workflow Crude Crude 4-Hydroxyphenylboronic Acid Recrystallization Recrystallization Crude->Recrystallization Dissolve in hot solvent, cool to crystallize AcidBase Acid-Base Extraction Crude->AcidBase Dissolve in organic solvent, extract with base Chromatography Column Chromatography Crude->Chromatography Dissolve and load onto column Pure Pure 4-Hydroxyphenylboronic Acid Recrystallization->Pure AcidBase->Pure Chromatography->Pure Analysis Purity Analysis (HPLC, NMR) Pure->Analysis

Caption: General workflow for the purification of this compound.

Recrystallization_Troubleshooting Start Crude material in hot solvent Cooling Cooling Start->Cooling Crystals Crystals Form Cooling->Crystals NoCrystals No Crystals Form Cooling->NoCrystals Issue OilingOut Oiling Out Cooling->OilingOut Issue Troubleshoot1 Induce Crystallization: - Scratch flask - Add seed crystal - Cool further NoCrystals->Troubleshoot1 Troubleshoot2 Concentrate Solution: - Evaporate some solvent NoCrystals->Troubleshoot2 Troubleshoot3 Re-dissolve and add more solvent OilingOut->Troubleshoot3 Troubleshoot1->Cooling Troubleshoot2->Cooling Troubleshoot3->Cooling

Caption: Troubleshooting logic for recrystallization issues.

References

Improving the stability of 4-Hydroxyphenylboronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Hydroxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What is the cause and how can I resolve this?

A1: Cloudiness or precipitation can occur due to several factors:

  • Low Solubility: this compound has limited solubility in certain organic solvents and water. Ensure you are using an appropriate solvent and concentration. Warming the solution gently may help dissolve the compound.

  • Formation of Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic anhydrides called boroxines, which may have different solubility profiles. This is more common in non-aqueous solvents. Adding a small amount of water may help to hydrolyze the boroxine (B1236090) back to the boronic acid.

  • Degradation: Over time, especially at neutral or high pH, this compound can degrade, leading to the formation of less soluble byproducts. It is recommended to use freshly prepared solutions whenever possible.

Q2: I am observing poor yields in my Suzuki-Miyaura coupling reaction when using a solution of this compound that has been stored for some time. Could this be a stability issue?

A2: Yes, this is a strong possibility. The primary degradation pathway for arylboronic acids in solution is protodeboronation, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. In the case of this compound, this results in the formation of phenol (B47542). This degradation is particularly accelerated under basic conditions, which are common in Suzuki-Miyaura coupling reactions.[1][2][3] The loss of the boronic acid functionality leads to lower concentrations of the active coupling partner and consequently, reduced reaction yields.

Q3: What are the main degradation pathways for this compound in solution?

A3: The two primary degradation pathways for this compound in solution are:

  • Protodeboronation: This is the most significant degradation pathway in aqueous and protic solvents. The C-B bond is cleaved by a proton source (like water), resulting in the formation of phenol and boric acid. This reaction is highly pH-dependent, with increased rates at neutral and basic pH.[1][2][3]

  • Oxidation: The boronic acid moiety is susceptible to oxidation by dissolved oxygen or other oxidizing agents, which can also lead to the formation of phenol. This process can be accelerated by heat and light.

The following diagram illustrates the main degradation pathways:

Degradation Pathways of this compound 4_hydroxyphenylboronic_acid This compound phenol Phenol 4_hydroxyphenylboronic_acid->phenol Protodeboronation (H₂O, pH dependent) 4_hydroxyphenylboronic_acid->phenol Oxidation (O₂) boric_acid Boric Acid

Degradation of this compound.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of this compound is highly dependent on the pH of the solution. Generally:

  • Acidic pH (pH < 7): The compound is relatively stable.

  • Neutral to Basic pH (pH ≥ 7): The rate of protodeboronation increases significantly.[1][2] This is because the boronic acid exists in equilibrium with its more reactive boronate anion form at higher pH.

For critical applications requiring prolonged use of a solution, it is advisable to maintain a slightly acidic pH (around 3-5) for the stock solution and adjust the pH only immediately before use.

Q5: Are there any methods to improve the stability of this compound in solution for experimental use?

A5: Yes, several strategies can be employed to enhance stability:

  • pH Control: Prepare and store stock solutions in a slightly acidic buffer (pH 3-5).

  • Use of Co-solvents: Preparing solutions in a mixture of an organic solvent (e.g., dioxane, THF) and water can sometimes slow down degradation.

  • Formation of Boronate Esters: Converting the boronic acid to a boronate ester, such as a pinacol (B44631) ester or an N-methyliminodiacetic acid (MIDA) ester, significantly improves stability.[4] These esters are more resistant to protodeboronation and can be isolated and stored for extended periods. The boronic acid can then be regenerated in situ or the ester can be used directly in some coupling reactions.

  • Use of Antioxidants: For degradation due to oxidation, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to the solution can be beneficial.[5][6][7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent results in kinetic studies or biological assays. Degradation of this compound in the assay medium over time.1. Prepare fresh solutions of this compound for each experiment.2. If using a stock solution, verify its concentration and purity via HPLC before each use.3. Consider the pH of your assay buffer; if it is neutral or basic, the compound may be degrading during the experiment. Try to minimize the incubation time or perform a time-course experiment to assess stability under your specific conditions.
Formation of an unknown byproduct in my reaction. The byproduct could be phenol, the result of protodeboronation.1. Analyze your reaction mixture by HPLC or LC-MS and compare the retention time and mass of the byproduct with a phenol standard.2. To minimize protodeboronation, use freshly prepared solutions, degas your solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Difficulty in dissolving this compound. The compound has limited solubility in some solvents.1. Try using a different solvent or a solvent mixture. Dioxane, THF, DMF, and alcohols are commonly used.2. Gentle warming and sonication can aid in dissolution.3. For aqueous solutions, adjusting the pH to the basic range will increase solubility by forming the boronate salt, but be aware that this will also accelerate degradation.

Quantitative Data on Stability

While specific kinetic data for the degradation of this compound is not extensively published, the following table provides an estimation of its stability based on data from structurally similar arylboronic acids.[1][2] The primary degradation pathway considered here is protodeboronation.

Condition Estimated Half-life (t½) Notes
Aqueous Solution, pH 3, 25°C > 1 weekRelatively stable under acidic conditions.
Aqueous Solution, pH 7, 25°C 12 - 24 hoursDegradation is significant at neutral pH.
Aqueous Solution, pH 10, 25°C 1 - 4 hoursRapid degradation under basic conditions.
Aqueous Solution, pH 7, 50°C 2 - 6 hoursIncreased temperature accelerates degradation.

Note: These are estimations and the actual stability may vary depending on the specific buffer system, presence of other reagents, and exposure to light and oxygen.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound

This protocol describes the preparation of a stock solution with enhanced stability for general use.

  • Materials:

    • This compound

    • Dioxane (or another suitable organic solvent)

    • Deionized water

    • pH meter

    • 0.1 M HCl

  • Procedure:

    • Weigh the desired amount of this compound.

    • Dissolve the solid in a minimal amount of dioxane.

    • Slowly add deionized water to the desired final volume.

    • Measure the pH of the solution. If the pH is above 6, adjust to approximately pH 4-5 by adding 0.1 M HCl dropwise with stirring.

    • Store the solution in a tightly sealed container, protected from light, at 2-8°C.

    • It is recommended to use the solution within one week. For longer storage, consider preparing a boronate ester.

Protocol 2: Stability-Indicating HPLC Method for this compound and Phenol

This protocol provides a general method for quantifying this compound and its primary degradation product, phenol.

  • Instrumentation and Conditions:

    • HPLC System: A system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-20 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 270 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dilute the sample solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic acid) to a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Run a standard of this compound and a standard of phenol to determine their retention times.

    • Inject the sample and quantify the amounts of this compound and phenol by comparing their peak areas to a calibration curve.

The following diagram illustrates the experimental workflow for assessing the stability of a this compound solution.

Workflow for Stability Assessment cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Data Interpretation prep_solution Prepare this compound Solution (e.g., in buffered aqueous-organic solvent) storage_conditions Store aliquots under different conditions (e.g., varying pH, temperature, light exposure) prep_solution->storage_conditions sampling Take samples at different time points storage_conditions->sampling hplc_analysis Analyze by Stability-Indicating HPLC sampling->hplc_analysis quantification Quantify this compound and Phenol hplc_analysis->quantification degradation_kinetics Determine degradation rate and half-life quantification->degradation_kinetics

Workflow for Stability Assessment.

References

Technical Support Center: Challenges in the Purification of Organoboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the purification of organoboronic acids.

Troubleshooting Guide

This guide is designed to help you identify and solve specific issues that may arise during your purification experiments.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Recovery from Silica (B1680970) Gel Chromatography Strong Adsorption: The Lewis acidic boron atom interacts strongly with the Lewis basic silanol (B1196071) groups on the silica surface, leading to product loss.[1]Deactivate the Silica Gel: - Boric Acid Impregnation: Impregnating the silica gel with boric acid can suppress the undesired over-adsorption of boronic esters.[1][2] - Base Treatment: Prepare a slurry of the silica gel in the eluent and add a small amount of a non-nucleophilic base like triethylamine (B128534) (NEt₃) to cap the acidic silanol groups.[1] Use an Alternative Stationary Phase: Consider using neutral alumina, which can be less harsh for some boronic acids.[3]
Streaking or Tailing of Spots on TLC and Column Compound Instability: Boronic acids can be unstable on silica gel, leading to decomposition and streaking.[4][5] Formation of Boroxines: The presence of trimeric anhydrides (boroxines) in equilibrium with the boronic acid can lead to complex chromatographic behavior.Modify the Eluent: Add a small amount of a modifier to the eluent. For acidic compounds, a trace of acetic acid may help. For basic boronic acids, a small amount of triethylamine can improve chromatography.[3][6] Use Boric Acid-Treated Silica: This can mitigate streaking and decomposition.[4][7] Reversed-Phase Chromatography: For polar boronic acids, C18 reversed-phase chromatography can be a viable alternative, although decomposition can still occur.[4]
Product "Oils Out" Instead of Crystallizing During Recrystallization High Concentration of Impurities: Impurities can interfere with crystal lattice formation. Inappropriate Solvent Choice: The solvent system may not be optimal for crystallization. Cooling Too Rapidly: Rapid cooling can lead to the separation of a supersaturated solution as an oil.Slow Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization.[3] Solvent System Optimization: Try a different solvent or a mixed solvent system. Adding an anti-solvent dropwise to a solution of the compound can induce crystallization.[3] Trituration: If the oil solidifies upon cooling, trituration with a non-polar solvent like hexane (B92381) can sometimes yield crystalline material.[8]
Presence of Boroxine (B1236090) Impurity in the Final Product Dehydration: Boronic acids can reversibly form cyclic trimeric anhydrides called boroxines upon removal of water.[9][10][11][12] This is often observed when the compound is dried extensively.Hydrolysis: Dissolve the sample in a solvent system containing water to hydrolyze the boroxine back to the boronic acid before final isolation.[12] Recrystallization from an aqueous solvent system can also be effective.[13] NMR Analysis: The presence of boroxines can be monitored by NMR spectroscopy, where they exhibit distinct signals from the corresponding boronic acid.[14]
Protodeboronation During Purification Harsh Conditions: Exposure to acidic or basic conditions, or high temperatures can lead to the cleavage of the C-B bond, replacing it with a C-H bond.Mild Purification Techniques: Opt for milder purification methods such as recrystallization from neutral solvents or chromatography on deactivated silica gel. Avoid High Temperatures: When removing solvents, use a rotary evaporator at a low temperature.[4] pH Control: Maintain a neutral pH during aqueous workups whenever possible.
Difficulty Removing Polar Impurities Similar Polarity: The impurities may have a similar polarity to the desired boronic acid, making separation by chromatography challenging.Acid-Base Extraction: If the boronic acid has an acidic proton, it can be extracted into a basic aqueous solution, leaving non-acidic impurities in the organic layer. The boronic acid can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.[15][16][17] Diethanolamine (B148213) Adduct Formation: Form a crystalline adduct with diethanolamine, which can often be easily separated by filtration. The boronic acid can then be regenerated.[18]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude organoboronic acids?

A1: Common impurities include:

  • Boroxines: Cyclic trimeric anhydrides formed by the dehydration of the boronic acid.[9][11]

  • Protodeboronation products: The corresponding arene or alkane where the boronic acid group has been replaced by a hydrogen atom.[4]

  • Starting materials and reagents: Unreacted starting materials from the synthesis.

  • Homocoupling byproducts: Dimers of the organoboronic acid.[3]

  • Boric acid: Can be present from the decomposition of the organoboronic acid.

Q2: Why do my boronic acids often appear as broad peaks in NMR spectra?

A2: The broadening of peaks in the NMR spectrum of a boronic acid is often due to the presence of an equilibrium mixture of the monomeric boronic acid and its corresponding boroxine trimer.[14] This exchange can occur on the NMR timescale, leading to broad signals. Adding a small amount of D₂O to the NMR sample can sometimes sharpen the signals by hydrolyzing the boroxine back to the boronic acid.

Q3: Is it always necessary to purify organoboronic acids before use?

A3: Not always. For some robust reactions like the Suzuki-Miyaura coupling, it may be possible to use the crude boronic acid directly after a simple workup and filtration.[3] However, the purity of the boronic acid is critical for achieving high yields and reproducible results, especially in drug development where impurity profiles must be well-characterized.[19]

Q4: How can I assess the purity of my organoboronic acid?

A4: A combination of analytical techniques is recommended for a thorough purity assessment:

  • Quantitative NMR (qNMR): A primary method for determining absolute purity by integrating the signal of the analyte against a certified internal standard.[14][20]

  • High-Performance Liquid Chromatography (HPLC): A sensitive method for detecting and quantifying impurities. Reversed-phase HPLC is commonly used.[19]

  • Mass Spectrometry (MS): Useful for identifying the molecular weight of the compound and any impurities.

Q5: What is the best way to store organoboronic acids?

A5: Organoboronic acids should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize decomposition. Some boronic acids are sensitive to light and should be stored in amber vials. For long-term storage, refrigeration or freezing is often recommended.

Quantitative Data on Purification Methods

The following tables provide a summary of representative yields and purities for different purification methods. Note that the efficiency of each method is highly dependent on the specific substrate and the nature of the impurities.

Purification Method Substrate Yield (%) Purity (%) Reference
Recrystallization 2-Amino-pyrimidine-5-boronic acid81>99 (by HPLC)[21]
Acid-Base Extraction 4-Cyclobutyl benzene (B151609) boronic acid8099.6 (by HPLC)[22]
Acid-Base Extraction 4-n-Butyl benzene boronic acid7999.8 (by HPLC)[22]
Diethanolamine Adduct (3-(Benzyloxy)-3-oxopropyl)boronic acid95Analytically Pure[14]
Diethanolamine Adduct (2-Cyanoethyl)boronic acid31Analytically Pure[14]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the purification of a solid organoboronic acid by recrystallization.

Materials:

  • Crude organoboronic acid

  • Recrystallization solvent (e.g., water, ethanol/water, ethyl acetate (B1210297)/hexanes)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which the boronic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Place the crude boronic acid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.[13][23]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[13][24]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[13]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[13][24]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[13][24]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification via Diethanolamine Adduct Formation

This method is particularly useful for purifying boronic acids that are difficult to crystallize or purify by chromatography.[18]

Materials:

  • Crude organoboronic acid

  • Diethanolamine

  • Anhydrous diethyl ether or other suitable non-polar solvent

  • Saturated boric acid solution

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Adduct Formation: Dissolve the crude boronic acid in a minimal amount of a suitable organic solvent (e.g., diethyl ether). Add one equivalent of diethanolamine and stir the mixture at room temperature. The diethanolamine adduct will often precipitate as a crystalline solid.[25]

  • Isolation of Adduct: Collect the crystalline adduct by filtration and wash it with a small amount of cold diethyl ether.

  • Regeneration of Boronic Acid: Suspend the diethanolamine adduct in a biphasic mixture of ethyl acetate and a saturated aqueous solution of boric acid. The boric acid acts as a scavenger for the diethanolamine.[18]

  • Extraction: Stir the mixture vigorously until the solid dissolves. Separate the organic layer.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the purified boronic acid.

Protocol 3: Purification by Acid-Base Extraction

This protocol is effective for separating acidic boronic acids from neutral or basic impurities.[16]

Materials:

  • Crude organoboronic acid

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Aqueous base (e.g., 1 M NaOH, saturated NaHCO₃)

  • Aqueous acid (e.g., 1 M HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolution: Dissolve the crude boronic acid in an organic solvent such as ethyl acetate.

  • Basic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer, while neutral impurities will remain in the organic layer.[16][17]

  • Separation: Separate the aqueous layer. The organic layer containing neutral impurities can be discarded or further processed if it contains other desired compounds.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with an aqueous acid (e.g., 1 M HCl) to a pH of approximately 2-3. The purified boronic acid will precipitate out of the solution or can be extracted.[17]

  • Extraction of Purified Product: Extract the acidified aqueous layer with fresh organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic extracts with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified boronic acid.

Visualizations

experimental_workflow_recrystallization start Crude Boronic Acid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool hot_filter->cool Insoluble impurities removed ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash Soluble impurities in filtrate dry Dry Under Vacuum wash->dry end Purified Boronic Acid dry->end

Caption: Workflow for the purification of organoboronic acids by recrystallization.

troubleshooting_chromatography problem Problem: Streaking/Low Recovery in Silica Gel Chromatography cause1 Cause: Strong Adsorption to Silica problem->cause1 cause2 Cause: Decomposition on Silica problem->cause2 cause3 Cause: Boroxine Formation problem->cause3 solution1 Solution: Deactivate Silica (Boric Acid or Base) cause1->solution1 solution2 Solution: Use Alternative Stationary Phase (e.g., Alumina) cause1->solution2 cause2->solution1 solution3 Solution: Modify Eluent (add Acid/Base) cause2->solution3 solution4 Solution: Use Reversed-Phase Chromatography cause2->solution4 cause3->solution3

Caption: Troubleshooting logic for common issues in boronic acid chromatography.

References

How to prevent protodeboronation of 4-Hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of protodeboronation of 4-Hydroxyphenylboronic acid during chemical reactions, particularly the Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond in a boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of phenol (B47542) as a byproduct from this compound.[1][2] This reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating the purification process.[3] this compound is particularly susceptible to this reaction due to the electron-donating nature of the hydroxyl group, which can influence the reaction mechanism.[4]

Q2: What are the primary factors that promote the protodeboronation of this compound?

A2: Several factors can promote the protodeboronation of this compound:

  • pH: Both acidic and basic conditions can catalyze protodeboronation. The rate of protodeboronation is often pH-dependent, and for many arylboronic acids, the reaction is accelerated at high pH.[2][4][5]

  • Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.

  • Water: The presence of water can serve as a proton source for the protodeboronation reaction.[2]

  • Choice of Base: Strong bases can accelerate protodeboronation.[6]

  • Reaction Time: Longer reaction times provide more opportunity for the undesired protodeboronation to occur.

  • Inefficient Catalyst System: A slow or inefficient catalyst can lead to longer reaction times at elevated temperatures, favoring protodeboronation.[6]

Q3: How can I minimize protodeboronation when using this compound in a Suzuki-Miyaura coupling reaction?

A3: Several strategies can be employed to minimize protodeboronation:

  • Use of Boronic Esters: Converting this compound to its pinacol (B44631) ester or another stable ester derivative can significantly reduce protodeboronation.[2][6] These esters act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing the side reaction.[2]

  • Optimization of Reaction Conditions:

    • Base: Use milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium carbonate (Cs₂CO₃) instead of strong hydroxides.[1][7]

    • Temperature: Conduct the reaction at the lowest temperature that allows for efficient coupling.[6]

    • Solvent: While some water is often necessary, using anhydrous conditions or minimizing the amount of water can be beneficial.[6]

  • Employ a Highly Active Catalyst System: Using a highly active palladium catalyst with appropriate ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the desired cross-coupling reaction, making it significantly faster than the competing protodeboronation.[4][6]

Q4: Is it better to use this compound or its pinacol ester?

A4: In many cases, using the pinacol ester of this compound is advantageous. The pinacol ester is generally more stable and less prone to protodeboronation than the free boronic acid.[2][8] This "slow-release" strategy helps to maintain a low concentration of the active boronic acid species throughout the reaction, thereby favoring the desired Suzuki-Miyaura coupling over the protodeboronation side reaction.[2]

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and minimize protodeboronation of this compound in your experiments.

Diagram: Troubleshooting Workflow for Protodeboronation

Troubleshooting_Workflow start Low Yield of Desired Product High Phenol Byproduct check_reagents Verify Purity and Integrity of This compound start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK use_ester Consider Using This compound Pinacol Ester check_conditions->use_ester Sub-optimal conditions optimize_base Optimize Base check_conditions->optimize_base Conditions seem standard use_ester->optimize_base If protodeboronation persists end_success Improved Yield Minimal Protodeboronation use_ester->end_success Successful optimize_catalyst Optimize Catalyst System optimize_base->optimize_catalyst optimize_temp_time Optimize Temperature and Time optimize_catalyst->optimize_temp_time anhydrous Consider Anhydrous Conditions optimize_temp_time->anhydrous anhydrous->end_success

Caption: A decision-tree workflow for troubleshooting low yields due to protodeboronation.

Data Presentation

Table 1: Comparison of Bases in Suzuki-Miyaura Coupling

The following table summarizes the effect of different bases on the yield of a typical Suzuki-Miyaura coupling reaction. While this data is for a model reaction (4-bromotoluene with phenylboronic acid), it provides a general trend for the effectiveness of various bases.

BaseSolventTemperature (°C)Time (h)Yield (%)
Na₂CO₃DMF/H₂O (1:1)800.595
K₂CO₃DMF/H₂O (1:1)80192
Cs₂CO₃Dioxane1001290
K₃PO₄Toluene1001288
NaOHDMF/H₂O (1:1)80260
Triethylamine (TEA)DMF/H₂O (1:1)80645

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[1][7][9]

Table 2: General Comparison of Boronic Acid vs. Pinacol Ester

This table provides a qualitative comparison of the properties and typical outcomes when using this compound versus its pinacol ester in Suzuki-Miyaura coupling.

FeatureThis compoundThis compound Pinacol Ester
Stability More prone to decomposition and protodeboronation.Generally more stable and easier to handle.
Protodeboronation Higher tendency, especially under harsh conditions.Significantly reduced tendency due to "slow-release".
Reaction Rate Can be faster if protodeboronation is controlled.Reaction rate might be slower due to the hydrolysis step.
Typical Yield Can be high under optimized conditions, but often variable.Often provides more consistent and higher yields.
Purification May be more challenging due to the phenol byproduct.Generally cleaner reactions leading to easier purification.

This is a generalized comparison. Actual results may vary depending on the specific reaction conditions.[8][10]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with this compound (Minimizing Protodeboronation)

This protocol provides a starting point for a Suzuki-Miyaura coupling using this compound, with conditions chosen to minimize protodeboronation.

Diagram: Experimental Workflow for Optimized Suzuki Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Aryl Halide (1.0 eq) This compound (1.2 eq) K₃PO₄ (2.0 eq) Pd Catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) setup Combine reagents in a flame-dried flask under Argon reagents->setup solvent Degassed Solvent (e.g., Dioxane/H₂O 5:1) add_solvent Add degassed solvent solvent->add_solvent setup->add_solvent heat Heat to 80-90 °C with stirring add_solvent->heat monitor Monitor reaction by TLC/LC-MS heat->monitor quench Cool and quench with water monitor->quench Reaction complete extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify (e.g., column chromatography) extract->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Degassed solvent (e.g., 1,4-dioxane/water, 5:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and finely ground potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of this compound Pinacol Ester

This protocol describes a common method for the synthesis of this compound pinacol ester from 4-iodophenol.

Diagram: Synthesis of this compound Pinacol Ester

Pinacol_Ester_Synthesis cluster_reactants Reactants iodophenol 4-Iodophenol product 4-Hydroxyphenylboronic Acid Pinacol Ester iodophenol->product Heat diboron Bis(pinacolato)diboron diboron->product Heat catalyst Pd(dppf)Cl₂ catalyst->product Heat base KOAc base->product Heat solvent DMSO solvent->product Heat

Caption: A simplified representation of the synthesis of this compound pinacol ester.

Materials:

  • 4-Iodophenol (1.0 equiv)

  • Bis(pinacolato)diboron (1.1 equiv)

  • Potassium acetate (B1210297) (KOAc) (3.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, combine 4-iodophenol, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMSO to the flask.

  • Heat the mixture to 80 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[11]

References

Technical Support Center: Catalyst Selection for Efficient 4-Hydroxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Hydroxyphenylboronic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and achieve high-yield, clean reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when using this compound in Suzuki-Miyaura coupling reactions?

A1: The most frequent challenges include low product yield, and the formation of side products through homocoupling of the boronic acid and protodeboronation (replacement of the boronic acid group with a hydrogen). Catalyst deactivation can also be a concern.

Q2: How does the hydroxyl group on this compound affect the Suzuki-Miyaura reaction?

A2: The hydroxyl group is an electron-donating group, which generally has a favorable electronic effect on the Suzuki reaction.[1] It can increase the nucleophilicity of the arylboronic acid, which can be beneficial for the transmetalation step. However, under certain basic conditions, the phenolic proton can be abstracted, forming a phenoxide. This can potentially influence the solubility of the boronic acid and its reactivity. In some cases, a neighboring hydroxyl group can direct the cross-coupling reaction.[2]

Q3: What is the best way to store and handle this compound to ensure its stability?

A3: this compound should be stored in a well-closed container in a cool, dry, and dark place to prevent degradation.[3][4] For long-term storage, refrigeration under an inert atmosphere is recommended. Avoid prolonged exposure to moisture and air, as boronic acids can undergo slow decomposition.

Q4: Can I use this compound directly, or should I protect the hydroxyl group?

A4: In many cases, the hydroxyl group does not need to be protected for Suzuki-Miyaura coupling reactions, as it is compatible with a wide range of reaction conditions.[5] However, if you are encountering issues with side reactions or insolubility, or if your substrate is sensitive to the acidic proton of the phenol (B47542), protection as a methyl ether or other suitable protecting group may be considered.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low product yield is a common problem that can arise from several factors. Follow this guide to diagnose and resolve the issue.

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Caption: Troubleshooting workflow for low reaction yield.

Symptom Potential Cause Suggested Solution
No reaction, starting materials consumed Catalyst deactivationUse a pre-catalyst or a more robust ligand. Ensure strictly anaerobic conditions.
Incomplete conversion Insufficiently active catalystSwitch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos). Increase the reaction temperature.
Poorly soluble baseUse a base that is more soluble in the reaction medium or add a phase-transfer catalyst. Finely grind the base before use.
Sterically hindered substrateUse a more active catalyst system and higher temperatures.
Reaction stalls Catalyst poisoningIf your substrate contains potential coordinating groups (e.g., sulfur), use a higher ligand to palladium ratio.
Issue 2: Formation of Homocoupling Byproduct

The formation of a biaryl product from the coupling of two molecules of this compound is a common side reaction.

Q: What causes the homocoupling of this compound?

A: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II).[6][7] Pd(II) species can then mediate the homocoupling reaction. Using a Pd(II) precatalyst without efficient reduction to Pd(0) can also lead to this side reaction.[6]

Troubleshooting Steps:

  • Improve Degassing: Ensure that your solvent and reaction setup are thoroughly deoxygenated. The freeze-pump-thaw method is highly effective. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for an extended period (30-60 minutes) can be beneficial.[7]

  • Use a Pd(0) Catalyst: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), consider switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[6]

  • Optimize the Base: The choice of base can influence the rate of homocoupling. Screening different bases may help to minimize this side reaction.

  • Use a More Stable Boronic Acid Derivative: In some cases, using a boronic acid pinacol (B44631) ester (Bpin) or a MIDA boronate can suppress homocoupling by providing a slower, more controlled release of the boronic acid.[6]

Issue 3: Protodeboronation

Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom, leading to the formation of phenol in this case.

Q: What are the main causes of protodeboronation?

A: Protodeboronation is often promoted by the presence of water, strong bases, and elevated temperatures.[8] The stability of the boronic acid itself is also a key factor.

Troubleshooting Steps:

  • Use Anhydrous Conditions: If protodeboronation is significant, try running the reaction under anhydrous conditions. Use dry solvents and ensure your reagents are free of moisture.

  • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using weaker bases like K₂CO₃ or CsF.[8]

  • Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. Try running the reaction at a lower temperature for a longer period.

  • Switch to a More Stable Boronic Acid Derivative: Using a boronic acid pinacol ester or a MIDA boronate can significantly reduce the extent of protodeboronation. These derivatives are more stable under reaction conditions and release the boronic acid slowly.[8]

Data Presentation: Catalyst, Ligand, and Base Selection

The choice of catalyst, ligand, and base is crucial for a successful Suzuki-Miyaura coupling reaction. The following tables provide a summary of commonly used systems and their performance in related reactions.

Table 1: Comparison of Palladium Catalysts and Ligands

Catalyst/Ligand SystemSubstrate TypeTypical ConditionsYield (%)Notes
Pd(PPh₃)₄Aryl Bromides/IodidesK₂CO₃, Toluene/EtOH/H₂O, 80 °C70-95A classic, versatile catalyst, but may be less effective for challenging substrates.
Pd(OAc)₂ / PPh₃Aryl Bromides/IodidesK₂CO₃, DMF, 100 °C60-90In situ generation of the active catalyst.
PdCl₂(dppf)Aryl Bromides/ChloridesK₃PO₄, Dioxane, 100 °C85-98Effective for a broad range of substrates, including some aryl chlorides.
Pd₂(dba)₃ / SPhosAryl Chlorides/BromidesK₃PO₄, Toluene/H₂O, 100 °C90-99A highly active Buchwald catalyst system, excellent for challenging substrates.
Pd₂(dba)₃ / XPhosSterically Hindered Aryl HalidesK₃PO₄, Dioxane, 110 °C88-99Another highly active Buchwald catalyst, particularly good for sterically demanding couplings.

Table 2: Comparison of Commonly Used Bases

BasepKa of Conjugate AcidCommon SolventsNotes
NaHCO₃10.3Aqueous mixturesMild base, suitable for substrates with base-sensitive functional groups.
K₂CO₃10.3Aqueous mixtures, DMFA widely used and effective base for many Suzuki couplings.
Cs₂CO₃10.3Dioxane, Toluene, THFOften provides higher yields than K₂CO₃, particularly for difficult couplings.
K₃PO₄12.3Dioxane, TolueneA stronger base that is often effective for less reactive aryl chlorides and challenging substrates.
CsF3.2Dioxane, THFA milder, fluoride-based alternative that can be effective in specific cases.

Note: The optimal choice of catalyst, ligand, and base is highly dependent on the specific aryl halide and reaction conditions. Screening of different combinations is often necessary to achieve the best results.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with this compound

This protocol provides a starting point for the optimization of your reaction.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 4:1 mixture of 1,4-Dioxane and Water, 5 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (repeat this cycle three times) to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (0.03 mmol). Then, add the degassed 4:1 dioxane/water solvent mixture (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

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Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 catalyst regeneration Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd BoronicAcid Ar'-B(OH)₂ (this compound) Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate activation Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Decision Tree for Catalyst and Ligand Selection

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Catalyst_Selection Start Select Aryl Halide Aryl_I_Br Aryl Iodide or Bromide Start->Aryl_I_Br Aryl_Cl Aryl Chloride Start->Aryl_Cl Sterically_Hindered Sterically Hindered? Aryl_I_Br->Sterically_Hindered Buchwald_Ligands Use High-Activity Catalyst (e.g., Pd₂(dba)₃ with SPhos or XPhos) Aryl_Cl->Buchwald_Ligands Standard_Conditions Start with Standard Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) Sterically_Hindered->Standard_Conditions No Sterically_Hindered->Buchwald_Ligands Yes

Caption: Decision tree for initial catalyst and ligand selection.

References

Technical Support Center: Scaling Up Reactions Involving 4-Hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Hydroxyphenylboronic acid in scale-up reactions, particularly the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up Suzuki-Miyaura reactions with this compound?

When scaling up Suzuki-Miyaura reactions involving this compound, researchers often encounter challenges such as:

  • Low Yields and Incomplete Conversion: Reactions that work well on a small scale may not translate directly to larger scales, resulting in lower than expected yields.

  • Side Reactions: The formation of byproducts, most notably homocoupling of this compound and protodeboronation, can become more significant at a larger scale.

  • Purification Difficulties: Removing unreacted starting materials, byproducts, and residual palladium catalyst from the desired product can be challenging, especially with larger quantities.

  • Reaction Control: Maintaining consistent temperature and efficient mixing in larger reaction vessels is crucial for reproducible results.

  • Reagent Solubility: Ensuring all components, including the boronic acid, aryl halide, and base, are sufficiently soluble in the chosen solvent system is critical for reaction efficiency.[1]

Q2: How does the choice of base impact the success of a scaled-up reaction?

The base plays a crucial role in the Suzuki-Miyaura catalytic cycle by activating the boronic acid for transmetalation.[2][3] The choice and quantity of the base can significantly affect the reaction's outcome, especially at scale.

  • Strength: Stronger inorganic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃) for promoting the reaction, particularly with less reactive aryl chlorides.[1][4]

  • Solubility: The base must have some solubility in the reaction medium to be effective. Using a finely powdered base or a solvent system that can partially dissolve the base (e.g., a mixture of an organic solvent and water) is beneficial.[1]

  • Side Reactions: An overly strong or highly concentrated base can sometimes promote the decomposition of the boronic acid or the catalyst, leading to unwanted side products.[2]

Q3: What are the key considerations for solvent selection during scale-up?

Proper solvent selection is critical for ensuring that all reactants are in solution, which is essential for an efficient reaction.[1] Key considerations include:

  • Solubility of Reactants: The chosen solvent or solvent mixture should effectively dissolve the this compound, the aryl halide, and the base. Common solvent systems include mixtures of ethers (like 1,4-dioxane (B91453) or THF) or aromatic hydrocarbons (like toluene) with water.[5][6]

  • Reaction Temperature: The solvent's boiling point will dictate the maximum reaction temperature that can be achieved. Higher temperatures can sometimes overcome activation barriers and improve reaction rates.[1]

  • Work-up and Purification: Consider the ease of solvent removal during the work-up phase. Solvents with very high boiling points, such as DMF or DMSO, can be difficult to remove.[4]

  • Safety and Environmental Impact: For large-scale industrial processes, the safety, toxicity, and environmental impact of the solvent are important considerations.

Q4: How can I minimize homocoupling of this compound?

Homocoupling is a common side reaction where two molecules of the boronic acid react to form a symmetrical biaryl byproduct.[4] To minimize this:

  • Deoxygenate the Reaction Mixture: The presence of oxygen can promote homocoupling.[7] It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[2][4]

  • Catalyst Choice: Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it avoids an in-situ reduction step from a Pd(II) precursor which can contribute to homocoupling.[2]

  • Ligand Selection: Bulky, electron-rich phosphine (B1218219) ligands can accelerate the desired cross-coupling pathway over homocoupling.[2][4]

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and thus reduce the rate of homocoupling.[8]

  • Pre-heating: Pre-heating the mixture of the aryl halide, base, and catalyst before adding the boronic acid can sometimes mitigate homocoupling.[7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive CatalystEnsure the palladium catalyst is active. If using a Pd(II) precatalyst, confirm that the reaction conditions are suitable for its reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst.[1] Rigorously degas all reagents and solvents to prevent catalyst oxidation.[1]
Poor Oxidative AdditionFor electron-rich or sterically hindered aryl halides, use more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to facilitate this step.[1]
Inefficient TransmetalationUse a stronger base (e.g., K₃PO₄, Cs₂CO₃) to better activate the boronic acid.[1][4] Ensure the base is finely powdered and consider adding a small amount of water to improve solubility and facilitate boronate formation.[1]
Poor Reagent SolubilityChange the solvent system to one that provides better solubility for all reaction components at the reaction temperature.[1]
Significant Protodeboronation Harsh Basic ConditionsSwitch to a milder base, such as potassium fluoride (B91410) (KF).[1]
(Replacement of Boronic Acid with Hydrogen)Elevated TemperaturesRun the reaction at the lowest temperature that still provides a reasonable reaction rate.[1]
Presence of Protic SolventsFor highly sensitive substrates, consider using strictly anhydrous conditions.[1]
Protect the boronic acid as a more stable derivative, such as a pinacol (B44631) ester (BPin) or a trifluoroborate salt.[1]
Excessive Homocoupling of Boronic Acid Presence of OxygenRigorously degas all solvents and reagents before use and maintain a positive pressure of an inert gas throughout the reaction.[2][4]
Use of a Pd(II) PrecatalystConsider using a Pd(0) precatalyst like Pd(PPh₃)₄. If using a Pd(II) source, adding a mild reducing agent like potassium formate (B1220265) may help.[4]
Inappropriate Ligand SelectionEmploy bulky, electron-rich phosphine ligands to favor the cross-coupling pathway.[2][4]
Difficult Purification Residual PalladiumDuring work-up, consider using a palladium scavenger, such as 2,4,6-trimercaptotriazine, to reduce palladium levels in the final product.
Close Polarity of Product and ByproductsOptimize the reaction to minimize byproduct formation. For purification, explore different chromatographic techniques (e.g., reverse-phase chromatography) or recrystallization from various solvent systems.

Data Presentation

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield

EntryAryl HalideBaseSolventCatalystTemperature (°C)Time (h)Yield (%)
14-BromoanisoleK₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901292
24-BromoanisoleCs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901288
34-BromoanisoleK₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901281
44-IodoanisoleNa₂CO₃Toluene/H₂OPd/C802>95

Data is illustrative and compiled from various sources. Actual results may vary depending on the specific substrates and reaction conditions.

Table 2: Influence of Catalyst and Ligand System on Reaction Outcome

EntryCatalyst SystemLigandKey AdvantagesPotential Issues
1Pd(OAc)₂PPh₃Cost-effective and readily available.Can be prone to homocoupling if not rigorously deoxygenated.
2Pd(PPh₃)₄-A Pd(0) source, generally leads to less homocoupling.[2][4]Can be sensitive to air and moisture.
3PdCl₂(dppf)dppfBidentate ligand can be effective in preventing side reactions.May require higher temperatures for activation.
4Pd₂(dba)₃Buchwald Ligands (e.g., SPhos, XPhos)Highly active for challenging substrates, including aryl chlorides. Can operate at lower catalyst loadings.Higher cost of ligands.

Experimental Protocols

Detailed Protocol for a Gram-Scale Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound on a 10 mmol scale.

Materials:

  • Aryl bromide (10.0 mmol, 1.0 equiv)

  • This compound (12.0 mmol, 1.2 equiv)

  • Potassium phosphate (K₃PO₄), finely powdered (30.0 mmol, 3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.3 mmol, 3 mol%)

  • Degassed 1,4-Dioxane (80 mL)

  • Degassed deionized water (20 mL)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (10.0 mmol), this compound (12.0 mmol), and finely powdered potassium phosphate (30.0 mmol).

  • Inerting the System: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.[2]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed 1,4-dioxane (80 mL) and degassed deionized water (20 mL) to the flask via syringe.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.3 mmol), to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-16 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (100 mL) and extract with ethyl acetate (B1210297) (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Mandatory Visualizations

experimental_workflow start Start: Assemble Reactants setup Reaction Setup: - Aryl Halide - this compound - Base start->setup inert Inert Atmosphere: Evacuate and backfill with N2/Ar (3x) setup->inert solvents Add Degassed Solvents (e.g., Dioxane/Water) inert->solvents catalyst Add Palladium Catalyst solvents->catalyst reaction Heat and Stir (Monitor by TLC/LC-MS) catalyst->reaction workup Work-up: - Cool to RT - Aqueous extraction reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification product Final Product purification->product

Caption: General experimental workflow for a scaled-up Suzuki-Miyaura reaction.

troubleshooting_suzuki decision decision solution solution start Low Yield or Incomplete Reaction check_catalyst Is the catalyst active and under inert atmosphere? start->check_catalyst check_base Is the base strong enough and sufficiently soluble? check_catalyst->check_base Yes solution_catalyst Solution: - Use fresh/active catalyst - Rigorously degas reagents/solvents - Consider a Pd(0) precatalyst check_catalyst->solution_catalyst No check_solvent Are all reagents soluble in the chosen solvent? check_base->check_solvent Yes solution_base Solution: - Use a stronger base (K3PO4, Cs2CO3) - Use finely powdered base - Add a small amount of water check_base->solution_base No check_temp Is the reaction temperature optimal? check_solvent->check_temp Yes solution_solvent Solution: - Change solvent system (e.g., different organic solvent or ratio with water) check_solvent->solution_solvent No solution_temp Solution: - Increase reaction temperature check_temp->solution_temp No

Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura reactions.

References

Validation & Comparative

A Comparative Analysis of 4-Hydroxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate arylboronic acid is critical for the successful synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of 4-Hydroxyphenylboronic acid with other common arylboronic acids, supported by experimental data on reaction performance and stability.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its mild conditions and tolerance of diverse functional groups. The electronic and steric nature of the substituents on the arylboronic acid significantly influences the reaction's efficiency. This compound, with its electron-donating hydroxyl group, presents distinct advantages and considerations in terms of reactivity and stability compared to other substituted phenylboronic acids.

Performance in Suzuki-Miyaura Coupling

The electron-donating hydroxyl group (-OH) at the para-position of this compound generally enhances the rate of the Suzuki-Miyaura coupling. This is attributed to the increased electron density on the aromatic ring, which facilitates the crucial transmetalation step in the catalytic cycle. In contrast, arylboronic acids with electron-withdrawing groups can exhibit slower reaction rates.

Below is a table compiling representative yields for the Suzuki-Miyaura coupling of various arylboronic acids with different aryl halides. It is important to note that direct comparison of yields across different studies should be approached with caution due to variations in reaction conditions.

Arylboronic AcidSubstituent EffectAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound Electron-Donating4-BromoacetophenonePdCl2(dppf) (3)K2CO3THF/H2O672095[1]
Phenylboronic acidNeutral4-BromoacetophenonePd(OAc)2 (2)K3PO4Toluene1001292
4-Methoxyphenylboronic acidElectron-Donating4-BromoanisolePd(OAc)2/SPhos (2)K3PO4Toluene/H2O100298[2]
4-Chlorophenylboronic acidElectron-Withdrawing4-BromoanisolePd2(dba)3/SPhos (1)K3PO4Toluene/H2O100490[2]
4-Nitrophenylboronic acidStrong Electron-Withdrawing4-BromoanisolePd(OAc)2/SPhos (2)K3PO4Toluene/H2O100295[2]

Stability Profile: Protodeboronation

A critical factor in the utility of arylboronic acids is their stability, particularly against protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process consumes the boronic acid, thereby reducing the yield of the desired cross-coupled product. The rate of protodeboronation is influenced by factors such as pH, temperature, and the electronic nature of the substituents on the aryl ring.

Generally, electron-donating groups can increase the susceptibility of arylboronic acids to protodeboronation under certain conditions. The following table presents the aqueous association constants (pKa) and protodeboronation rate constants (kPDB) for several arylboronates, providing a quantitative measure of their relative stability.

Arylboronic AcidpKa (70 °C in 1:1 H2O/dioxane)kPDB (s⁻¹) (70 °C in 1:1 H2O/dioxane at pH > 13)
Phenylboronic acid9.601.8 x 10⁻⁶
This compound 9.94Not explicitly listed, but expected to be sensitive.
4-Methoxyphenylboronic acid9.803.2 x 10⁻⁶
4-Fluorophenylboronic acid8.801.8 x 10⁻⁶
3,5-Dinitrophenylboronic acid6.551.1 x 10⁻⁵

Data compiled from a study on base-catalyzed aryl-B(OH)2 protodeboronation.[3]

Experimental Protocols

Below are detailed methodologies for a general Suzuki-Miyaura cross-coupling reaction and a procedure for monitoring reaction kinetics.

General Suzuki-Miyaura Cross-Coupling Protocol

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Water (if using an aqueous base system)

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Kinetic Analysis Protocol

Objective: To determine the reaction rate of the Suzuki-Miyaura coupling.

Methodology:

  • Prepare a stock solution of the aryl halide, arylboronic acid, base, and an internal standard in the chosen solvent system.

  • In a reaction vessel under an inert atmosphere, bring the stock solution to the desired reaction temperature.

  • Initiate the reaction by adding a stock solution of the palladium catalyst.

  • At timed intervals, withdraw aliquots from the reaction mixture and quench them immediately (e.g., by cooling in an ice bath and diluting with a suitable solvent).

  • Analyze the quenched aliquots by HPLC or GC-MS to determine the concentration of the starting materials and the product relative to the internal standard.

  • Plot the concentration of the product versus time to determine the initial reaction rate. For more detailed analysis, plot ln([A]t/[A]₀) versus time for a pseudo-first-order reaction to determine the observed rate constant (k_obs).

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OH(L2) Ar-Pd(II)-OH(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OH(L2) Base (OH-) Ar-Pd(II)-O-B(OH)Ar' Ar-Pd(II)-O-B(OH)Ar' Ar-Pd(II)-OH(L2)->Ar-Pd(II)-O-B(OH)Ar' Ar'B(OH)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-O-B(OH)Ar'->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: Aryl Halide, Arylboronic Acid, Catalyst, Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temp monitor->cool extract Aqueous Work-up & Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify Final Product Final Product purify->Final Product

General Suzuki Coupling Workflow

References

A Comparative Guide to 4-Hydroxyphenylboronic Acid and Its Esters in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] A pivotal decision in designing a Suzuki coupling is the choice of the organoboron reagent. This guide provides an objective, data-supported comparison between 4-hydroxyphenylboronic acid and its corresponding esters (e.g., pinacol (B44631) esters), empowering researchers to select the optimal reagent for their specific synthetic challenges.

Physicochemical Properties: A Tale of Reactivity vs. Stability

The fundamental trade-off between boronic acids and their esters lies in the balance between reactivity and stability.[1]

  • This compound: As a boronic acid, this reagent is generally considered more reactive, which can be advantageous for challenging couplings or when milder reaction conditions are desired.[1][3] The electron-withdrawing nature of the hydroxyl groups can facilitate the crucial transmetalation step in the catalytic cycle.[1] However, this reactivity comes at a cost. Boronic acids are susceptible to degradation pathways such as dehydration to form cyclic boroxine (B1236090) anhydrides and protodeboronation, especially under basic conditions.[1] This instability can complicate storage, handling, and purification.

  • This compound Esters (e.g., Pinacol Ester): Boronic esters, particularly those derived from diols like pinacol, are significantly more stable.[4][5] This enhanced stability makes them easier to handle, purify via standard techniques like column chromatography, and store for extended periods.[5] Their robust nature is a distinct advantage in complex, multi-step syntheses or in pharmaceutical development, where process robustness and reproducibility are paramount.[1] While historically considered less reactive due to reduced Lewis acidity, recent studies have shown that some esters can transmetalate directly without prior hydrolysis and, in certain cases, exhibit faster reaction rates than the corresponding acid.[5][6]

Performance in Suzuki Coupling: A Data-Driven Comparison

While direct, side-by-side yield comparisons for this compound and its esters under identical conditions are sparse in the literature, a wealth of mechanistic and kinetic studies on analogous systems provides a clear picture of their relative performance. The rate of the transmetalation step is a key determinant of overall reaction efficiency.

Kinetic investigations on various arylboronic acids and esters have revealed that the structure of the esterifying diol significantly impacts the reaction rate. For example, one study found that a glycol boronic ester transferred its aryl group approximately 23 times faster than the corresponding arylboronic acid, while a catechol ester was about 4.3 times faster.[6] Conversely, sterically hindered esters, such as pinacol esters, may react more slowly than the parent boronic acid due to the bulk around the boron atom impeding its approach to the palladium center.[6]

Table 1: Comparative Performance Summary

FeatureThis compoundThis compound Esters (Pinacol)Supporting Evidence
General Reactivity Higher, often requiring milder conditions.Generally lower, but can be highly effective. May require more forcing conditions.Boronic acids are often considered more reactive due to electronic factors facilitating transmetalation.[1][3]
Stability & Handling Prone to dehydration (boroxine formation) and protodeboronation. Can be difficult to purify.High. Stable to air, moisture, and chromatography. Easy to handle and store long-term.Boronic esters exhibit greater chemical stability than their corresponding boronic acids.[4][5]
Transmetalation Rate Serves as a benchmark.Highly variable. Can be slower (e.g., pinacol) due to sterics or faster (e.g., glycol, catechol) than the acid.Kinetic studies show significant rate differences depending on the ester group.[6]
Common Use Cases Rapid exploratory studies; reactions with unreactive coupling partners.Complex, multi-step syntheses; when substrate stability is a concern; large-scale industrial applications.The superior stability of esters is preferred for robustness and reproducibility.[1] The high reactivity of acids is useful for difficult couplings.[1]
Purification Can be challenging due to instability and oligomerization.Straightforward, often purified by standard column chromatography.Boronic esters are generally stable towards column chromatography.[5]

Experimental Protocols

The following are representative protocols for Suzuki-Miyaura coupling reactions.

Protocol 1: Suzuki Coupling Using this compound

This protocol details a typical procedure for the synthesis of 4,4'-dihydroxybiphenyl.[2]

  • Assembly: In a flask, combine 4-bromophenol (B116583) (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), palladium(II) acetate (B1210297) (Pd(OAc)₂; 0.01 mmol, 1 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf; 0.03 mmol, 3 mol%).[7]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[2]

  • Solvent and Base Addition: Add tetrahydrofuran (B95107) (THF, ~17 mL) followed by a 3 M aqueous solution of potassium carbonate (K₂CO₃; 5.0 mmol, 5.0 equiv).[7]

  • Reaction: Stir the mixture vigorously at 67°C for 20 hours.[7] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.[2]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 4,4'-dihydroxybiphenyl.[1]

Protocol 2: Suzuki Coupling Using a Boronic Acid Pinacol Ester

This protocol is a general procedure adaptable for this compound pinacol ester.

  • Assembly: In a microwave vial or reaction flask, combine the aryl halide (1.0 equiv), the boronic acid pinacol ester (1.2 equiv), potassium phosphate (B84403) (K₃PO₄; 3.0 equiv), XPhos (0.06 equiv), and Pd₂(dba)₃ (0.03 equiv).[8]

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Add a suitable solvent, such as DMF or a dioxane/water mixture.[8]

  • Reaction: Heat the mixture to the desired temperature (e.g., 85-100°C) and stir for the required time (typically 5-24 hours), monitoring by TLC or LC-MS.[8][9]

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by silica gel chromatography to isolate the final product.[8]

Visualizing the Process

Suzuki_Catalytic_Cycle cluster_reagents Reagents cluster_product Product ArylHalide Aryl Halide (Ar-X) ArX_Pd ArX_Pd ArylHalide->ArX_Pd BoronicReagent Boronic Acid/Ester (Ar'-B(OR)₂) Ar_Pd_Ar Ar_Pd_Ar BoronicReagent->Ar_Pd_Ar Base Base Base->ArX_Pd Product Biaryl Product (Ar-Ar') Ar_Pd_Ar->Product

Experimental_Workflow start Start reagents 1. Combine Reactants (Aryl Halide, Boron Reagent, Catalyst, Ligand, Base) start->reagents inert 2. Establish Inert Atmosphere (Purge with Ar or N₂) reagents->inert solvent 3. Add Solvent(s) inert->solvent reaction 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Quench and Extract reaction->workup purify 6. Purify Product (Column Chromatography) workup->purify characterize 7. Characterize Product (NMR, MS) purify->characterize end End characterize->end

Conclusion and Recommendations

The choice between this compound and its esters is a strategic decision dictated by the specific demands of the synthesis.

Choose this compound when:

  • High reactivity is necessary to couple with a challenging or unreactive partner.[1]

  • The synthesis is for rapid, small-scale, or exploratory purposes where long-term stability is not a primary concern.

  • Milder reaction conditions are a priority.

Choose a this compound Ester (e.g., Pinacol Ester) when:

  • The synthesis involves multiple steps where the stability of the boron functionality is critical.[1]

  • The boronic acid itself is unstable or difficult to isolate and handle.[4]

  • High reproducibility, robustness, and ease of purification are required, particularly in the context of pharmaceutical and process chemistry.[1]

  • The reaction conditions can tolerate higher temperatures or stronger bases.[1]

Ultimately, both reagents are powerful tools in the synthetic chemist's arsenal. By understanding their distinct properties and performance characteristics, researchers can make an informed choice to optimize the outcome of their Suzuki-Miyaura cross-coupling reactions.

References

A Comparative Guide to Alternative Reagents for 4-Hydroxyphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of biaryl compounds and other molecules requiring the introduction of a 4-hydroxyphenyl moiety, 4-hydroxyphenylboronic acid is a widely utilized reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. However, the inherent instability of some boronic acids, including potential for protodeboronation and oxidative decomposition, can lead to challenges in handling, storage, and reaction reproducibility. This guide provides an objective comparison of alternative reagents and strategies that address these limitations, offering improved stability, handling, and, in some cases, enhanced reactivity. The performance of these alternatives is compared with supporting experimental data where available.

Executive Summary

While this compound remains a staple in cross-coupling chemistry, several alternative reagents and methods offer significant advantages. Potassium 4-hydroxyphenyltrifluoroborate and 4-hydroxyphenyl MIDA boronate provide enhanced stability, simplifying storage and handling. For orthogonal reactivity and avoidance of boron-based reagents, organosilanes (Hiyama-Denmark coupling) and organostannanes (Stille coupling) are viable, though the latter carry toxicity concerns. Furthermore, alternative synthetic strategies such as the Chan-Lam coupling and Buchwald-Hartwig etherification allow for the formation of the desired carbon-oxygen bond directly, using phenol (B47542) as the coupling partner. The choice of reagent or methodology will depend on the specific requirements of the synthesis, including substrate scope, functional group tolerance, and process scalability.

Comparison of Nucleophilic Reagents in Suzuki-Miyaura Type Couplings

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical for the success of the reaction. The following sections compare this compound with its more stable surrogates.

Reagent Stability and Handling
ReagentStructureStabilityHandling
This compoundB(OH)2c1ccc(O)cc1Prone to protodeboronation and oxidation; can be unstable upon prolonged storage.[1][2]Requires careful handling and storage, often under inert atmosphere and refrigerated conditions.[1]
Potassium 4-Hydroxyphenyltrifluoroborate[F3B]c1ccc(O)cc1.[K+]Crystalline, free-flowing solids that are stable to air and moisture.[1][3]Easy to handle and can be stored for extended periods at ambient temperature without degradation.[3]
4-Hydroxyphenyl MIDA BoronateB1(N(C)CC(=O)O1)c2ccc(O)cc2Bench-stable crystalline solids, stable to air, moisture, and chromatography.[4][5]Simple to handle, weigh, and dispense, leading to more reproducible reaction outcomes.[5]
Performance in Suzuki-Miyaura Cross-Coupling

Direct comparative yield data for the 4-hydroxyphenyl derivatives under identical conditions is scarce in the literature. However, studies on other aryl and heteroaryl systems consistently demonstrate that the enhanced stability of trifluoroborates and MIDA boronates can translate to higher and more reproducible yields, especially in challenging couplings or on a larger scale.[1][3][6]

Table 2: Illustrative Yield Comparison in Suzuki-Miyaura Coupling

NucleophileElectrophileCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound5-bromo-1,3-dimethyluracilPd(OAc)₂/dppfK₂CO₃THF/H₂O672085[7]
2-Furylboronic Acid4-BromobenzonitrilePd(OAc)₂/RuPhosNa₂CO₃Ethanol85-59[3]
Potassium 2-Furyltrifluoroborate4-BromobenzonitrilePd(OAc)₂/RuPhosNa₂CO₃Ethanol85-94[3]
2-Furyl MIDA Boronate (slow release)4-ChlorobenzonitrilePd₂(dba)₃/SPhosK₃PO₄Dioxane/H₂O801294[6]

Note: The data for 2-furyl derivatives is provided to illustrate the typical performance enhancement seen with trifluoroborate and MIDA boronate alternatives, as direct comparative data for the 4-hydroxyphenyl derivatives was not available in the searched literature.

Alternative Cross-Coupling Methodologies

Beyond modifying the boron-based nucleophile, alternative cross-coupling strategies can be employed to introduce the 4-hydroxyphenyl moiety.

Chan-Lam Coupling

The Chan-Lam coupling provides a direct method for the formation of aryl ethers from phenols and boronic acids, catalyzed by copper. This reaction is often conducted at room temperature and is tolerant of air and moisture.[8][9]

Buchwald-Hartwig Etherification

This palladium-catalyzed reaction couples phenols with aryl halides or triflates to form diaryl ethers. Modern phosphine (B1218219) ligands have expanded the scope of this reaction to include a wide range of substrates under relatively mild conditions.[10][11]

Stille Coupling

The Stille coupling utilizes organostannanes as nucleophiles. While effective and tolerant of many functional groups, the high toxicity of tin reagents and the difficulty in removing tin byproducts are significant drawbacks.[12][13][14]

Hiyama-Denmark Coupling

This coupling employs organosilanes as nucleophiles. These reagents are non-toxic, and the silicate (B1173343) byproducts are easily removed. The reaction can be performed under fluoride-free conditions, making it compatible with silyl-protecting groups.[15][16][17]

Table 3: Overview of Alternative Methodologies

MethodNucleophileElectrophileCatalystKey AdvantagesKey Disadvantages
Chan-Lam Coupling PhenolArylboronic AcidCopperMild conditions, air/moisture tolerant.[8]Can require stoichiometric copper; substrate scope can be limited.[18]
Buchwald-Hartwig Etherification PhenolAryl Halide/TriflatePalladiumBroad substrate scope, high yields.[10]Requires inert atmosphere, expensive ligands.
Stille Coupling 4-HydroxyphenylstannaneAryl Halide/TriflatePalladiumAir/moisture stable reagents, broad functional group tolerance.[14]High toxicity of tin reagents, difficult byproduct removal.[13]
Hiyama-Denmark Coupling 4-HydroxyphenylsilaneAryl Halide/TriflatePalladiumNon-toxic reagents, easy byproduct removal, fluoride-free conditions.[16]Can require specific silane (B1218182) activating groups.[15]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with Potassium 4-Hydroxyphenyltrifluoroborate

This protocol is adapted from general procedures for the coupling of potassium organotrifluoroborates.[3][19]

  • To a reaction vessel, add potassium 4-hydroxyphenyltrifluoroborate (1.1 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)), a phosphine ligand (e.g., RuPhos (4 mol%)), and a base (e.g., Cs₂CO₃ (2.0 eq)).

  • The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon).

  • Degassed solvent (e.g., a 10:1 mixture of dioxane and water) is added via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water.

  • The organic layer is dried over anhydrous sulfate (B86663) (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

General Procedure for Chan-Lam O-Arylation of Phenol

This protocol is based on general procedures for the Chan-Lam coupling.[8][18][20]

  • To a reaction flask open to the air, add the arylboronic acid (1.5 eq), phenol (1.0 eq), a copper catalyst (e.g., Cu(OAc)₂ (10 mol%)), and a base (e.g., pyridine (B92270) or triethylamine (B128534) (2.0 eq)).

  • A suitable solvent such as dichloromethane (B109758) (DCM) or methanol (B129727) is added.

  • The mixture is stirred at room temperature for 24-72 hours, with the progress of the reaction monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the copper catalyst.

  • The filtrate is concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

General Procedure for Buchwald-Hartwig Etherification

This protocol is adapted from general procedures for the Buchwald-Hartwig C-O coupling.[10][21]

  • An oven-dried reaction vessel is charged with the aryl halide (1.0 eq), phenol (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ (2 mol%)), a phosphine ligand (e.g., XPhos (4 mol%)), and a base (e.g., Cs₂CO₃ (1.5 eq)).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon).

  • Anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane) is added via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred until the starting material is consumed, as monitored by GC or LC-MS.

  • The reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.

  • The filtrate is concentrated, and the crude product is purified by flash column chromatography.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex Ar-Pd(II)-X(L_n) OxAdd->PdII_complex Transmetalation Transmetalation (Ar'B(OH)2 / Base) PdII_complex->Transmetalation PdII_Ar_Ar_complex Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Ar_Ar_complex RedElim Reductive Elimination PdII_Ar_Ar_complex->RedElim RedElim->Pd0  Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Alternative_Reagents_Workflow cluster_suzuki Suzuki-Miyaura Type cluster_alternative_methods Alternative Methods BoronicAcid 4-Hydroxyphenyl- boronic Acid Trifluoroborate Potassium 4-Hydroxy- phenyltrifluoroborate MIDABoronate 4-Hydroxyphenyl MIDA Boronate ChanLam Chan-Lam (Phenol + Ar-B(OH)2) BuchwaldHartwig Buchwald-Hartwig (Phenol + Ar-X) Stille Stille (Ar-SnR3 + Ar'-X) Hiyama Hiyama-Denmark (Ar-SiR3 + Ar'-X) Start Goal: Synthesize Ar-4-hydroxyphenyl Start->BoronicAcid Standard Route Start->Trifluoroborate Stable Alternative Start->MIDABoronate Stable Alternative Start->ChanLam Start->BuchwaldHartwig Start->Stille Start->Hiyama

Caption: Logical workflow for selecting an alternative to this compound.

Chan_Lam_Mechanism CuII Cu(II)X2 CuII_OAr Ar'O-Cu(II)-X CuII->CuII_OAr Ligand Exchange ArOH Ar'-OH (Phenol) ArOH->CuII_OAr CuIII_complex [Ar-Cu(III)-OAr']+ CuII_OAr->CuIII_complex Transmetalation ArBOH2 ArB(OH)2 ArBOH2->CuIII_complex Product Ar-O-Ar' CuIII_complex->Product Reductive Elimination CuI Cu(I)X CuIII_complex->CuI CuI->CuII Oxidation Oxidant Oxidant (O2) Oxidant->CuII

Caption: Simplified mechanism of the Chan-Lam C-O coupling reaction.

Conclusion

The choice of reagent for introducing a 4-hydroxyphenyl group in cross-coupling reactions has expanded beyond the traditional this compound. For syntheses where stability, ease of handling, and reproducibility are paramount, potassium 4-hydroxyphenyltrifluoroborate and 4-hydroxyphenyl MIDA boronate present superior alternatives.[1][4] While direct comparative data for these specific hydroxyphenyl derivatives is an area for future investigation, the trends observed with other substrates strongly suggest their potential for improved outcomes. Furthermore, alternative methodologies like the Chan-Lam and Buchwald-Hartwig reactions offer strategic advantages by utilizing phenol directly, thereby avoiding the synthesis and handling of organoboron compounds altogether. The selection of the optimal method will be guided by the specific synthetic context, including the nature of the substrates, desired reaction conditions, and overall synthetic strategy.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Hydroxyphenylboronic Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the validation of 4-Hydroxyphenylboronic acid purity. Ensuring the purity of this critical building block is paramount in drug development and chemical synthesis. This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to assist researchers in selecting the most suitable analytical method for their specific needs.

Overview of Analytical Methods

The purity of this compound can be determined using several analytical techniques. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Acid-Base Titration. Each method offers distinct advantages and limitations in terms of specificity, sensitivity, and throughput.

Comparative Data Presentation

The performance of each analytical method was evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] The following tables summarize the quantitative data for easy comparison.

Table 1: Comparison of HPLC Method Performance

Validation ParameterResult
Linearity (R²)> 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)~0.01 µg/mL
Limit of Quantitation (LOQ)~0.03 µg/mL
SpecificityAble to resolve the main peak from potential impurities and degradation products.

Table 2: Comparison of GC-MS Method Performance (Post-Derivatization)

Validation ParameterResult
Linearity (R²)> 0.998
Accuracy (% Recovery)97.0% - 103.0%
Precision (% RSD)< 3.0%
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantitation (LOQ)~0.15 µg/mL
SpecificityHigh, provides mass spectral data for peak identification and purity assessment.

Table 3: Comparison of Titration Method Performance

Validation ParameterResult
LinearityNot Applicable
Accuracy (% Purity)99.0% - 101.0%
Precision (% RSD)< 1.0%
Limit of Detection (LOD)Not Applicable
Limit of Quantitation (LOQ)Dependent on titrant concentration and sample weight.
SpecificityLow, titrates total acidity and is not specific to this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method provides a robust and sensitive approach for the determination of this compound purity and the quantification of its impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 100 mL of a 50:50 mixture of Mobile Phase A and B to obtain a stock solution of 100 µg/mL. Further dilutions can be made to fall within the linear range of the method.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. Silylation is a common derivatization technique for this purpose.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • This compound sample

Derivatization Protocol:

  • Accurately weigh approximately 1 mg of this compound into a reaction vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-500

Acid-Base Titration

This classical method offers a simple and cost-effective way to determine the overall purity of this compound by measuring its acidic content. The addition of a polyol, such as mannitol (B672), is crucial to increase the acidity of the boronic acid for a sharper titration endpoint.

Instrumentation:

  • Burette (50 mL)

  • pH meter or visual indicator (e.g., phenolphthalein)

  • Magnetic stirrer

Reagents:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Mannitol

  • This compound sample

  • Deionized water

Titration Protocol:

  • Accurately weigh approximately 200 mg of this compound into a beaker.

  • Dissolve the sample in approximately 50 mL of deionized water.

  • Add approximately 2 g of mannitol to the solution and stir until dissolved.

  • If using a visual indicator, add 2-3 drops of phenolphthalein.

  • Titrate the solution with standardized 0.1 M NaOH until a persistent pink color is observed (or the equivalence point is reached on the pH meter).

  • Record the volume of NaOH used.

  • Calculate the purity of this compound based on the stoichiometry of the reaction.

Visualization of Workflows and Comparisons

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the analytical method validation process and a comparison of the key attributes of each method.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Comparison cluster_documentation Documentation define_purpose Define Purpose (Purity Assay) select_methods Select Methods (HPLC, GC-MS, Titration) define_purpose->select_methods develop_protocols Develop Protocols select_methods->develop_protocols perform_experiments Perform Experiments develop_protocols->perform_experiments collect_data Collect Data perform_experiments->collect_data assess_linearity Linearity collect_data->assess_linearity assess_accuracy Accuracy collect_data->assess_accuracy assess_precision Precision collect_data->assess_precision assess_specificity Specificity collect_data->assess_specificity assess_lod_loq LOD/LOQ collect_data->assess_lod_loq compare_methods Compare Methods assess_linearity->compare_methods assess_accuracy->compare_methods assess_precision->compare_methods assess_specificity->compare_methods assess_lod_loq->compare_methods generate_report Generate Validation Report compare_methods->generate_report

Workflow for the validation of analytical methods.

Method_Comparison_Diagram Method Method Specificity Sensitivity Throughput Cost HPLC HPLC High High Moderate Moderate GCMS GC-MS Very High High Low High Titration Titration Low Low High Low

Comparison of key attributes of analytical methods.

Conclusion and Recommendations

The choice of the analytical method for determining the purity of this compound depends on the specific requirements of the analysis.

  • HPLC is recommended for routine quality control due to its high sensitivity, specificity, and good throughput. It is capable of separating and quantifying both the active pharmaceutical ingredient (API) and its potential impurities.

  • GC-MS , while requiring a derivatization step, offers the highest specificity and is invaluable for the identification of unknown impurities and for structural elucidation.

  • Titration is a simple, rapid, and cost-effective method for determining the overall acidic purity. However, it lacks specificity and cannot distinguish between this compound and other acidic impurities.

For comprehensive purity analysis and in-depth impurity profiling, a combination of HPLC for routine analysis and GC-MS for impurity identification is the most robust approach. Titration can serve as a quick preliminary purity check. The validation data presented in this guide demonstrates that all three methods, when properly implemented, can provide reliable data for their intended purpose.

References

A Comparative Guide to Catalysts for 4-Hydroxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. 4-Hydroxyphenylboronic acid is a particularly valuable building block in this reaction, as the resulting hydroxyl-functionalized biaryl scaffolds are key components in many pharmaceuticals, agrochemicals, and advanced materials. The choice of catalyst is paramount to the success of these reactions, directly impacting yield, reaction kinetics, and overall process efficiency.

This guide provides a comparative analysis of various catalysts for the Suzuki-Miyaura coupling of this compound, with a focus on palladium-based systems. It presents a compilation of performance data from the literature, detailed experimental protocols, and visualizations of the reaction mechanism and workflow to aid researchers in catalyst selection and reaction optimization.

Data Presentation: Catalyst Performance

The following tables summarize the performance of various homogeneous and heterogeneous palladium catalysts in Suzuki-Miyaura cross-coupling reactions involving aryl halides and this compound or similar boronic acids.

Table 1: Comparison of Homogeneous Palladium Catalysts
Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / dppfAryl BromideK₂CO₃THF6720High[1]
Pd(PPh₃)₄Aryl BromideK₂CO₃1,4-Dioxane1002471[2]
Pd₂(dba)₃ / SPhosAryl BromideK₃PO₄Toluene100-High[3]
PdCl₂(dppf)Aryl BromideNa₂CO₃Toluene/Dioxane854High[4]
Pd(OH)₂Substituted BromobenzeneK₃PO₄-65-Good[5]

dppf: 1,1'-Bis(diphenylphosphino)ferrocene; PPh₃: Triphenylphosphine; dba: Dibenzylideneacetone; SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl.

Table 2: Comparison of Heterogeneous Palladium Catalysts
CatalystAryl HalideBaseSolventTemp. (°C)TimeYield (%)TONTOF (h⁻¹)Reference
Pd/C (3%)IodobenzeneK₃PO₄Water10010 min100--[6]
Pd/TiO₂Aryl Bromide-DMA8024 hGood-9700[7]
Pd/Al₂O₃Aryl Bromide-DMA--Good-9600[7]
G-COOH-Pd-101-bromo-4-fluorobenzeneK₂CO₃DMF/H₂O1103 h>95-67[8]
Fe₃O₄@SiO₂/Pd(II)-N₂O₂4-bromoacetophenoneNa₂CO₃DMA14024 h100400-[9]

TON: Turnover Number; TOF: Turnover Frequency; DMA: Dimethylacetamide; DMF: Dimethylformamide.

Table 3: Reusability and Leaching of Heterogeneous Catalysts
CatalystReusability (Number of Cycles)Final Yield (%)Palladium LeachingReference
G-COOH-Pd-105>87Low[8]
Pd(OAc)₂-bis(oxazoline) on silica (B1680970)MultipleMaintainedVirtually none[10]
Pd/C (3%)SeveralGood-[6]
Fe₃O₄@SiO₂/Pd(II)-N₂O₂---[9]

Note: The extent of leaching is often determined by techniques like Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) of the reaction filtrate. A hot filtration test can also qualitatively indicate if the catalysis is truly heterogeneous.[11]

Experimental Protocols

Below are generalized experimental protocols for the Suzuki-Miyaura cross-coupling reaction using this compound with both homogeneous and heterogeneous palladium catalysts.

Protocol 1: Homogeneous Catalysis (e.g., using Pd(OAc)₂/dppf)

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.5 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃, 3 M aqueous solution, 1.7 mL, 5.0 mmol)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl bromide (1.0 mmol), this compound (207 mg, 1.5 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), and dppf (16.6 mg, 0.03 mmol).

  • Add anhydrous THF (e.g., 17 mL) to dissolve the reactants.

  • Add the 3 M K₂CO₃ solution (1.7 mL).

  • Stir the reaction mixture at 67 °C for 20 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heterogeneous Catalysis (e.g., using Pd/C)

Materials:

  • Aryl iodide (1.0 mmol)

  • This compound (1.2 mmol)

  • 10% Palladium on Carbon (Pd/C) (e.g., 5 mol% Pd)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Water or a mixture like DMF/H₂O)

Procedure:

  • In a round-bottom flask, combine the aryl iodide (1.0 mmol), this compound (165 mg, 1.2 mmol), Pd/C, and K₂CO₃ (276 mg, 2.0 mmol).

  • Add the degassed solvent (e.g., 10 mL).

  • Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed with a solvent, dried, and stored for reuse.

  • Extract the filtrate with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography or recrystallization.

Mandatory Visualization

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X L₂ OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OH)₂ (Base) ArPdAr Ar-Pd(II)-Ar' L₂ Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Cross-Coupling

This diagram outlines the general laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base, Solvent) start->setup reaction Reaction (Heating and Stirring) setup->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for a Suzuki-Miyaura reaction.

References

Assessing the efficiency of different bases in 4-Hydroxyphenylboronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical parameter influencing the success of these couplings is the choice of base. This guide provides an objective comparison of the performance of various bases in the context of coupling reactions involving 4-hydroxyphenylboronic acid, supported by experimental data and detailed protocols to aid in reaction optimization.

The Pivotal Role of the Base

In the Suzuki-Miyaura catalytic cycle, the base is not a mere spectator but an active participant. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species.[1] This "ate" complex is significantly more reactive toward the palladium(II) intermediate, facilitating the transmetalation step, which is often the rate-determining step of the reaction.[1] The choice of base can therefore dramatically influence reaction rates, yields, and the compatibility with various functional groups.[1]

Comparative Performance of Common Bases

The selection of an appropriate base is crucial for the success of a Suzuki-Miyaura coupling reaction. Both inorganic and organic bases are utilized, with inorganic bases being more common. The efficacy of a base is often dependent on the specific substrates, catalyst system, and solvent employed. The following table summarizes quantitative data from various studies, highlighting the performance of different bases in Suzuki-Miyaura couplings of arylboronic acids. While not all examples specifically use this compound, they provide a strong indication of the general trends in base efficiency.

BaseCatalyst SystemAryl HalideArylboronic AcidSolventYield (%)Reference
K₂CO₃Pd(OAc)₂/dppfAryl BromideThis compoundTHFNot specified[2]
Na₂CO₃Pd(OAc)₂Aryl Iodide/ChloridePhenylboronic acidEtOH/Water98[3]
Cs₂CO₃Pd CatalystNot specifiedNot specifiedNot specifiedSuperior efficacy noted[4]
K₃PO₄Pd CatalystNot specifiedNot specifiedNot specifiedEffective, often used[5]
NaOHPd/NiFe₂O₄Aryl HalideArylboronic acidDMF/WaterIneffective in this system[6]
KOHHT@NC/PdAryl HalideArylboronic acidWaterOptimal in this system[5]
Et₃NHT@NC/PdAryl HalideArylboronic acidWaterLess effective than inorganic bases[5]

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, solvent, and temperature. This table serves as a general comparison to guide base selection.

Experimental Protocol: A General Procedure

Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction involving an aryl halide and this compound. Researchers should optimize specific parameters for each unique transformation.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 10 mL, 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, and base.

  • Add the solvent system to the flask.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

The following diagram, generated using Graphviz, illustrates the key steps of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 X⁻ BX B(OH)₃ + X⁻ Boronate R²-B(OH)₃⁻ Boronate->Transmetalation Base Base (e.g., OH⁻) BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate Base RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product RX R¹-X

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Benchmarking 4-Hydroxyphenylboronic Acid: A Comparative Guide to Next-Generation Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. At the heart of this transformation lies the organoboron reagent. While 4-Hydroxyphenylboronic acid has long been a staple for introducing the hydroxyphenyl moiety, a new generation of reagents offers significant advantages in stability, handling, and performance. This guide provides an objective comparison of this compound with two leading alternatives: Potassium 4-hydroxyphenyltrifluoroborate and 4-Hydroxyphenyl MIDA boronate, supported by experimental data to inform reagent selection for enhanced synthetic outcomes.

The pursuit of more robust and efficient synthetic methodologies is a constant in chemical research and development. The limitations of traditional boronic acids, such as a propensity for protodeboronation and decomposition, have driven the innovation of more stable alternatives.[1][2] Potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates have emerged as superior options, offering enhanced stability and ease of handling without compromising reactivity in many cases.[1][3]

Performance Comparison in Suzuki-Miyaura Coupling

To provide a clear benchmark, the following tables summarize the performance of this compound and its modern counterparts in a representative Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. It is important to note that while the conditions are standardized for comparison, optimal conditions may vary for specific substrates.

Table 1: Performance Data of Hydroxyphenyl Boron Reagents in a Representative Suzuki-Miyaura Coupling

ReagentStructureTypical Yield (%)Key AdvantagesKey Disadvantages
This compoundHO-C₆H₄-B(OH)₂75-95Cost-effective, high reactivity.Prone to protodeboronation and trimerization to boroxines.[3]
Potassium 4-hydroxyphenyltrifluoroborateK[HO-C₆H₄-BF₃]85-98Air- and moisture-stable crystalline solid, enhanced stability.[1]Requires specific conditions for activation.
4-Hydroxyphenyl MIDA boronateHO-C₆H₄-B(MIDA)80-95Exceptionally stable, suitable for slow-release and iterative cross-coupling.[3]Higher molecular weight, may require harsher conditions for hydrolysis.[3]

Disclaimer: The typical yields presented are compiled from various sources and representative examples. Actual yields may vary depending on the specific substrate, catalyst system, and reaction conditions.

Table 2: Comparison of Physical and Chemical Properties

PropertyThis compoundPotassium 4-hydroxyphenyltrifluoroborate4-Hydroxyphenyl MIDA boronate
Appearance White to off-white powderWhite crystalline solidWhite to off-white solid
Stability Moderate; sensitive to heat and moisture.High; stable to air and moisture.Very high; stable to chromatography.
Handling Requires careful handling and storage under inert atmosphere.Easy to handle and store in air.Easy to handle and store.
Solubility Soluble in polar organic solvents and aqueous base.Soluble in polar solvents like alcohols and water.Soluble in many organic solvents.

Experimental Protocols

A standardized protocol is crucial for the objective comparison of different coupling reagents. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling of a generic aryl bromide with a hydroxyphenyl boron reagent.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl bromide (1.0 equiv)

  • Hydroxyphenyl boron reagent (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide, the hydroxyphenyl boron reagent, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system. Subsequently, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography.

Visualizing the Workflow and Reaction Mechanism

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Aryl Bromide Aryl Bromide Heating & Stirring Heating & Stirring Aryl Bromide->Heating & Stirring Boron Reagent Boron Reagent Boron Reagent->Heating & Stirring Base Base Base->Heating & Stirring Palladium Catalyst Palladium Catalyst Palladium Catalyst->Heating & Stirring Solvent Solvent Solvent->Heating & Stirring Extraction Extraction Heating & Stirring->Extraction Chromatography Chromatography Extraction->Chromatography Product Product Chromatography->Product

A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Suzuki_Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Oxidative Addition PdII_ArAr Ar-Pd(II)L_n-Ar' PdII_ArX->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination Product Ar-Ar' PdII_ArAr->Product ArX Ar-X ArX->PdII_ArX Boron Ar'-B(OR)₂ Boron->PdII_ArX Base Base Base->Boron

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice of an organoboron reagent in Suzuki-Miyaura coupling reactions significantly impacts the efficiency, robustness, and practicality of a synthetic route. While this compound remains a viable and cost-effective option for many applications, its limitations in terms of stability and handling are notable. For applications demanding higher stability, ease of handling, and consistent performance, particularly in the context of complex, multi-step syntheses, Potassium 4-hydroxyphenyltrifluoroborate and 4-Hydroxyphenyl MIDA boronate present themselves as superior alternatives. The selection of the optimal reagent will ultimately depend on the specific requirements of the synthetic target, scalability, and overall process economics.

References

A Comparative Guide to the Spectroscopic Analysis of 4-Hydroxyphenylboronic Acid Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various spectroscopic techniques for the characterization of 4-Hydroxyphenylboronic acid (4-HPBA), a vital building block in organic synthesis and pharmaceutical development. Objective comparisons of each method's performance are presented alongside supporting experimental data and detailed protocols to aid in the selection of the most suitable analytical approach for quality control and research applications.

Introduction to this compound

This compound (CAS 71597-85-8) is an organic compound featuring a phenyl ring substituted with both a hydroxyl group and a boronic acid moiety.[1] This bifunctional nature makes it a versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[2] Its applications are widespread, ranging from the synthesis of complex organic molecules to the development of sensors and therapeutic agents.[2][3] Given its importance, rigorous characterization of 4-HPBA products is crucial to ensure purity and proper reactivity.

Spectroscopic Characterization Techniques: A Comparison

A variety of spectroscopic methods can be employed to confirm the identity and purity of this compound. The choice of technique often depends on the specific information required, such as structural elucidation, functional group identification, or quantification of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For 4-HPBA, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

Table 1: Comparison of NMR Spectroscopic Data for this compound

Spectroscopic TechniqueKey Observables & Expected Chemical Shifts (ppm)StrengthsLimitations
¹H NMR Aromatic protons (~6.8 - 7.7 ppm), Hydroxyl proton (variable), B(OH)₂ protons (variable).[4]Provides detailed information on the electronic environment of hydrogen atoms, useful for structural confirmation.Signal positions of -OH and -B(OH)₂ protons can be broad and exchange with solvent, complicating interpretation.
¹³C NMR Aromatic carbons (~115 - 160 ppm).[5]Elucidates the carbon framework of the molecule.Lower sensitivity compared to ¹H NMR, may require longer acquisition times.
¹¹B NMR A single resonance characteristic of the trigonal planar boronic acid (~28 - 33 ppm).[6][7]Highly specific for the boron center, useful for studying boronic acid-diol interactions and pKa determination.[7]Less common instrumentation compared to ¹H and ¹³C NMR.
Vibrational Spectroscopy: FT-IR and Raman

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a "fingerprint" for the compound and identifying specific functional groups.

Table 2: Comparison of Vibrational Spectroscopic Data for this compound

Spectroscopic TechniqueKey Vibrational Modes (cm⁻¹)StrengthsLimitations
FT-IR Spectroscopy O-H stretch (broad, ~3200-3600 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), C=C ring stretch (~1600 cm⁻¹), B-O stretch (~1350-1450 cm⁻¹), C-O stretch (~1220-1250 cm⁻¹).[8][9][10]Excellent for identifying functional groups, widely available, and relatively inexpensive.Water can interfere with the O-H stretching region.
Raman Spectroscopy Aromatic ring breathing modes (~1000 cm⁻¹), C=C ring stretch (~1600 cm⁻¹).[1][11]Less interference from water, provides information on non-polar bonds, useful for studying samples in aqueous solutions.Can be affected by fluorescence, lower signal intensity than FT-IR.
Other Key Analytical Techniques

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule. While not highly specific for structural elucidation on its own, it can be useful for quantitative analysis and studying interactions, such as the binding of boronic acids to diols.[12]

Mass Spectrometry (MS): Often coupled with a separation technique like liquid chromatography (LC-MS), mass spectrometry is a powerful tool for determining the molecular weight of a compound and identifying impurities. High-throughput UPLC-MS methods have been developed for the rapid analysis of a wide range of boronic acids.[13]

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for separating 4-HPBA from impurities and starting materials. Method development often involves screening different columns and mobile phase pH to achieve optimal separation of various boronic acids.

Experimental Protocols

General Sample Preparation for Spectroscopic Analysis

For NMR, dissolve approximately 5-10 mg of the this compound product in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). For FT-IR analysis, the sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For Raman spectroscopy, the solid sample can be analyzed directly. For UV-Vis, a dilute solution in a suitable solvent (e.g., methanol, acetonitrile) is prepared. For LC-MS, the sample is dissolved in the mobile phase.

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

¹¹B NMR is particularly useful for studying the structure and binding of boronic acids.[14]

  • Sample Preparation: Dissolve approximately 10 mg of the this compound in 0.5 mL of a suitable deuterated solvent in an NMR tube.

  • Instrument Parameters: Acquire the ¹¹B NMR spectrum on a spectrometer equipped with a boron-observe probe. A sufficient number of scans (e.g., 1024) should be acquired to achieve a good signal-to-noise ratio.[14]

  • Data Analysis: The chemical shift will indicate the hybridization state of the boron atom (sp² for the trigonal planar boronic acid).[14]

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a this compound product.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Purity and Impurity Profiling cluster_3 Further Characterization (Optional) A 4-HPBA Product B ¹H NMR A->B C FT-IR A->C F LC-MS A->F G HPLC A->G I UV-Vis A->I D ¹³C NMR B->D E ¹¹B NMR B->E H Raman C->H J Comprehensive Characterization Report D->J E->J F->J G->J H->J I->J

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive characterization of this compound is essential for its effective use in research and development. A multi-technique approach, combining the structural insights from NMR and vibrational spectroscopy with the separation power of chromatography and the sensitivity of mass spectrometry, provides the most complete understanding of the product's identity, purity, and quality. This guide serves as a foundational resource for selecting and implementing the appropriate analytical methods for your specific needs.

References

A Comparative Guide to the Purity of Commercially Available 4-Hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. 4-Hydroxyphenylboronic acid is a crucial building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is instrumental in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] The presence of impurities can lead to side reactions, lower yields, and complications in purification. This guide provides a comparative overview of the analytical methodologies used to assess the purity of commercially available this compound, supported by detailed experimental protocols.

Comparison of Analytical Methods for Purity Determination

A comprehensive analysis of this compound purity involves a multi-technique approach to identify and quantify the main component as well as any organic, inorganic, and residual solvent impurities. The primary methods for quantitative and qualitative assessment are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical TechniqueInformation ProvidedKey AdvantagesCommon Challenges
HPLC-UV Provides quantitative purity (% area) and detects UV-active impurities.Robust, widely available, and excellent for quantification of the main component and impurities with chromophores.Non-chromophoric impurities are not detected. Co-elution of impurities can lead to inaccurate quantification.
qNMR (¹H NMR) Determines the absolute purity (w/w %) of the analyte by comparing its signal integral to that of a certified internal standard.Highly accurate and precise for absolute purity determination without needing a reference standard of the analyte itself. Provides structural information.Lower sensitivity for detecting trace impurities compared to HPLC. Signal overlap can complicate quantification.
LC-MS/MS Identifies known and unknown impurities by their mass-to-charge ratio and fragmentation patterns.High sensitivity and specificity for identifying trace-level impurities, including those without a UV chromophore.Quantification can be less precise than HPLC-UV unless using an appropriate internal standard. Ionization efficiency can vary between compounds.

Quantitative Purity Analysis: A Hypothetical Comparison

Table 2: Hypothetical Purity Analysis of Commercial this compound

SupplierStated PurityAppearanceHPLC Purity (% Area)qNMR Purity (w/w %)Key Impurities Identified by LC-MS/MS
Supplier A >99%White to off-white powder99.5%98.8%Boroxine (trimeric anhydride), Phenol
Supplier B ≥97%Light brown powder97.8%96.5%Boroxine, Unreacted starting materials
Supplier C ≥95%Tan powder96.2%94.7%Boroxine, various organic impurities

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and comparable purity data.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol outlines a general reversed-phase HPLC method suitable for the analysis of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

Quantitative NMR (qNMR) for Absolute Purity Determination

This protocol provides a method for determining the absolute purity of this compound using an internal standard.[2][3]

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Reagents:

    • This compound sample.

    • Certified internal standard (e.g., maleic acid, dimethyl sulfone).

    • Deuterated solvent (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh about 10-15 mg of this compound into a clean, dry vial.

    • Accurately weigh a known amount of the internal standard (e.g., 5-7 mg of maleic acid) and add it to the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters (¹H):

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

    • Number of Scans: 8 or higher for good signal-to-noise.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

LC-MS/MS for Impurity Identification

This protocol is for the identification and structural elucidation of impurities.[4][5]

  • Instrumentation: LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole).

  • LC Conditions: Use the same HPLC method as described above, ensuring the mobile phase is compatible with mass spectrometry (formic acid is suitable).

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Scan Mode: Full scan for impurity detection and MS/MS for fragmentation analysis of detected impurity ions.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Gas Flow: Optimized for the instrument.

  • Data Analysis:

    • Extract ion chromatograms for potential impurities.

    • Determine the molecular weight of impurities from the full scan data.

    • Analyze the fragmentation patterns from the MS/MS data to propose structures for the impurities.

Visualizations

Experimental Workflow for Purity Analysis

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting A Weighing of This compound B Dissolution in Appropriate Solvent A->B C HPLC-UV Analysis B->C D qNMR Analysis B->D E LC-MS/MS Analysis B->E F Quantitative Purity (% Area) C->F G Absolute Purity (w/w %) D->G H Impurity Identification and Profiling E->H I Comparative Purity Report F->I G->I H->I

Caption: Workflow for the comprehensive purity analysis of this compound.

Suzuki-Miyaura Coupling: A Key Application

This compound is a vital reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The purity of the boronic acid directly impacts the efficiency and outcome of this reaction.

G cluster_cycle Catalytic Cycle reagents This compound Aryl Halide (R-X) OA Oxidative Addition reagents:f1->OA R-X TM Transmetalation reagents:f0->TM Ar-B(OH)₂ catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) catalyst->OA base Base (e.g., K₂CO₃) base->TM product Biaryl Product HO-Ar-R OA->TM RE Reductive Elimination TM->RE RE->catalyst Regenerates RE->product:f0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Head-to-Head Comparison of Synthetic Routes to 4-Hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key building blocks is paramount. 4-Hydroxyphenylboronic acid is a critical reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is instrumental in the formation of carbon-carbon bonds in many pharmaceutical compounds. This guide provides a head-to-head comparison of three common synthetic routes to this compound, offering an objective analysis of their performance based on experimental data.

At a Glance: Comparison of Synthesis Routes

Metric Route 1: Demethylation Route 2: Grignard Reaction Route 3: Suzuki-Miyaura Coupling
Starting Material 4-Methoxyphenylboronic acid4-Bromophenol (B116583)4-Bromophenol
Overall Yield 73%[1]68%[1]Typically high, >80% (estimated)
Purity (HPLC) 99.1%[1]Good (recrystallized product)[1]Generally high, >98% (estimated)
Reaction Time 3-5 hours (demethylation step)[1]~49 hours (including protection and deprotection)[1]12-24 hours
Key Reagents Acetyl chloride, Aluminum chloridetert-Butyldimethylsilyl chloride, Magnesium, Trimethyl borate (B1201080), Tetrabutylammonium (B224687) fluoride (B91410)Bis(pinacolato)diboron (B136004), Palladium catalyst, Base
Number of Steps 1 (from 4-methoxyphenylboronic acid)3 (from 4-bromophenol)1 (from 4-bromophenol)
Scalability Scalable[1]Scalable[1]Highly scalable
Cost-Effectiveness ModerateModerate to HighPotentially High (catalyst cost)

Logical Workflow of Synthesis Route Comparison

Comparison of this compound Synthesis Routes Start Start Route1 Route 1: Demethylation Start->Route1 Route2 Route 2: Grignard Reaction Start->Route2 Route3 Route 3: Suzuki-Miyaura Coupling Start->Route3 Compare Compare Metrics (Yield, Purity, Time, Cost) Route1->Compare Route2->Compare Conclusion Select Optimal Route Compare->Conclusion Route 3 Route 3 Route 3->Compare

Caption: Workflow for comparing synthesis routes.

Route 1: Demethylation of 4-Methoxyphenylboronic Acid

This single-step approach offers a relatively straightforward and high-yielding method to obtain this compound.

Experimental Protocol

Under a nitrogen atmosphere, 1.5 kg of 4-methoxyphenylboronic acid and 20 L of toluene (B28343) are added to a 30 L glass reactor.[1] To this suspension, 1.17 kg of acetyl chloride is added, and the mixture is cooled to a temperature between -10°C and 0°C and stirred for one hour.[1] Subsequently, 267 g of anhydrous aluminum chloride is added in portions.[1] The reaction temperature is then raised to 80°C and maintained with stirring for 3-5 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.[1] The reaction mixture is then quenched by the addition of a 2 M sodium hydroxide (B78521) solution until the pH reaches 11-12.[1] The organic layer is separated and discarded.[1] The aqueous layer is acidified to pH 2 with a 6 M hydrochloric acid solution and then extracted twice with 15 L of ethyl acetate (B1210297).[1] The combined organic extracts are washed with saturated brine, dried, and the solvent is removed. The final product is obtained as a white crystalline solid after treatment with an acetone/n-heptane mixture.[1]

Route 2: Grignard Reaction from 4-Bromophenol

This multi-step synthesis begins with the protection of the hydroxyl group of 4-bromophenol, followed by a Grignard reaction and subsequent deprotection to yield the final product.

Experimental Protocol

Step 1: Protection of 4-Bromophenol In a 100 mL three-necked flask, 17 g (0.1 mol) of 4-bromophenol, 16.5 g (0.11 mol) of tert-butyldimethylsilyl chloride, 30 mL of N,N-dimethylformamide (DMF), 20 mL of triethylamine, and 0.1 g of 4-dimethylaminopyridine (B28879) (DMAP) are combined. The reaction is stirred at room temperature for 24 hours.[1] Following the reaction, equal volumes of water and petroleum ether are added, and the layers are separated. The organic phase is washed with water until neutral, and the solvent is removed by rotary evaporation to yield the protected intermediate as a colorless oily liquid.[1]

Step 2: Grignard Reaction and Borylation To a 250 mL three-necked flask containing 2.6 g (0.11 mol) of magnesium turnings and a crystal of iodine in 50 mL of tetrahydrofuran (B95107) (THF), a solution of 28.70 g (0.1 mol) of the protected 4-bromophenol from the previous step in 20 mL of THF is added dropwise to initiate the Grignard reaction.[1] The reaction temperature is maintained below 35°C using an ice-water bath. After the addition is complete, the mixture is stirred for an additional hour at room temperature. The reaction is then cooled to -65°C, and a solution of 11.44 g (0.11 mol) of trimethyl borate in 60 mL of THF is added slowly, maintaining the temperature at -60°C.[2] The reaction is allowed to warm to -30°C and then acidified to pH 1 with concentrated hydrochloric acid.[2] The mixture is extracted with 100 mL of ethyl acetate, and the organic layer is washed with saturated brine until neutral.[2]

Step 3: Deprotection The organic phase from the previous step is transferred to a 250 mL three-necked flask, and 28.71 g (0.11 mol) of tetrabutylammonium fluoride is added. The reaction is stirred at room temperature for 24 hours.[1] After the reaction, the mixture is washed with saturated brine until neutral, and the solvent is removed by rotary evaporation. The resulting white solid is recrystallized from petroleum ether to give the final product.[1]

Route 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

This modern approach directly couples 4-bromophenol with a diboron (B99234) reagent in a one-step, palladium-catalyzed reaction. While a specific detailed protocol for this exact transformation was not found in the initial search, a representative procedure based on established Suzuki-Miyaura borylation methods is presented below. This method is known for its high efficiency and functional group tolerance.[3][4]

Representative Experimental Protocol

In a Schlenk flask under an inert atmosphere, 4-bromophenol (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), and a suitable base such as potassium acetate (1.5 mmol) are dissolved in a solvent like 1,4-dioxane (B91453) or toluene (5 mL). To this mixture, a palladium catalyst, for instance, Pd(dppf)Cl2 (0.03 mmol), is added. The reaction mixture is then heated to 80-100°C and stirred for 12-24 hours, with the progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford this compound.

Conclusion

The choice of the optimal synthesis route for this compound will depend on the specific requirements of the researcher or organization.

  • Route 1 (Demethylation) is a strong candidate for large-scale production due to its single-step nature, high yield, and high purity, provided the starting material, 4-methoxyphenylboronic acid, is readily available and cost-effective.

  • Route 2 (Grignard Reaction) , while being a multi-step process with a slightly lower overall yield, starts from the inexpensive and readily available 4-bromophenol. This route offers a classic and reliable method, though it is more labor-intensive.

  • Route 3 (Suzuki-Miyaura Coupling) represents a more modern and potentially highly efficient one-step method from 4-bromophenol. While the cost of the palladium catalyst can be a factor, the high yields and operational simplicity make it an attractive option, particularly for research and development where speed and efficiency are critical.

Ultimately, a thorough cost-benefit analysis, considering raw material costs, reaction times, and required equipment, should be conducted to determine the most suitable synthesis strategy for a given application.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Hydroxyphenylboronic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 4-Hydroxyphenylboronic acid, ensuring a secure laboratory environment and adherence to regulatory standards. Understanding these protocols not only mitigates risks but also reinforces a culture of safety and responsibility in scientific endeavors.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3][4] Therefore, treating it as hazardous waste is a critical first step in its disposal lifecycle.

All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3][5]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[6][7]

  • Hand Protection: Use chemical-resistant gloves.[6][7]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[6]

  • Respiratory Protection: In situations where dust formation is likely, a NIOSH/MSHA-approved respirator may be necessary.[6]

Quantitative Data for Disposal

The following table summarizes key quantitative parameters to be observed during the disposal process. Adherence to these values is critical for safe and compliant disposal.

ParameterValue/RangeNotes
Neutralization pH 5.5 - 9.0For in-lab neutralization of small aqueous quantities.
Satellite Accumulation Area (SAA) Maximum Volume 55 gallonsMaximum allowable volume of hazardous waste in a designated SAA.[8]
Acutely Toxic Waste Limit in SAA 1 quart (liquid) or 1 kg (solid)For "P-listed" acutely toxic chemical waste.[8]
Storage Temperature +2°C to +30°CRecommended storage conditions for this compound.[1]

Experimental Protocol for Disposal

The proper disposal of this compound waste must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash without proper treatment and adherence to local regulations.[5][9] There are two primary methods for disposal, depending on the quantity and form of the waste.

Method 1: Collection for Hazardous Waste Disposal (Recommended for all quantities)

This is the most common and recommended method for all forms of this compound waste, including solid chemical, solutions, and contaminated materials.

  • Waste Segregation: All chemical waste must be properly characterized. This compound waste should be segregated from other waste streams.[5][10] Never mix boronic acids with incompatible materials such as strong oxidizing agents, acids, or bases unless part of a specific neutralization protocol.[6][11]

  • Waste Collection:

    • Solid Waste: Collect solid this compound waste in a designated, clearly labeled, and sealable container.[10]

    • Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, and sealable container for liquid hazardous waste.[5]

    • Contaminated Materials: Any materials, such as filter paper, gloves, or weighing boats, that are contaminated with this compound should be placed in a sealed and labeled container for hazardous waste disposal.[6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) office.[5][10]

  • Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[8][11] This area should be well-ventilated, secure, and away from incompatible materials.[5] The container should remain closed except when adding waste.[9]

  • Pickup and Disposal: Contact your institution's EHS office or a licensed waste disposal company to arrange for the pickup and proper disposal of the hazardous waste.[8][12]

Method 2: In-Lab Neutralization of Small Aqueous Quantities

For very small quantities of aqueous solutions of this compound, in-lab neutralization may be an option, but only if permitted by your institution and local regulations.[6]

  • Preparation: This procedure must be performed in a chemical fume hood while wearing all required PPE. If neutralizing a solid, dissolve it in a minimal amount of water in a suitable beaker. For an aqueous solution, place it directly in the beaker.

  • Neutralization: Slowly add a mild base, such as sodium bicarbonate (baking soda), to the solution.[13] Boronic acids are weak acids, and this will neutralize the solution.

  • pH Measurement: After the initial reaction has subsided, check the pH of the solution using a pH strip or a calibrated pH meter. Continue to add the basic solution until the pH is between 5.5 and 9.0.

  • Final Disposal: Once the solution is neutralized, it may be permissible to dispose of it down the sanitary sewer with copious amounts of water.[6] Crucially, you must confirm that this practice is permitted by your institution and local wastewater authority before proceeding. [6]

Decontamination of Empty Containers

Empty containers of this compound must be properly decontaminated before disposal.[5]

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., water or an appropriate organic solvent). The first rinseate must be collected and disposed of as hazardous waste.[5] Transfer this rinseate to your designated liquid hazardous waste container.

  • Subsequent Rinses: Depending on your institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[5]

  • Final Disposal of Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label.[5][9] The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[5] For containers that held acutely hazardous waste, triple rinsing is mandatory before disposal as regular trash.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start cluster_characterize cluster_decision cluster_neutralize cluster_hazardous cluster_end start Start: 4-Hydroxyphenylboronic Acid Waste Generated characterize Characterize Waste (Solid, Liquid, Contaminated Material) start->characterize decision Small Aqueous Quantity & Institutional Policy Allows In-Lab Neutralization? characterize->decision neutralize Neutralize with Mild Base to pH 5.5 - 9.0 decision->neutralize Yes collect Collect in Labeled, Sealed Hazardous Waste Container decision->collect No sewer_disposal Dispose to Sanitary Sewer with Copious Water (If Permitted) neutralize->sewer_disposal end_disposal End of Disposal Process sewer_disposal->end_disposal storage Store in Designated Satellite Accumulation Area collect->storage pickup Arrange for Pickup by Licensed Waste Disposal storage->pickup pickup->end_disposal

References

Personal protective equipment for handling 4-Hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 4-Hydroxyphenylboronic acid, ensuring the well-being of laboratory personnel and compliance with safety standards.

Immediate Safety Information

This compound is a compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3][4] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure risks.

Personal Protective Equipment (PPE) Requirements

Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required equipment.

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and dust, preventing serious eye irritation.[1][2][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and subsequent irritation.[1][2]
Body Protection A lab coat or chemical-resistant apron.To protect against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 dust mask or higher-level respirator should be used when handling the powder outside of a fume hood.To prevent inhalation of dust particles and respiratory irritation.[1][3]

Operational Plan: Step-by-Step Handling Procedure

Proper handling is crucial to prevent accidental exposure. Follow this workflow for safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Ensure proper ventilation (fume hood) A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Weigh the required amount in a fume hood C->D Proceed to handling E Handle with non-sparking tools D->E F Keep container tightly closed when not in use E->F G Decontaminate work surfaces F->G Proceed to cleanup H Dispose of waste in a designated, labeled container G->H I Remove and properly dispose of or decontaminate PPE H->I J Wash hands thoroughly I->J

Figure 1: Workflow for Safe Handling of this compound.
  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.

    • Ensure that a properly functioning chemical fume hood is available and in use.[2][3]

    • Put on all required personal protective equipment as detailed in the PPE table above.[1][2]

  • Handling :

    • Conduct all manipulations of this compound, especially weighing of the solid, within a chemical fume hood to avoid dust inhalation.[2][3]

    • Use non-sparking tools to prevent ignition of any flammable solvents that may be in use.

    • Always keep the container of this compound tightly closed when not in immediate use to prevent dust from becoming airborne.[2][3]

  • Cleanup :

    • After handling, decontaminate all work surfaces with an appropriate solvent and cleaning agent.

    • Carefully clean any spills, wearing appropriate PPE. For small spills, sweep up the solid material and place it in a designated chemical waste container.

    • Remove and dispose of contaminated gloves and other disposable PPE in the designated waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Protocol
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. If skin irritation persists, seek medical attention.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Disposal Plan

All waste containing this compound must be handled as hazardous chemical waste.

  • Solid Waste : Collect all solid waste, including contaminated PPE and weighing papers, in a clearly labeled, sealed container.

  • Liquid Waste : Solutions containing this compound should be collected in a designated, labeled hazardous waste container.

  • Disposal : All waste must be disposed of through your institution's environmental health and safety office or a licensed chemical waste disposal company, in accordance with all local, state, and federal regulations.[2][3] Do not dispose of this chemical down the drain.[3] Some guidelines suggest collecting unreactive organic reagents in a specific container.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.